molecular formula C3H2INS B1589636 2-Iodothiazole CAS No. 3034-54-6

2-Iodothiazole

Cat. No.: B1589636
CAS No.: 3034-54-6
M. Wt: 211.03 g/mol
InChI Key: VAQSRTGFMKWNIH-UHFFFAOYSA-N
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Description

2-Iodothiazole is a useful research compound. Its molecular formula is C3H2INS and its molecular weight is 211.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQSRTGFMKWNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446447
Record name 2-Iodothiazole
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Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-54-6
Record name 2-Iodothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodothiazole
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Record name 2-iodo-1,3-thiazole
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Foundational & Exploratory

synthesis and characterization of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodothiazole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and utility as a versatile intermediate, particularly in cross-coupling reactions, have made it a compound of significant interest for drug development professionals and research scientists.[1][2] The 2-aminothiazole scaffold, from which this compound is often derived, is a well-established privileged structure in drug discovery, though careful consideration of its metabolic profile is warranted.[3] This guide provides an in-depth, experience-driven overview of the robust synthesis of this compound via the Sandmeyer reaction and outlines the comprehensive characterization required to validate its structure and purity.

Strategic Importance of this compound in Synthesis

The value of this compound lies in its function as a stable, yet reactive, halogenated heterocycle. The carbon-iodine bond at the 2-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the strategic introduction of diverse molecular fragments, making this compound an essential precursor for constructing complex molecules with potential therapeutic activities, including anticancer and anti-inflammatory agents.[2]

Synthesis via Sandmeyer Reaction: A Reliable Pathway

The most prevalent and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from the readily available 2-aminothiazole.[4][5] This classic transformation involves two critical stages: the diazotization of the primary amine and the subsequent displacement of the resulting diazonium group with an iodide ion.[6][7]

Mechanistic Rationale

The reaction proceeds via the formation of a diazonium salt, an excellent leaving group (N₂ gas).[7]

  • Diazotization: 2-Aminothiazole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[8][9] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt intermediate, preventing its premature decomposition to undesired phenolic byproducts.[8]

  • Iodide Displacement: The thiazole-2-diazonium salt is then introduced to a solution of potassium iodide (KI). Unlike Sandmeyer reactions for chlorination or bromination which typically require a copper(I) catalyst, iodination proceeds readily without a catalyst.[10] The iodide ion acts as a nucleophile, displacing the dinitrogen gas to form the stable this compound product.

The overall synthetic transformation is illustrated below.

G cluster_diazotization Part 1: Diazotization cluster_iodination Part 2: Iodide Displacement A 2-Aminothiazole R1 NaNO₂, HCl (aq) A->R1 B Thiazole-2-diazonium Chloride (Unstable Intermediate) R1->B C 0-5 °C B->C  Critical Condition D Potassium Iodide (KI) B->D  Addition E This compound (Final Product) D->E F N₂ (gas) + KCl E->F  Byproducts

Caption: The two-stage Sandmeyer reaction pathway for this compound synthesis.

Detailed Experimental Protocol

Trustworthiness in synthesis relies on a protocol that is both reproducible and anticipates potential challenges.

Materials & Reagents:

  • 2-Aminothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Salt Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminothiazole (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq) at room temperature. Cool the resulting solution to 0–5 °C in an ice-salt bath. The solution should be clear; if not, add more acid.

    • Expert Insight: Forming the hydrochloride salt of the amine ensures its solubility in the aqueous medium and provides the acidic environment necessary for the in situ generation of nitrous acid.

  • Diazotization: While maintaining the temperature between 0–5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise over 30-45 minutes. The addition rate must be carefully controlled to prevent a temperature rise above 5 °C.

    • Self-Validating Check: After the addition is complete, stir for an additional 20 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid. A faint or slow color change suggests the need for a small additional amount of NaNO₂ solution.

  • Preparation of Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool to 0 °C in an ice bath.

  • Iodide Displacement: Slowly add the cold diazonium salt solution from step 2 to the stirred potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

    • Expert Insight: Add the diazonium salt to the iodide solution, not the other way around. This ensures that iodide is always in excess, minimizing side reactions such as coupling of the diazonium salt with itself.

  • Reaction Completion & Work-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The solution will typically turn dark due to the formation of iodine (I₂).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears. This step removes excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound as a pale yellow to brown solid or liquid.[1]

Comprehensive Characterization: Validating the Product

Thorough spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of the synthesized this compound.

G cluster_char Characterization Suite A Crude Product (from Synthesis) B Purification (Column Chromatography) A->B C Pure this compound B->C D ¹H & ¹³C NMR C->D Structural Elucidation E Mass Spectrometry C->E Molecular Weight Confirmation F IR Spectroscopy C->F Functional Group Identification

Sources

A Researcher's Guide to the Chemical Properties and Synthetic Utility of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. 2-Iodothiazole stands out as a pivotal building block, offering a highly reactive handle for synthetic diversification. The polarized carbon-iodine bond serves as a linchpin for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchanges. This guide provides an in-depth analysis of the chemical properties, reactivity, and core synthetic protocols involving this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen, with an iodine atom substituted at the C2 position.[1] This substitution is critical; the iodine atom acts as an excellent leaving group and a site for metal-halogen exchange, defining the compound's synthetic utility.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. As a Senior Application Scientist, I stress the importance of understanding these parameters for experimental design, particularly for reaction setup and safety considerations. The compound is typically a pale yellow to brown solid, though it may also be encountered as a liquid.[1][2]

PropertyValueSource(s)
CAS Number 3034-54-6[1][3]
Molecular Formula C₃H₂INS[1][3]
Molecular Weight 211.03 g/mol [3]
Appearance Pale yellow to brown solid/liquid[1][2]
IUPAC Name 2-iodo-1,3-thiazole[3]
SMILES C1=CSC(=N1)I[3]
Storage Temp. Ambient Temperature[2]
Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, predicted NMR data serves as a useful benchmark for structural verification. The electron-withdrawing nature of the iodine and the heteroatoms significantly influences the chemical shifts of the ring protons and carbons.

NucleusChemical Shift (ppm)Multiplicity
¹H NMR ~7.6 (H5), ~7.2 (H4)Doublet, Doublet
¹³C NMR ~95 (C2), ~145 (C4), ~123 (C5)Singlet

Note: These are predicted values. Actual shifts are solvent-dependent.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its carbon-iodine bond. This bond's susceptibility to oxidative addition with transition metal catalysts and to metal-halogen exchange makes it a versatile precursor for creating more complex thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing this compound. The high reactivity of the C-I bond relative to C-Br or C-Cl bonds allows for milder reaction conditions and broader substrate scope.

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[4] It is one of the most widely used methods for synthesizing 2-aryl or 2-vinylthiazoles.

Causality in Experimental Design: The reaction is driven by a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[6][7] The solvent system, often a mixture like dioxane/water or toluene/water, facilitates the interaction of both organic and inorganic reagents.[4]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Pd_Complex1 Thiazolyl-Pd(II)-I (Ln) Pd0->Pd_Complex1 Oxidative Addition (+ this compound) Pd_Complex2 Thiazolyl-Pd(II)-R' (Ln) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Boronate R'-B(OH)₃⁻ Product 2-R'-Thiazole

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reagent Setup: In a flame-dried round-bottom flask under an argon atmosphere, combine this compound (1.0 mmol, 211 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100°C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.[4][8]

The Stille coupling pairs this compound with an organostannane reagent.[9] A key advantage is the stability and functional group tolerance of organostannanes, though their toxicity and the difficulty in removing tin byproducts are significant drawbacks.[10][11]

Causality in Experimental Design: The mechanism is analogous to the Suzuki coupling.[10] From a practical standpoint, the addition of lithium chloride is often beneficial. LiCl can accelerate the transmetalation step by displacing ligands on the palladium center, making it more accessible to the organostannane. Copper(I) iodide (CuI) can also be used as a co-catalyst to facilitate the reaction.[10][12]

Field-Proven Protocol: Stille Coupling

  • Reagent Setup: To a flame-dried flask under argon, add this compound (1.0 mmol, 211 mg), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), and anhydrous lithium chloride (3.0 mmol, 127 mg).

  • Solvent and Catalyst: Add anhydrous DMF or toluene (10 mL), followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Reaction Execution: Degas the mixture with a stream of argon for 15 minutes. Heat the reaction to 80-100°C and stir for 6-18 hours.

  • Work-up and Purification: Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Stir vigorously for 1 hour, then filter through Celite®. Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.[13]

This reaction is an indispensable method for forming a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne.[14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Causality in Experimental Design: The copper co-catalyst (usually CuI) is crucial. It reacts with the terminal alkyne in the presence of a base (like triethylamine or DBU) to form a copper(I) acetylide intermediate.[14] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-thiazolyl complex, driving the catalytic cycle forward. The amine base serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[15][16]

Field-Proven Protocol: Sonogashira Coupling

  • Reagent Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 211 mg), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol, 19 mg) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

The Heck reaction couples this compound with an alkene to form a substituted alkene, typically with high trans selectivity.[17][18]

Causality in Experimental Design: The reaction requires a base (e.g., NaOAc, Et₃N) to regenerate the active Pd(0) catalyst at the end of the cycle by promoting β-hydride elimination and then reacting with the resulting H-Pd(II)-X species.[17][19] The choice of alkene is important; electron-deficient alkenes, such as acrylates, often give the best results.[17]

Field-Proven Protocol: Heck Reaction

  • Reagent Setup: Combine this compound (1.0 mmol, 211 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and a base such as sodium acetate (1.5 mmol, 123 mg) in a sealed tube.

  • Catalyst and Solvent: Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 mmol, 11 mg), and a suitable ligand like triphenylphosphine (0.1 mmol, 26 mg). Add anhydrous DMF or acetonitrile (10 mL).

  • Reaction Execution: Seal the tube and heat to 100-140°C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the mixture through Celite® to remove palladium black. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify the product via column chromatography.[20]

Metal-Halogen Exchange Reactions

This class of reactions transforms the electrophilic C2 position of this compound into a potent nucleophile, enabling subsequent reactions with a wide range of electrophiles.

Metal_Halogen_Exchange Start This compound Intermediate 2-Thiazolyl-M (M = Li or MgBr) Start->Intermediate Metal-Halogen Exchange (n-BuLi or Mg) Product 2-E-Thiazole Intermediate->Product Quench Electrophile Electrophile (E⁺) Electrophile->Intermediate

Caption: General workflow for functionalization via metal-halogen exchange.

Reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), rapidly exchanges the iodine for lithium at low temperatures.

Causality in Experimental Design: This reaction must be performed at very low temperatures (typically -78°C) to prevent side reactions, such as the attack of the newly formed 2-thiazolyllithium on another molecule of this compound.[21] Anhydrous and inert conditions are absolutely critical, as the organolithium species is extremely basic and will be quenched by trace amounts of water or other protic sources.[22][23]

Field-Proven Protocol: Lithiation and Electrophilic Quench

  • Reaction Setup: Dissolve this compound (1.0 mmol, 211 mg) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 mmol, e.g., benzaldehyde or dimethylformamide) in anhydrous THF dropwise.

  • Work-up: After stirring for 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Forming the Grignard reagent (2-thiazolylmagnesium iodide) can be more challenging than lithiation but offers a less basic and often more selective nucleophile.

Causality in Experimental Design: Direct reaction with magnesium metal often fails. The "entrainment method" or the use of highly reactive Rieke magnesium is often necessary to initiate the reaction. Anhydrous ether solvents like THF or diethyl ether are essential, as they stabilize the Grignard reagent through coordination and are aprotic.[24] A small crystal of iodine is often used as an activator to clean the magnesium surface.

Field-Proven Protocol: Grignard Formation and Reaction

  • Reagent Setup: Place magnesium turnings (1.5 mmol, 36 mg) and a small crystal of iodine in a flame-dried flask under argon.

  • Initiation: Add a small portion of a solution of this compound (1.0 mmol, 211 mg) in anhydrous THF (10 mL). Gently warm the mixture until the iodine color disappears, indicating initiation.

  • Grignard Formation: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours.

  • Reaction with Electrophile: Cool the newly formed Grignard reagent and add the electrophile (e.g., a ketone or aldehyde) dropwise.

  • Work-up: Follow the standard work-up procedure for Grignard reactions, typically involving quenching with saturated NH₄Cl, extraction, drying, and purification.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a remarkably versatile and powerful intermediate in modern organic synthesis. Its well-defined reactivity, centered on the C-I bond, provides reliable and high-yielding pathways to a vast array of 2-substituted thiazoles. Mastery of palladium-catalyzed cross-coupling and metal-halogen exchange reactions unlocks its full potential, enabling the rapid construction of complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. Understanding the causality behind the specific reagents and conditions for each protocol is paramount for successful and reproducible synthetic outcomes.

References

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  • National Institutes of Health. (2020). Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

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  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • Elsevier. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2014). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from [Link]

  • American Chemical Society. (1981). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wiley Online Library. (1997). Lithiation of a Simple Amine with a Large Excess of n-Butyllithium. Retrieved from [Link]

  • National Institutes of Health. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]

  • ResearchGate. (2007). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

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Sources

Spectroscopic Data of 2-Iodothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the spectroscopic signature of 2-iodothiazole, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for structural elucidation, reaction monitoring, and quality control. This document provides a detailed examination of the expected spectroscopic data, interpretation principles, and generalized experimental protocols.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₃H₂INS) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with an iodine atom substituted at the C2 position.[1] Its molecular structure dictates a unique electronic environment, which is reflected in its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous identification and characterization.

Molecular Structure and Properties:

  • IUPAC Name: 2-iodo-1,3-thiazole[1]

  • Molecular Formula: C₃H₂INS[1]

  • Molecular Weight: 211.03 g/mol [1]

  • CAS Number: 3034-54-6[1]

The following sections will delve into the specific spectroscopic techniques used to characterize this compound. While direct experimental spectra for this specific compound are not widely published, this guide presents predicted data based on established principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the thiazole ring. The chemical shifts are influenced by the aromaticity of the ring and the electronic effects of the nitrogen, sulfur, and iodine atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.6 - 7.8Doublet (d)~3.5 - 4.5H5
~7.2 - 7.4Doublet (d)~3.5 - 4.5H4

Rationale for Predictions:

  • The thiazole ring is aromatic, placing the protons in the typical downfield region for aromatic protons (7-9 ppm).[2][3]

  • The H5 proton is adjacent to the sulfur atom, while the H4 proton is adjacent to the nitrogen atom. The relative electronegativity and electronic effects of these heteroatoms, along with the iodine at C2, will influence their precise chemical shifts.

  • The two protons (H4 and H5) are on adjacent carbons and will therefore couple with each other, resulting in a doublet for each signal.[2] The coupling constant for protons on a five-membered aromatic ring is typically in the range of 3-5 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon environments in this compound. Three distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~90 - 100C2
~145 - 150C4
~120 - 125C5

Rationale for Predictions:

  • C2: The carbon atom directly bonded to the highly electronegative iodine atom will experience a significant upfield shift due to the "heavy atom effect".[4] This is a characteristic feature for carbons attached to iodine.

  • C4: This carbon is adjacent to the nitrogen atom and is expected to be the most downfield of the CH carbons due to the deshielding effect of the nitrogen.[5]

  • C5: This carbon is adjacent to the sulfur atom and is expected to appear at a chemical shift intermediate between C2 and C4.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in Deuterated Solvent B Add TMS Internal Standard A->B C Acquire Spectrum on NMR Spectrometer B->C D Process Raw Data (FT, Phasing) C->D E Assign Chemical Shifts and Coupling Constants D->E F Structural Elucidation E->F

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000C-H stretching (aromatic)
~1600 - 1450C=C and C=N stretching (thiazole ring)
~1250 - 1000C-H in-plane bending
~900 - 675C-H out-of-plane bending
~600 - 500C-I stretching

Rationale for Predictions:

  • C-H Stretching: The C-H bonds on the aromatic thiazole ring are expected to show stretching vibrations just above 3000 cm⁻¹.[6]

  • Ring Stretching: The C=C and C=N bonds within the aromatic ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[6]

  • C-I Stretching: The carbon-iodine bond is a weaker bond and involves a heavy atom, so its stretching frequency is expected to be in the far-infrared region, typically between 600 and 500 cm⁻¹.[7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.

  • Background Spectrum: A background spectrum of the empty spectrometer (or the KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio)Assignment
211[M]⁺ (Molecular Ion)
127[I]⁺
84[M - I]⁺ or [C₃H₂NS]⁺

Rationale for Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 211.[1] Since iodine is monoisotopic (¹²⁷I), there will not be a significant M+2 peak as seen with chlorine or bromine containing compounds.[8]

  • Key Fragments:

    • The C-I bond is relatively weak and can cleave to give a prominent peak for the iodine cation at m/z 127.[8][9]

    • Loss of the iodine atom from the molecular ion would result in a fragment at m/z 84, corresponding to the thiazolyl cation ([C₃H₂NS]⁺).

Proposed Fragmentation Pathway

MS_Fragmentation A This compound [C3H2INS] m/z = 211 B Molecular Ion [C3H2INS]+• m/z = 211 A->B Ionization C Iodine Cation [I]+ m/z = 127 B->C C-I Cleavage D Thiazolyl Cation [C3H2NS]+ m/z = 84 B->D C-I Cleavage

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. The predicted data in this guide, based on fundamental principles and comparison with related compounds, serves as a valuable reference for researchers. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and bond vibrations, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this compound in synthetic and medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10867563, this compound. Retrieved from [Link].

  • The Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link].

  • The Royal Society of Chemistry (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link].

  • RJPBCS (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link].

  • Unknown. 13C-NMR. Retrieved from [Link].

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  • Doc Brown's Chemistry. Mass spectrum of 2-iodobutane. Retrieved from [Link].

  • Unknown. Table of Characteristic IR Absorptions. Retrieved from [Link].

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  • MDPI (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link].

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link].

  • Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. Retrieved from [Link].

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. Retrieved from [Link].

  • Unknown. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Retrieved from [Link].

  • Unknown. INFRARED SPECTROSCOPY (IR). Retrieved from [Link].

  • National Institutes of Health (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link].

  • National Institutes of Health (2023). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Retrieved from [Link].

  • PubMed (2005). Tandem mass spectrometry of deprotonated iodothyronines. Retrieved from [Link].

  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

  • National Institutes of Health (2024). Characterization of an expanded set of assays for immunomodulatory proteins using targeted mass spectrometry. Retrieved from [Link].

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An In-depth Technical Guide to the Electronic Properties of 2-Iodothiazole: From Theoretical Principles to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodothiazole

In the landscape of heterocyclic chemistry, thiazole and its derivatives represent a cornerstone for innovation in both medicinal chemistry and materials science.[1][2] The five-membered aromatic ring, containing both sulfur and nitrogen, possesses a unique electronic character that makes it a privileged scaffold in numerous FDA-approved drugs and high-performance organic electronic materials.[2][3][4] This guide focuses specifically on This compound , a versatile synthetic intermediate whose electronic properties are pivotal to its utility.

The term "electronic properties" refers to the distribution, energy, and reactivity of electrons within the molecular structure. These characteristics—governed by factors like aromaticity, electron density, and the energies of frontier molecular orbitals—dictate the molecule's chemical behavior, stability, and intermolecular interactions.[5][6][7] The introduction of an iodine atom at the C2 position profoundly modulates the inherent electronic landscape of the thiazole core, creating a molecule primed for specific, high-value chemical transformations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It bridges the gap between theoretical prediction and experimental validation, providing not just data and protocols, but the causal reasoning behind the selection of analytical methodologies for investigating the electronic properties of this compound.

Part 1: The Theoretical Framework—Decoding the Electronic Structure

A robust understanding of this compound's reactivity begins with a theoretical deconstruction of its electronic architecture. This involves analyzing the thiazole ring itself, the perturbative effects of the iodine substituent, and the predictive power of modern computational chemistry.

The Thiazole Nucleus: An Electronically Ambivalent Aromatic System

Thiazoles are planar, aromatic heterocycles characterized by significant π-electron delocalization.[5] The aromaticity imparts stability, but the presence of two different heteroatoms, nitrogen and sulfur, creates a nuanced distribution of electron density:

  • Nitrogen Heteroatom: The imine-like nitrogen atom (-N=) is strongly electron-withdrawing, reducing electron density at adjacent carbon atoms, particularly C2.[4]

  • Sulfur Heteroatom: The sulfur atom possesses lone pairs of electrons that participate in the aromatic system, acting as a π-electron donor.

This push-pull nature results in specific sites of reactivity. Computational studies on the parent thiazole ring show that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[5]

The Iodine Substituent: A Dual-Influence Modulator

The placement of an iodine atom at the C2 position introduces two opposing electronic effects that are critical to the molecule's function as a synthetic building block.[8]

  • Inductive Effect (-I): Iodine is significantly more electronegative than carbon. This disparity causes iodine to withdraw electron density from the C2 carbon through the sigma (σ) bond. This is a powerful, distance-dependent effect that renders the C2 position highly electrophilic and susceptible to nucleophilic attack or metal insertion during cross-coupling reactions.

  • Mesomeric Effect (+M): The lone pairs of electrons on the iodine atom can be delocalized into the thiazole's π-system. This resonance effect donates electron density to the ring. However, due to the poor overlap between carbon's 2p and iodine's large 5p orbitals, this effect is considerably weaker than the inductive withdrawal.

The net result is that the strong -I effect dominates, making the C2 carbon of this compound electron-deficient. This electronic feature is the primary driver for its widespread use in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), where the carbon-iodine bond serves as a key reactive site.

Computational Modeling: Predicting Electronic Behavior with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic properties of molecules before they are even synthesized.[9][10] For this compound, DFT calculations provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

The most crucial orbitals in determining chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][11]

  • HOMO: This is the outermost orbital containing electrons. Its energy level corresponds to the molecule's ability to donate electrons (its ionization potential). A higher HOMO energy indicates a better electron donor.[12]

  • LUMO: This is the innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (its electron affinity). A lower LUMO energy signifies a better electron acceptor.[6][12]

  • The HOMO-LUMO Energy Gap (ΔE): This energy difference is a paramount indicator of a molecule's kinetic stability and electronic excitability.[7][13] A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and can be more easily excited by absorbing lower-energy light.[12]

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[9] It provides an intuitive guide to intermolecular interactions and reaction sites:

  • Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack.

  • Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are targets for nucleophilic attack. For this compound, a significant blue region is expected around the C2 carbon and the "sigma-hole" on the iodine atom, confirming its electrophilic nature.

Workflow for Computational Analysis of this compound

G cluster_0 Computational Setup cluster_1 Calculation & Validation cluster_2 Property Extraction cluster_3 Analysis & Interpretation mol_build 1. Build 3D Structure of this compound dft_setup 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) mol_build->dft_setup geom_opt 3. Geometry Optimization (Find lowest energy state) dft_setup->geom_opt freq_calc 4. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc sp_calc 5. Single-Point Energy Calculation freq_calc->sp_calc homo_lumo 6. Extract HOMO/LUMO Energies & Gap sp_calc->homo_lumo mep 7. Generate MEP Surface sp_calc->mep stability Assess Kinetic Stability homo_lumo->stability spectra Correlate with UV-Vis Data homo_lumo->spectra reactivity Predict Reactivity Sites mep->reactivity

Caption: A typical workflow for DFT-based analysis of molecular electronic properties.

Part 2: Experimental Characterization—Validating the Theory

While computational models are powerful, experimental validation is essential for confirming theoretical predictions and understanding how the molecule behaves in a real-world chemical environment. Spectroscopic and electrochemical techniques are the primary methods for this validation.

Spectroscopic Analysis
  • Principle & Causality: UV-Vis spectroscopy directly measures the energy required for electronic transitions within a molecule, most prominently the HOMO-to-LUMO transition.[13] The molecule absorbs light of a specific wavelength (λ_max) that corresponds precisely to its HOMO-LUMO energy gap. By identifying λ_max, we can experimentally quantify this fundamental electronic parameter. This is a self-validating system because the presence of a distinct absorption peak confirms an accessible electronic transition, and its position provides a direct measure of the energy gap.

  • Expected Results for this compound: Compared to the parent thiazole, the electronic structure of this compound is perturbed. This will likely lead to a shift in its λ_max. The exact shift depends on the interplay between the inductive and mesomeric effects on the frontier orbitals.

  • Principle & Causality: NMR spectroscopy probes the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.[14] Electron-withdrawing groups "deshield" a nucleus, reducing the surrounding electron density and causing its signal to shift downfield (to a higher ppm value).

  • Expected Results for this compound: The strong electron-withdrawing inductive effect of iodine at C2 is expected to significantly deshield the adjacent proton at C5 and the carbon at C2 itself. Therefore, one would predict the ¹H and ¹³C NMR signals for these positions in this compound to be shifted downfield compared to unsubstituted thiazole, providing direct experimental evidence of iodine's electronic influence.[5]

Electrochemical Analysis: Cyclic Voltammetry (CV)
  • Principle & Causality: Cyclic Voltammetry is a powerful technique for measuring a molecule's oxidation and reduction potentials.[15] These experimental values are directly correlated to the HOMO and LUMO energy levels, respectively.

    • Oxidation Potential (E_ox): The energy required to remove an electron from the HOMO.

    • Reduction Potential (E_red): The energy released when an electron is added to the LUMO.

  • Why it is a Self-Validating System: The experiment involves scanning a potential range and observing the current response. The appearance of distinct, reversible or quasi-reversible peaks for oxidation and reduction events confirms that the molecule can undergo stable electron transfer processes. The potential at which these peaks occur provides a quantitative measure of the energy levels of the orbitals involved. By referencing these potentials to a known standard (like Fc/Fc⁺), one can calculate absolute HOMO and LUMO energy values, directly validating the DFT predictions.

Workflow for Experimental Characterization

G cluster_0 Sample Preparation cluster_1 Cyclic Voltammetry (CV) cluster_2 UV-Vis Spectroscopy cluster_3 Data Analysis & Correlation prep Dissolve this compound & Supporting Electrolyte in Solvent cv_run Run CV Scan prep->cv_run uv_run Acquire UV-Vis Spectrum prep->uv_run cv_peaks Identify Oxidation (E_ox) & Reduction (E_red) Peaks cv_run->cv_peaks homo_calc Calculate HOMO from E_ox cv_peaks->homo_calc lumo_calc Calculate LUMO from E_red cv_peaks->lumo_calc uv_lambda Determine λ_max uv_run->uv_lambda gap_calc_uv Calculate Gap from λ_max uv_lambda->gap_calc_uv gap_calc_cv Calculate Gap from E_ox, E_red homo_calc->gap_calc_cv lumo_calc->gap_calc_cv correlation Correlate Experimental Data with DFT Predictions gap_calc_cv->correlation gap_calc_uv->correlation

Caption: Integrated experimental workflow for determining electronic properties.

Part 3: Data Synthesis and Practical Protocols

Summary of Electronic Properties

The following table summarizes typical theoretical values for thiazole and its derivatives based on computational studies.[16][17] The values for this compound are estimated based on the known electronic effects of the iodine substituent. Experimental validation is required for confirmation.

PropertyThiazole (Reference)2-Methylthiazole2-MercaptothiazoleThis compound (Predicted)Causality of Change
HOMO Energy (eV) -9.47-9.14-8.88Lower than ThiazoleThe -I effect of iodine stabilizes the HOMO, lowering its energy.
LUMO Energy (eV) 3.353.513.21Significantly LowerThe strong electron-withdrawing nature of iodine drastically lowers the LUMO energy.
HOMO-LUMO Gap (ΔE) 12.8212.6512.09Smaller than ThiazoleThe LUMO is lowered more significantly than the HOMO is stabilized, resulting in a reduced energy gap.
Dipole Moment (µ, D) 1.551.041.32Higher than ThiazoleThe highly polar C-I bond increases the overall molecular dipole moment.

Data for Thiazole, 2-Methylthiazole, and 2-Mercaptothiazole adapted from ab initio/HF calculations.[16]

Experimental Protocol: Density Functional Theory (DFT) Calculation

This protocol outlines a standard procedure for calculating the electronic properties of this compound using Gaussian or similar quantum chemistry software.

  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequency". This ensures the geometry is fully relaxed to its lowest energy state and confirms it is a true minimum (no imaginary frequencies).

    • Method: Choose the DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set . The "+" indicates diffuse functions for lone pairs, and the "(d,p)" indicates polarization functions for more accurate geometry.

    • Solvation (Optional but Recommended): To simulate solution-phase conditions, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent to be used in experimental work (e.g., acetonitrile, dichloromethane).

  • Execution and Validation:

    • Submit the calculation.

    • Upon completion, open the output file and confirm the optimization converged.

    • Verify the frequency calculation shows zero imaginary frequencies. If one is present, the structure is a transition state, not a minimum, and requires re-optimization.

  • Property Calculation:

    • Using the validated optimized geometry, set up a new calculation.

    • Job Type: "Single Point Energy".

    • Use the same functional, basis set, and solvent model.

    • Request additional properties to be printed in the output, specifically "POP=FULL" to get orbital energies and Mulliken population analysis.

  • Data Extraction:

    • From the final output file, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

    • Calculate the HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO.

    • Visualize the HOMO, LUMO, and MEP surfaces using the generated checkpoint file.

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol describes the determination of oxidation and reduction potentials for this compound.

  • Materials and Setup:

    • Potentiostat: A standard three-electrode system.

    • Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each run.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile). The electrolyte is crucial to ensure conductivity.

    • Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution.

  • System Validation and Calibration:

    • Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

    • Add a small amount of an internal standard, ferrocene (Fc) , to the solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a well-defined standard.

    • Run a CV scan to locate the Fc/Fc⁺ peak. The midpoint potential (E₁/₂) of this peak will be used to reference the potentials of the analyte.

  • Data Acquisition:

    • Set the potential window. Start with a wide range (e.g., -2.5 V to +2.5 V vs. Ag/AgCl) and narrow it based on the observed redox events to avoid solvent breakdown.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning first in the anodic (positive) direction to find the oxidation peak, then reversing to the cathodic (negative) direction to find the reduction peak.

  • Data Analysis:

    • Identify the onset potential for the first oxidation peak (E_ox) and the first reduction peak (E_red).

    • Reference these potentials to the internal standard: E_referenced = E_observed - E₁/₂(Fc/Fc⁺).

    • Use the following empirical equations to estimate the HOMO and LUMO energy levels:

      • E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to vacuum. Some sources use slightly different values, e.g., 5.1 eV).

Part 4: Applications Driven by Electronic Properties

The unique electronic signature of this compound makes it a valuable precursor in advanced applications.

  • Organic Electronics: The electron-deficient nature of the thiazole ring makes it an excellent electron-accepting unit in donor-acceptor (D-A) type organic semiconductors.[4] The C-I bond is the synthetic linchpin, allowing this compound to be coupled with electron-donating monomers to build conjugated polymers. The electronic properties of these polymers, such as their HOMO-LUMO gap, can be precisely tuned to absorb specific wavelengths of light, making them suitable for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[18][19]

  • Medicinal Chemistry: The electronic distribution on the this compound scaffold directly influences its ability to interact with biological targets.[2] The electron-poor region near the C-I bond and the electron-rich regions near the heteroatoms can engage in specific hydrogen bonding, electrostatic, or halogen bonding interactions with amino acid residues in an enzyme's active site.[20] Understanding the MEP allows medicinal chemists to rationally design derivatives with enhanced binding affinity and biological activity.

Relationship Between Electronic Structure and Application

G cluster_0 Fundamental Electronic Effects cluster_1 Resulting Molecular Properties cluster_2 Key Reactivity & Interactions cluster_3 Target Applications inductive Inductive Effect (-I) (Strong Withdrawal) properties • Electron-Deficient C2 • Polar C-I Bond • Tunable HOMO/LUMO Gap • Specific MEP inductive->properties mesomeric Mesomeric Effect (+M) (Weak Donation) mesomeric->properties reactivity • Susceptible to Cross-Coupling • Site for Halogen Bonding • Defined Electrostatic Interactions properties->reactivity apps • Organic Semiconductors (OPVs, OFETs) • Medicinal Chemistry (Drug Design) • Advanced Materials Synthesis reactivity->apps

Caption: Logical flow from fundamental electronic effects to final applications.

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  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant Math & Science Wiki. [Link]

  • Grekulović, V., et al. (2017). Electrochemical behavior of AgCu50 in alkaline media in the presence of chlorides and 2-mercaptobenzothiazole. Journal of Mining and Metallurgy, Section B: Metallurgy. [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2). [Link]

  • Szafraniec-Gorol, G., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147, 547-556. [Link]

  • Google Patents. (n.d.). US20100236631A1 - Thiazolothiazole derivatives and organic electronic device using the same.
  • ResearchGate. (n.d.). Electrochemical polymerization of 2-aminothiazole. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(33), 23146-23164. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. ResearchGate. [Link]

  • PeerJ. (n.d.). Search results for "spectroscopic analysis uv visible spectroscopy". PeerJ. [Link]

  • Zhang, S., et al. (2016). Electrochemical Behavior of Iodine on Nano Gold Doped in H2TiO3. International Journal of Electrochemical Science, 11, 9073-9085. [Link]

  • Institute of Metal Physics. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Metallofizika i Noveishie Tekhnologii. [Link]

  • ResearchGate. (n.d.). (PDF) Electrochemical behavior of AgCu50 in alkaline media in the presence of chlorides and 2-mercaptobenzothiazole. ResearchGate. [Link]

  • Arshad, N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • ResearchGate. (n.d.). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical and Electronic Properties of the ITO/Al2O3 Interface. ResearchGate. [Link]

  • Gurbir, S., et al. (2021). Ab initio computational study of the electronic and magnetic properties of the HoNiZ compounds accounting for electronic correlations. Journal of Physics: Conference Series, 2011, 012002. [Link]

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  • ResearchGate. (n.d.). Electronic properties of compounds of the Li_ {2} O-B_ {2} O_ {3} system. ResearchGate. [Link]

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Sources

2-Iodothiazole: A Versatile Halogenated Heterocycle for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazole Moiety and the Role of 2-Iodothiazole

The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and a vast array of pharmaceuticals, including the antibiotic Penicillin, the anti-cancer agent Dasatinib, and the antiretroviral drug Ritonavir.[1] Its prevalence in medicinally active compounds stems from its ability to engage in a variety of biological interactions, such as hydrogen bonding and metal chelation, and its metabolic stability. For chemists engaged in the synthesis of these complex molecules, functionalized thiazoles are indispensable building blocks. Among these, this compound stands out as a particularly versatile and reactive intermediate.

This technical guide provides a comprehensive overview of this compound as a strategic building block in modern organic synthesis. We will delve into its synthesis, explore its reactivity in key carbon-carbon and carbon-heteroatom bond-forming reactions, and provide detailed, field-proven protocols for its application. The discussion will be grounded in mechanistic principles to provide a deeper understanding of the underlying reactivity and to empower researchers to rationally design and optimize their synthetic strategies.

Synthesis of this compound: A Gateway to Thiazole Diversification

The most common and efficient method for the synthesis of this compound is through the diazotization of the readily available 2-aminothiazole, followed by a Sandmeyer-type iodination.[2][3] This transformation provides a reliable route to this key building block.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction[3]

Materials:

  • 2-Aminothiazole

  • Copper(I) Iodide (CuI)

  • n-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Ammonia solution (0.1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (0.91 mmol) and Copper(I) Iodide (1.39 mmol) in acetonitrile (8 mL) at room temperature.

  • With stirring, add n-butyl nitrite (1.39 mmol) to the solution.

  • Heat the reaction mixture to 60 °C. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a 0.1 M ammonia solution (2 x 50 mL) to remove copper salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford this compound.

Note: This protocol can be adapted for the synthesis of other 2-halothiazoles by using the corresponding copper(I) halide.[2]

The Synthetic Utility of this compound: A Hub for Molecular Elaboration

The C-I bond in this compound is the key to its synthetic versatility. The iodine atom serves as a versatile handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for milder reaction conditions and selective transformations in the presence of other halogens.

Logical Workflow for the Functionalization of this compound

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Functionalized Thiazoles This compound This compound Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling ArB(OH)₂ Pd catalyst Sonogashira_Coupling Sonogashira Coupling This compound->Sonogashira_Coupling Terminal Alkyne Pd/Cu catalyst Heck_Reaction Heck Reaction This compound->Heck_Reaction Alkene Pd catalyst Metal_Halogen_Exchange Metal-Halogen Exchange This compound->Metal_Halogen_Exchange RLi or RMgX Aryl_Thiazole 2-Arylthiazole Suzuki_Coupling->Aryl_Thiazole Alkynyl_Thiazole 2-Alkynylthiazole Sonogashira_Coupling->Alkynyl_Thiazole Alkenyl_Thiazole 2-Alkenylthiazole Heck_Reaction->Alkenyl_Thiazole Thiazolyl_Organometallic 2-Thiazolyl Organometallic Metal_Halogen_Exchange->Thiazolyl_Organometallic Functionalized_Thiazole Further Functionalized Thiazoles Thiazolyl_Organometallic->Functionalized_Thiazole Electrophile

Synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. Its high reactivity allows for efficient coupling under mild conditions, which is crucial when working with complex, functionalized molecules.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(SPhos))

  • SPhos (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 mmol), the arylboronic acid (1.6 equiv), and Cs₂CO₃ (2 equiv).

  • In a separate vial, prepare the catalyst system by dissolving PdCl₂ (5 mol%) and SPhos (10 mol%) in dioxane (4 mL).

  • Degas the catalyst solution with a stream of nitrogen for 10 minutes.

  • Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Degas the entire reaction mixture for an additional 5 minutes.

  • Heat the reaction mixture in a sealed vessel to 120 °C for 30-40 minutes using a microwave reactor, or alternatively, heat at reflux using conventional heating until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylthiazole>90
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)thiazole85-95
33-Pyridinylboronic acid2-(3-Pyridinyl)thiazole80-90
42-Thiopheneboronic acid2-(2-Thienyl)thiazole85-95

Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to 2-alkynylthiazoles, which are valuable intermediates for further transformations and are found in various bioactive molecules.[5][6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7]

General Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the palladium catalyst (1-2 mol%), and CuI (2-4 mol%).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC or GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Illustrative Examples of Sonogashira Coupling with this compound

EntryAlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)thiazole>90
21-Hexyne2-(Hex-1-yn-1-yl)thiazole85-95
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)thiazole>90
4Propargyl alcohol3-(Thiazol-2-yl)prop-2-yn-1-ol80-90

Yields are representative and may vary based on specific reaction conditions and scale.

Heck Reaction: Formation of Alkenylthiazoles

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the synthesis of 2-alkenylthiazoles, which can serve as precursors for a variety of other functional groups.

General Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic ester)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, Xantphos)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a Schlenk tube, combine this compound (1 mmol), the alkene (1.2 mmol), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Table 3: Illustrative Examples of Heck Reaction with this compound

EntryAlkeneProductYield (%)
1Styrene2-Styrylthiazole70-85
2n-Butyl acrylaten-Butyl 3-(thiazol-2-yl)acrylate65-80
34-Vinylpyridine2-(2-(Pyridin-4-yl)vinyl)thiazole60-75
4Cyclohexene2-(Cyclohex-1-en-1-yl)thiazole50-65

Yields are representative and may vary based on specific reaction conditions and scale.

Metal-Halogen Exchange: Generating Nucleophilic Thiazole Species

Metal-halogen exchange is a powerful method for converting an aryl or heteroaryl halide into a potent nucleophile.[8] Treating this compound with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures results in a rapid iodine-lithium exchange to generate 2-lithiothiazole. This organolithium species can then be trapped with a wide variety of electrophiles to introduce diverse functionalities at the 2-position.

General Reaction Scheme:

Causality Behind Experimental Choices in Metal-Halogen Exchange

The success of a metal-halogen exchange reaction hinges on precise control of the reaction conditions. The use of low temperatures (typically -78 °C) is critical to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent. The choice of alkyllithium reagent is also important; t-butyllithium is more reactive than n-butyllithium and can be advantageous for less reactive halides, but it is also more sterically hindered.[9]

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethylformamide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Table 4: Trapping of 2-Lithiothiazole with Various Electrophiles

EntryElectrophileProductYield (%)
1BenzaldehydePhenyl(thiazol-2-yl)methanol75-85
2Dimethylformamide (DMF)Thiazole-2-carbaldehyde70-80
3Methyl iodide2-Methylthiazole80-90
4Carbon dioxide (CO₂)Thiazole-2-carboxylic acid70-80

Yields are representative and may vary based on specific reaction conditions and scale.

Application in Drug Discovery: The Thiazole Core in Action

The synthetic methodologies described above, utilizing this compound as a key building block, are directly applicable to the synthesis of complex molecules with significant biological activity. The anticancer drug Dasatinib, for example, features a central 2-aminothiazole core, which can be constructed using strategies that leverage the reactivity of functionalized thiazoles.[10] While the reported large-scale syntheses of Dasatinib may not start directly from this compound, the cross-coupling and nucleophilic substitution reactions discussed are fundamental to the logic of its synthesis and the synthesis of related analogues for drug discovery programs.

Conceptual Synthesis of a Dasatinib Analogue

The following diagram illustrates a conceptual pathway for the synthesis of a Dasatinib analogue, highlighting how the reactions discussed in this guide can be applied.

G cluster_start Starting Materials cluster_reactions Key Synthetic Steps cluster_products Intermediate & Final Product 2_Iodothiazole This compound Derivative Buchwald_Hartwig Buchwald-Hartwig Amination 2_Iodothiazole->Buchwald_Hartwig Pyrimidine Halide Pd catalyst Pyrimidine_Halide Substituted Pyrimidine Halide Pyrimidine_Halide->Buchwald_Hartwig Aryl_Amine Aryl Amine Amide_Coupling Amide Coupling Aryl_Amine->Amide_Coupling Aminothiazole_Intermediate 2-Aminothiazole Intermediate Buchwald_Hartwig->Aminothiazole_Intermediate Dasatinib_Analogue Dasatinib Analogue Amide_Coupling->Dasatinib_Analogue Aminothiazole_Intermediate->Amide_Coupling Aryl Amine Coupling Agent

Sources

solubility and stability of 2-Iodothiazole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Iodothiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of increasing interest within medicinal chemistry and materials science due to the unique properties conferred by the thiazole ring and the reactive iodine substituent. As with any novel compound progressing through the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. We move beyond simple data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating. This document furnishes researchers with the necessary theoretical grounding and practical methodologies to generate reliable solubility profiles and to elucidate potential degradation pathways, thereby accelerating development and de-risking formulation and storage strategies.

Part 1: Physicochemical Profile and Its Implications

The this compound Moiety: A Structural Overview

This compound (C₃H₂INS) is an aromatic five-membered heterocycle containing both sulfur and nitrogen, with an iodine atom substituted at the C2 position.[1] This structure imparts a specific set of properties:

  • The Thiazole Ring: The aromatic ring system provides a degree of rigidity and influences its electronic properties. The nitrogen and sulfur heteroatoms offer sites for potential hydrogen bonding and coordination.

  • The Iodine Substituent: The carbon-iodine bond is relatively weak and susceptible to cleavage, particularly under photolytic or nucleophilic conditions. This represents a potential liability for the molecule's stability. The large, polarizable iodine atom also influences intermolecular interactions, impacting solubility.

A foundational understanding of these features is critical for anticipating the molecule's behavior in various environments.

Why Solubility and Stability are Critical Hurdles

In drug development, poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[2][3] A comprehensive assessment is not merely a regulatory requirement but a fundamental component of risk management.

  • Solubility dictates the choice of formulation strategies (e.g., solutions, suspensions), solvent systems for synthesis and purification, and ultimately, the compound's absorption characteristics in vivo.

  • Stability data informs storage conditions, shelf-life determination, and the identification of compatible excipients.[4] Early identification of stability liabilities, such as susceptibility to hydrolysis or oxidation, allows for targeted chemical modification or formulation-based stabilization.

Part 2: A Framework for Solubility Determination

Solubility is governed by the principle of "like dissolves like," where a solute's intermolecular forces must be overcome by its interactions with solvent molecules. For this compound, this involves breaking the crystal lattice energy and forming favorable interactions with the surrounding solvent.

Predictive Analysis and Solvent Selection

Before embarking on experimental work, a predictive analysis using the molecule's computed properties can guide solvent selection. With a calculated LogP (cLogP) of approximately 1.6, this compound is expected to have moderate lipophilicity.[1] This suggests it will likely exhibit poor solubility in water and higher solubility in common organic solvents.

The following table outlines key solvents used in pharmaceutical development, categorized by their properties. This serves as a starting point for a comprehensive solubility screen.

Solvent CategorySolvent NameChemical FormulaPolarityRationale for Inclusion
Polar Protic WaterH₂OHighUniversal biological solvent; baseline for aqueous solubility.
EthanolC₂H₅OHHighCommon co-solvent in formulations.
MethanolCH₃OHHighCommon synthetic and analytical solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighHigh solubilizing power; common for stock solutions.[5]
AcetoneC₃H₆OMediumVersatile solvent for a range of polarities.[5]
Acetonitrile (ACN)CH₃CNMediumCommon HPLC mobile phase and reaction solvent.
Nonpolar TolueneC₇H₈LowRepresents aromatic, nonpolar environments.[5]
Dichloromethane (DCM)CH₂Cl₂LowCommon extraction and reaction solvent.
Biorelevant Media Phosphate Buffered Saline (PBS) pH 7.4-HighSimulates physiological pH and ionic strength.[6]
Simulated Gastric Fluid (SGF) pH ~2.0-HighSimulates acidic stomach environment.[6]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility, representing the true saturation point of a compound in a solvent.[7][8]

Causality Behind the Method: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is a control measure to achieve this state.

Step-by-Step Methodology:

  • Preparation: Dispense a known volume (e.g., 1 mL) of the selected high-purity solvent into multiple glass vials.

  • Addition of Solute: Add an excess amount of solid this compound to each vial. The visual presence of undissolved solid at the end of the experiment is a critical validation checkpoint to confirm that saturation was achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., at 25°C). Agitate for a prolonged period, typically 24 to 48 hours. The extended time is necessary to overcome kinetic barriers to dissolution.

  • Self-Validation Checkpoint: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). Consistent concentration values between these points provide confidence that the system is stable and at equilibrium.

  • Phase Separation: Allow the vials to stand stationary at the controlled temperature for at least 2 hours to permit the excess solid to settle. This prevents contamination of the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particulates. Filtration is a critical step; failure to do so is a common source of artificially high and variable results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, typically HPLC-UV.

G Diagram 1: Shake-Flask Solubility Workflow A 1. Add excess this compound to solvent in vials B 2. Agitate at constant T (e.g., 24-48 hours) A->B B->B No, continue agitation G Equilibrium Reached? B->G C 3. Allow solids to settle (2-4 hours) D 4. Withdraw supernatant C->D E 5. Filter through 0.22 µm syringe filter D->E F 6. Dilute and quantify via HPLC-UV E->F G->C Yes

Caption: Workflow for thermodynamic solubility determination.

Part 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is an intentional process of exposing a compound to conditions more severe than accelerated storage conditions.[2][4] Its purpose is not to determine shelf-life but to rapidly identify likely degradation pathways, elucidate the structure of degradants, and generate samples needed to develop a stability-indicating analytical method.[4][9]

Designing a Forced Degradation Study

A well-designed study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.[10][11] The goal is to achieve a target degradation of 5-20%. Too little degradation provides insufficient information, while excessive degradation can create a complex mixture of secondary products that obscures the primary degradation pathways.

G Diagram 2: Forced Degradation Study Design cluster_0 Stress Conditions (ICH Q1A/Q1B) A Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze all samples by LC-MS/DAD for degradation and peak purity A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH) B->Analysis C Oxidation (e.g., 3% H₂O₂) C->Analysis D Thermal (e.g., 60°C, solid & solution) D->Analysis E Photolytic (Light Cabinet) E->Analysis Start This compound Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Start->A Start->B Start->C Start->D Start->E

Caption: Overview of a typical forced degradation study.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Include a control sample (drug in solvent, no stressor) for each condition.

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Place vials of the stock solution and solid powder in an oven at 60°C.

    • Photolytic: Expose vials of the stock solution and solid powder to light in a photostability chamber according to ICH Q1B guidelines.

  • Incubation: Store the vials under the specified conditions. Monitor the reaction over time (e.g., 2, 8, 24, 48 hours) by withdrawing small aliquots.

  • Neutralization/Quenching: Before analysis, it is crucial to stop the degradation reaction.

    • For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

    • Oxidative and thermal reactions are stopped by cooling to room temperature.

  • Analysis: Analyze all samples, including controls, using an appropriate analytical method (e.g., HPLC with a Diode Array Detector, DAD) to determine the percentage of this compound remaining and the relative amounts of any degradation products formed.

Hypothesized Degradation Pathways

Based on the structure of this compound and known reactivity of similar compounds, we can hypothesize potential degradation pathways.[12][13][14] These hypotheses provide a starting point for structural elucidation of degradants observed experimentally.

  • Hydrolysis: The C-I bond is a likely site for nucleophilic attack by water or hydroxide, potentially leading to the formation of 2-hydroxythiazole and iodide. This is often the most common degradation pathway for halogenated heterocycles.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of an S-oxide or S,S-dioxide.

  • Photolysis: UV light energy can be sufficient to cause homolytic cleavage of the C-I bond, leading to radical-mediated degradation pathways.

G Diagram 3: Hypothetical Hydrolytic Degradation A This compound C₃H₂INS B 2-Hydroxythiazole C₃H₃NOS A->B H₂O / OH⁻ C Iodide Ion (I⁻) A->C H₂O / OH⁻

Caption: A potential hydrolytic degradation pathway for this compound.

Part 4: Developing a Stability-Indicating Method (SIM)

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[15] The development of such a method is a primary outcome of the forced degradation study.

Causality and Self-Validation: The core principle is specificity. The method must prove it can separate the parent compound from everything else. This is validated by analyzing the stressed samples and demonstrating that the new peaks (degradants) are baseline-resolved from the parent peak.

Protocol: HPLC Method Development and Validation

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Methodology:

  • Sample Pooling: Create a composite sample by mixing aliquots from all stressed samples that show significant degradation. This single sample contains the parent drug and the widest possible array of degradation products.

  • Initial Method Screening: Begin with a generic reverse-phase HPLC gradient method (e.g., C18 column, mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Method Optimization: Analyze the composite sample. Adjust method parameters (gradient slope, temperature, mobile phase pH) to achieve baseline separation between the this compound peak and all degradant peaks.

  • Peak Purity Analysis (The Trustworthiness Check): Use a Diode Array Detector (DAD) to perform peak purity analysis on the this compound peak in all stressed samples.[16] This analysis compares UV spectra across the peak. A spectrally pure peak indicates that no degradant is co-eluting, thus validating the method's specificity. If the peak is impure, the method must be further optimized.

  • Validation: Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G Diagram 4: Stability-Indicating Method Workflow A 1. Pool stressed samples containing degradants B 2. Develop/Optimize HPLC method to separate all peaks A->B C 3. Analyze stressed samples with new method B->C D Is parent peak baseline resolved & spectrally pure? C->D E Method is Stability-Indicating. Proceed to Validation. D->E Yes F Further optimize method parameters D->F No F->B

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The characterization of this compound's solubility and stability is a critical, multi-faceted process that forms the bedrock of its successful development. This guide provides the strategic framework and detailed experimental protocols necessary for this undertaking. By systematically applying the shake-flask method for solubility and conducting a comprehensive forced degradation study, researchers can generate the crucial data needed to guide formulation, define storage conditions, and ensure the development of a safe and effective final product. The emphasis on causality and self-validating checkpoints within each protocol ensures the generation of data that is not only accurate but also defensible and reliable, meeting the high standards of scientific integrity required in pharmaceutical development.

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theoretical calculations on 2-Iodothiazole structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 2-Iodothiazole: Structure, Vibrational, and Electronic Properties

Executive Summary

This compound is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties of the thiazole ring, enhanced by the presence of a heavy halogen atom, which can participate in significant non-covalent interactions like halogen bonding.[1][2] Understanding the precise three-dimensional structure, vibrational dynamics, and electronic landscape of this molecule is paramount for rational drug design and the development of novel functional materials. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on this compound, leveraging Density Functional Theory (DFT) to elucidate its fundamental physicochemical properties. As a self-validating system, the protocols herein are designed to ensure that computational results are robust, reproducible, and directly comparable to experimental data, providing researchers with a trusted workflow for molecular characterization.

The Rationale for a Computational Approach

The Thiazole Scaffold in Modern Drug Discovery

Thiazole-containing scaffolds are prominent pharmacophores found in numerous FDA-approved drugs, including anticancer and anti-inflammatory agents.[3][4] Their prevalence is due to their ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and π-π stacking, and their relative metabolic stability. A deep understanding of the thiazole ring's geometry and electronic nature is the first step in harnessing its full potential in drug development.

Iodine's Influence: Beyond a Simple Halogen

The incorporation of iodine at the 2-position of the thiazole ring does more than simply increase molecular weight. The iodine atom introduces a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can form strong, directional, non-covalent interactions called halogen bonds.[1][2] These interactions are increasingly recognized as crucial for defining the binding affinity and specificity of a ligand for its biological target.[1] Theoretical calculations are uniquely suited to quantify the strength and nature of these interactions, which are often difficult to isolate experimentally.

Bridging Theory and Experiment with In Silico Analysis

Computational chemistry provides a powerful lens to examine molecules at an atomic level of detail that is often inaccessible through experimental means alone. It allows for the prediction of molecular geometries, vibrational spectra (IR and Raman), and electronic properties like charge distribution and orbital energies before a compound is ever synthesized.[5][6] This predictive power accelerates the design-build-test-learn cycle in research by allowing scientists to prioritize candidates with the most promising properties. The methods described herein are chosen for their proven balance of computational efficiency and high accuracy.[7]

Core Computational Methodology: A Primer

The reliability of any theoretical study hinges on the selection of an appropriate computational method and basis set. For a molecule like this compound, which contains a second-row element (S) and a heavy element (I), this choice is particularly critical.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for electronic structure calculations in chemistry and materials science.[5][6] It offers a compromise between the high computational cost of wave-function-based methods and the lower accuracy of semi-empirical methods. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

The B3LYP Functional: A Trusted Hybrid

Within the DFT framework, numerous "functionals" exist to approximate the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated choices.[8][9] It incorporates aspects of both Hartree-Fock theory and density functional approximations, providing excellent descriptions of molecular geometries and properties for a broad range of organic and organometallic systems.[6][7]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. For this compound, a Pople-style basis set like 6-311++G(d,p) is a robust choice for the H, C, N, and S atoms.[9][10]

  • 6-311G : Describes the core and valence electrons with good flexibility.

  • ++ : Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions.

  • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

For the iodine atom, it is often beneficial to use a basis set coupled with an Effective Core Potential (ECP), such as LANL2DZ, which replaces the core electrons with a potential, reducing computational cost and implicitly including some relativistic effects.[6] However, modern all-electron basis sets specifically parameterized for heavy elements are also highly effective.

A Validated Workflow for Theoretical Analysis

A rigorous computational study follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This ensures the integrity and reliability of the final results.

G cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Output Input 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Validation 4. Check for Imaginary Frequencies Freq->Validation Vib 5a. Vibrational Analysis (IR/Raman Spectra) Data 6. Data Tabulation & Interpretation Vib->Data Elec 5b. Electronic Property Analysis (HOMO/LUMO, MEP, NBO) Elec->Data Validation->Opt Yes (Re-optimize) Validation->Vib No (True Minimum) Validation->Elec

Caption: A validated workflow for the theoretical analysis of this compound.

Protocol 1: Molecular Geometry Optimization

Objective: To determine the most stable, lowest-energy three-dimensional structure of this compound. This equilibrium structure is the foundation for all subsequent property calculations.

Methodology:

  • Initial Structure Generation: Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Ensure reasonable bond lengths and angles.

  • Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA). A representative Gaussian input would include the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Specifies "print" level for detailed output.

    • B3LYP/6-311++G(d,p): Defines the method and basis set.

    • Opt: Requests a geometry optimization to find the energy minimum.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the computational server.

  • Validation: Upon completion, inspect the output file. The optimization has successfully converged to a true energy minimum if, and only if, the frequency calculation yields zero imaginary frequencies . An imaginary frequency indicates a saddle point, not a minimum, and the structure must be perturbed and re-optimized.

  • Data Extraction: Extract the final optimized Cartesian coordinates and key structural parameters (bond lengths, angles, and dihedral angles).

Data Presentation: The optimized structural parameters should be tabulated for clarity. The data below are representative values based on high-level calculations of the parent thiazole molecule and related structures.[11]

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C2-I~2.08
S1-C2~1.72
C2-N3~1.31
N3-C4~1.38
C4-C5~1.37
C5-S1~1.71
Bond Angles (°)
S1-C2-N3~115.5
C2-N3-C4~110.0
N3-C4-C5~116.5
C4-C5-S1~111.5
C5-S1-C2~86.5
I-C2-S1~124.0
I-C2-N3~120.5

Table 1: Predicted geometric parameters for this compound at the B3LYP level of theory.

Protocol 2: Vibrational Frequency Analysis

Objective: To predict the infrared (IR) and Raman spectra of this compound. This allows for the assignment of experimentally observed spectral bands to specific molecular motions and serves as a powerful tool for structural confirmation.[12]

Methodology:

  • Calculation: The frequency calculation is typically performed concurrently with the geometry optimization, as specified by the Freq keyword. This ensures the frequencies are calculated at the true energy minimum.

  • Frequency Scaling: Raw calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to multiply the calculated frequencies by a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[9]

  • Data Extraction: From the output, extract the scaled vibrational frequencies (in cm⁻¹), their corresponding IR intensities (in km/mol), and Raman activities (in Å⁴/amu).

  • Mode Assignment: Visualize the animation of each vibrational mode to assign it to a specific type of motion (e.g., stretching, bending, torsion). The Potential Energy Distribution (PED) analysis can quantify the contribution of each internal coordinate to a given normal mode.[13]

Data Presentation: Summarize the most significant predicted vibrational modes.

Scaled Frequency (cm⁻¹)IR IntensityRaman ActivityDominant Vibrational Mode Assignment
~3100-3150Low-MediumHighC4-H and C5-H stretching
~1500-1550MediumMedium-HighC=N stretching
~1350-1450HighMediumRing stretching modes (mixed)
~800-900HighLowC-H out-of-plane bending
~600-650MediumMediumRing deformation modes
~250-300Medium-HighHighC2-I stretching

Table 2: Predicted key vibrational frequencies and assignments for this compound.

Protocol 3: Electronic Structure Analysis

Objective: To characterize the distribution of electrons within the molecule, which governs its reactivity, polarity, and optical properties.[14]

G cluster_B Reactivity & Stability cluster_C Interaction Sites cluster_D Charge Distribution A Electronic Structure Analysis B Frontier Molecular Orbitals (FMOs) HOMO LUMO ΔE = E_LUMO - E_HOMO A:f0->B:f0 C Molecular Electrostatic Potential (MEP) Negative Potential (Red) Positive Potential (Blue) A:f0->C:f0 D Natural Bond Orbital (NBO) Atomic Charges Hyperconjugation A:f0->D:f0 B_out Chemical Reactivity Kinetic Stability Optical Properties B:f3->B_out C_out Nucleophilic Attack Sites (e.g., N atom) Electrophilic Attack Sites (e.g., σ-hole on I) C:f1->C_out C:f2->C_out D_out Charge Delocalization Intramolecular Interactions D:f1->D_out

Caption: Key components and implications of electronic structure analysis.

Methodologies:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability.[8][10]

  • Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the electrostatic potential on the electron density surface.[6][8] Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack (e.g., the nitrogen lone pair), while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The MEP is exceptionally useful for identifying the positive σ-hole on the iodine atom.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by calculating atomic charges and analyzing donor-acceptor (hyperconjugative) interactions between filled and empty orbitals.[9] This reveals the extent of electron delocalization within the π-system of the thiazole ring.

Data Presentation: Key electronic properties are summarized below.

PropertyPredicted Value (a.u.)Predicted Value (eV)Significance
HOMO Energy~ -0.25~ -6.8Electron-donating capability
LUMO Energy~ -0.05~ -1.4Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 0.20 ~ 5.4 Indicator of chemical reactivity and kinetic stability
Dipole Moment~ 1.5 Debye-Measure of overall molecular polarity

Table 3: Predicted electronic properties for this compound.

Conclusion

This guide has outlined a comprehensive and robust theoretical workflow for the detailed characterization of this compound. By systematically applying Density Functional Theory, researchers can obtain reliable predictions of the molecule's equilibrium geometry, vibrational spectra, and electronic properties. This in silico data provides invaluable, atom-level insights that can guide synthetic efforts, explain experimental observations, and accelerate the rational design of new pharmaceuticals and materials. The self-validating nature of the workflow, particularly the confirmation of a true energy minimum via frequency analysis, ensures a high degree of confidence in the computed results, making theoretical calculation an indispensable tool in the modern researcher's arsenal.

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The Emerging Therapeutic Potential of 2-Iodothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Among the vast landscape of thiazole derivatives, the 2-iodothiazole scaffold has emerged as a subject of increasing interest for the development of novel therapeutic agents. The introduction of a halogen atom, such as iodine, into the thiazole ring can significantly modulate the compound's physicochemical properties and biological activity.[4] This technical guide provides a comprehensive exploration of the potential biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic insights, structure-activity relationships, and the experimental methodologies crucial for their evaluation, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising class of compounds.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prevalent motif in a multitude of biologically active molecules.[3] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a halogen at the 2-position, in particular, can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby impacting its interaction with biological targets.[4]

Anticancer Potential of this compound Derivatives

The quest for novel and more effective anticancer agents is a perpetual endeavor in medicinal chemistry. Thiazole derivatives have shown significant promise in this area, with several exhibiting potent cytotoxic activity against various cancer cell lines.[1][5][6] While specific data on this compound derivatives is still emerging, the broader class of halogenated thiazoles provides compelling evidence of their potential as anticancer agents.

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often multi-faceted, involving the modulation of various cellular pathways that are critical for cancer cell proliferation, survival, and metastasis. Key mechanisms include:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.[7][8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints, such as G1/S or G2/M.[1][8]

  • Enzyme Inhibition: Thiazole derivatives can act as inhibitors of various enzymes that are crucial for cancer progression, such as protein kinases (e.g., VEGFR-2), topoisomerase II, and histone deacetylases (HDACs).[1][5][9]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel this compound derivatives typically involves a panel of in vitro assays.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value
2-aminothiazole derivative 46b A549 (Lung Cancer)0.16 ± 0.06 µM
2-aminothiazole derivative 46b HepG2 (Liver Cancer)0.13 ± 0.05 µM
2-aminothiazole derivative 20 H1299 (Lung Cancer)4.89 µM
2-aminothiazole derivative 20 SHG-44 (Glioma)4.03 µM
2-aminothiazole derivative 23 HepG2 (Liver Cancer)0.51 mM
2-aminothiazole derivative 24 HepG2 (Liver Cancer)0.57 mM
2-aminothiazole derivative 27 HeLa (Cervical Cancer)1.6 ± 0.8 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h)& Formazan Formation D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity of this compound Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][3] The incorporation of an iodine atom at the 2-position can enhance the antimicrobial spectrum and potency of these compounds. A study on 2-iodo-imidazo[1][10]thiazole derivatives demonstrated their activity against both bacterial and fungal strains.[11]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)
2-phenylacetamido-thiazole derivative 16 Escherichia coli1.56 - 6.25
2-phenylacetamido-thiazole derivative 16 Pseudomonas aeruginosa1.56 - 6.25
2-phenylacetamido-thiazole derivative 16 Bacillus subtilis1.56 - 6.25
2-phenylacetamido-thiazole derivative 16 Staphylococcus aureus1.56 - 6.25
2-aminothiazole derivative 2a Staphylococcus epidermidis (MDR)250
2-aminothiazole derivative 2b Pseudomonas aeruginosa (MDR)375

Note: This table presents MIC values for various thiazole derivatives to indicate the potential antimicrobial activity of the scaffold, as specific MIC data for a range of this compound derivatives were not available in the provided search results.[3][12]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound Derivative B->C D Incubate under Optimal Conditions C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Potential of this compound Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and even cancer.[13] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[14][15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some thiazole derivatives can selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[16]

  • Modulation of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Certain benzothiazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of inflammatory genes.[17]

Anti_Inflammatory_Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation thiazole This compound Derivatives thiazole->nfkb Inhibition thiazole->cox2 Inhibition

Simplified Anti-inflammatory Signaling Pathway.
In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

A combination of in vitro and in vivo models is used to assess the anti-inflammatory potential of this compound derivatives.

Table 3: Anti-inflammatory Activity (IC50) of Selected Thiazole Derivatives

Compound/DerivativeAssayIC50 Value (µM)
Indole-benzimidazole[2,1-b]thiazole 13b NO Production Inhibition10.992
Indole-benzimidazole[2,1-b]thiazole 13b IL-6 Release Inhibition2.294
Indole-benzimidazole[2,1-b]thiazole 13b TNF-α Release Inhibition12.901
Pyrimidinone-Linked Thiazole 4c Protein Denaturation Inhibition33.13 ± 1.02 µg/mL
Pyrimidinone-Linked Thiazole 4e Protein Denaturation Inhibition32.54 ± 0.89 µg/mL
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Compound Administration: Administer the this compound derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives for biological evaluation can be achieved through various synthetic routes. A common and effective method is the Sandmeyer-type reaction, which involves the diazotization of a 2-aminothiazole followed by reaction with an iodide source.

General Synthetic Protocol: Sandmeyer-type Iodination of 2-Aminothiazole
  • Diazotization: Dissolve the starting 2-aminothiazole derivative in an acidic medium (e.g., sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature. Extract the product with an organic solvent, wash, dry, and purify using techniques such as column chromatography.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The presence of the iodine atom offers opportunities for further structural modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and evaluating their efficacy in relevant in vivo models will be crucial for translating their therapeutic potential into clinical applications. This guide provides a foundational framework for researchers to embark on the exploration of this exciting and underexplored area of medicinal chemistry.

References

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  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and Evaluation of Pyrimidinone-Linked Thiazoles: DFT Analysis, Molecular Docking, Corrosion Inhibition, and Bioactivity Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial evaluation of 2-iodo-imidazo[1][10] thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). NIH. Retrieved from [Link]

  • Schematic representation of structure‐activity relationship for the (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

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  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved from [Link]

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  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved from [Link]

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The 2-Iodothiazole Moiety: A Profile in Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Scope of 2-Iodothiazole

For researchers, scientists, and drug development professionals, the thiazole motif is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Among the various functionalized thiazoles, this compound stands out as a particularly versatile and reactive building block.[4] Its carbon-iodine bond serves as a linchpin for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[5]

This guide provides an in-depth exploration of the reaction scope of this compound, moving beyond a simple catalog of reactions to explain the underlying principles and practical considerations that govern its reactivity. We will delve into the key transformations, provide field-proven protocols, and offer insights into why certain conditions are chosen, empowering you to effectively harness the synthetic potential of this important heterocyclic intermediate.

The reactivity of this compound is governed by the electronic nature of the thiazole ring and the inherent properties of the carbon-iodine bond. The thiazole ring is electron-deficient, which influences the rates of key steps in catalytic cycles. The C–I bond is the most labile among the halothiazoles (C-I < C-Br < C-Cl), making this compound a highly reactive partner in reactions that proceed via oxidative addition to a metal center, such as palladium.[4] This enhanced reactivity allows for transformations to occur under milder conditions than with other halothiazoles, a critical advantage when dealing with sensitive and complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating the this compound core.[5] These reactions share a common catalytic cycle, which provides a framework for understanding and optimizing specific transformations.

General Catalytic Cycle

The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron, organotin, or organosilicon reagent) is transferred to the palladium center.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[7]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Thiazolyl)(I) Pd0->OxAdd Oxidative Addition (this compound) Trans L₂Pd(II)(Thiazolyl)(R) OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination Product Thiazolyl-R Trans->Product Input1 This compound Input1->OxAdd Input2 R-M Input2->Trans caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a premier method for forming C(sp²)–C(sp²) bonds due to the mild reaction conditions and the commercial availability and stability of boronic acids.[8][9]

Causality in Protocol Design:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, which is often sluggish with electron-deficient heterocycles.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is common, as it solubilizes both the organic and inorganic reagents.

Table 1: Representative Suzuki-Miyaura Couplings of this compound

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid2-Phenylthiazole95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)thiazole92
3Thiophene-2-boronic acid2-(Thiophen-2-yl)thiazole88
4Pyridine-3-boronic acid2-(Pyridin-3-yl)thiazole75

Yields are illustrative and based on typical literature values.

Experimental Protocol: Synthesis of 2-Phenylthiazole via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 211 mg), phenylboronic acid (1.2 mmol, 146 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL).

  • Reaction Execution: The flask is sealed, and the mixture is heated to 90 °C with vigorous stirring for 6 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylthiazole as a white solid.

Sonogashira Coupling

The Sonogashira coupling is the most reliable method for constructing C(sp²)–C(sp) bonds, linking terminal alkynes with aryl or vinyl halides.[10][11] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[10][11]

Causality in Protocol Design:

  • Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[12] This species is much more reactive in the transmetalation step with the Pd(II) complex than the alkyne itself, dramatically accelerating the reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to act as a solvent.[12]

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine this compound, Pd catalyst, CuI in flask B 2. Add anhydrous solvent (e.g., THF, Et₃N) A->B C 3. Degas mixture with Argon B->C D 4. Add terminal alkyne via syringe C->D E 5. Add amine base (Et₃N) D->E F 6. Stir at specified temperature (e.g., RT to 50°C) E->F G 7. Quench reaction, extractive workup F->G H 8. Dry organic layer, concentrate G->H I 9. Purify via column chromatography H->I caption Experimental workflow for a typical Sonogashira coupling.

Caption: Experimental workflow for a typical Sonogashira coupling.

Buchwald-Hartwig Amination

For the synthesis of C–N bonds, the Buchwald-Hartwig amination is the preeminent method, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[13][14][15] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[13][16]

Causality in Protocol Design:

  • Ligand Choice is Critical: The success of Buchwald-Hartwig amination hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos).[15] These ligands promote the crucial, and often difficult, C–N reductive elimination step from the palladium(II) intermediate.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

  • Aprotic Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the reactive intermediates.

Table 2: Buchwald-Hartwig Amination with this compound

EntryAmine PartnerProductYield (%)
1Morpholine4-(Thiazol-2-yl)morpholine90
2AnilineN-Phenylthiazol-2-amine85
3BenzylamineN-Benzylthiazol-2-amine88

Yields are illustrative and based on typical literature values.

Other Cross-Coupling Reactions
  • Heck Reaction: This reaction couples this compound with alkenes to form substituted vinylthiazoles.[18] It is particularly useful for synthesizing complex olefinic structures. The reaction typically requires a palladium catalyst and a base, and its stereoselectivity is a key advantage.[18][19]

  • Stille Coupling: Involving the reaction of this compound with organostannanes (e.g., tributyltin derivatives), the Stille coupling is highly versatile and tolerant of many functional groups.[20] However, the toxicity of the tin byproducts is a significant drawback.

  • C-H Arylation: Direct C-H arylation methods have emerged as powerful, atom-economical alternatives. In this context, this compound can act as the arylating agent, coupling with the C-H bond of another heterocycle, for instance. These reactions often use a palladium/copper co-catalytic system.[21] This approach has been used to create diverse libraries of thiazole derivatives for biological screening.[22]

Applications in Drug Development and Medicinal Chemistry

The functionalized thiazoles synthesized from this compound are prevalent in drug discovery. The 2-aminothiazole scaffold, in particular, is a key pharmacophore in numerous clinically used drugs, including the anticancer agent Dasatinib.[1][2] The ability to rapidly and efficiently diversify the thiazole core using the reactions described above is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.[23] For example, kinase inhibitors, which are crucial in oncology, often feature substituted thiazole cores designed to interact with specific biological targets.[4]

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose true potential is unlocked through modern transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to construct essential C-C and C-N bonds, forming the bedrock of its synthetic utility. As synthetic methodology continues to advance, particularly in the realm of C-H activation and photoredox catalysis, the reaction scope of this compound is poised to expand even further, solidifying its importance for researchers at the forefront of chemical synthesis and drug discovery.

References

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling with 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction with a specific focus on 2-iodothiazole. Substituted thiazole moieties are integral to numerous pharmacologically active agents, making their synthesis a critical aspect of medicinal chemistry.[1] This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind the selection of reagents, and practical, field-tested protocols. We will delve into the catalytic cycle, the critical roles of ligands and bases, and troubleshooting common challenges to ensure reproducible and high-yielding results.

Introduction: The Significance of Thiazoles and the Power of Cross-Coupling

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, valued for its diverse biological activities. The ability to functionalize this heterocycle with precision is paramount for the synthesis of novel molecular entities.[2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4][5] Its widespread adoption in both academic and industrial settings is a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[4][5]

This guide specifically addresses the coupling of this compound, a readily available and reactive starting material. The principles and protocols discussed herein are intended to provide a solid foundation for researchers to confidently and successfully employ this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Trans_complex L₂Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product 2-Arylthiazole (R-Ar') Trans_complex->Product ArylHalide This compound (R-X) ArylHalide->OA_complex BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Trans_complex Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation - Weigh this compound, phenylboronic acid, base, and catalyst/ligand. B 2. Reaction Setup - Combine reagents in a reaction vessel. - Add degassed solvent. A->B C 3. Inert Atmosphere - Purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. B->C D 4. Heating & Monitoring - Heat to the desired temperature (e.g., 80-100 °C). - Monitor by TLC or LC-MS. C->D E 5. Workup - Cool to room temperature. - Dilute with water and extract with an organic solvent. D->E F 6. Purification - Dry the organic layer. - Concentrate and purify by column chromatography. E->F G 7. Characterization - Obtain NMR, MS data to confirm product identity and purity. F->G

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Degassing: Seal the flask with a septum and purge the reaction mixture with argon or nitrogen for 15 minutes while stirring.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylthiazole.

Microwave-Assisted Protocol: An Accelerated Approach

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for Suzuki-Miyaura couplings involving thiazoles. [8][9][10]

Modified Reagents and Conditions
  • Use a dedicated microwave reaction vial with a stir bar.

  • A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in aqueous microwave reactions. [8][10]* Typical Conditions: Heat to 120-150 °C for 10-30 minutes in the microwave reactor. [11]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or insoluble base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction mixture.2. Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature or switch to microwave heating.
Dehalogenation of Starting Material Presence of water or other proton sources can lead to protodehalogenation.Use anhydrous solvents and ensure reagents are dry.
Homocoupling of Boronic Acid Often promoted by oxygen or excess Pd(II) at the start of the reaction.1. Rigorous degassing.2. Use a well-defined Pd(0) precatalyst.3. Adjust the stoichiometry of the boronic acid.
Protodeborylation of Boronic Acid Some heteroaryl boronic acids are prone to decomposition via protodeborylation.Use the boronic acid as soon as it is prepared or consider using more stable boronate esters (e.g., pinacol esters).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of functionalized thiazoles. By understanding the underlying mechanism and the critical roles of each component, researchers can effectively troubleshoot and optimize their reactions. The protocols provided in this guide serve as a robust starting point for the exploration of this versatile transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling Reaction in the Service of Natural Product Synthesis.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2023). ResearchGate. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-642.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15049–15058.
  • Role of a base in Suzuki-Miyaura reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12344–12365.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2018). Canadian Journal of Chemistry, 96(10), 896-902.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). Green Chemistry, 11(12), 1969-1972.
  • Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. (2023). YouTube. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. (2008). Tetrahedron Letters, 49(31), 4686–4689.
  • Cohen, A., et al. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 11(12), 1969.
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society, 133(42), 16791–16799.
  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
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  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(4), 2345–2355.
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  • General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. (2017). YouTube. Retrieved from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). Chemical Science, 13(32), 9400–9406.
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Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Sonogashira cross-coupling reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed reaction, often facilitated by a copper(I) co-catalyst, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its diverse biological activities. The ability to directly append alkyne-containing fragments to the thiazole ring via the Sonogashira coupling opens a gateway to novel chemical space for drug discovery and development.

This document provides a detailed guide to performing the Sonogashira coupling of terminal alkynes with 2-iodothiazole. It is designed to equip researchers with a robust experimental protocol, a thorough understanding of the underlying mechanistic principles, and practical insights for troubleshooting and optimization.

I. The Strategic Importance of the Thiazole Moiety and C-C Bond Formation

The thiazole ring is a key heterocyclic structure found in numerous biologically active compounds. Its presence can confer a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The direct functionalization of the thiazole core is therefore a critical strategy in the design and synthesis of new therapeutic agents. The Sonogashira coupling provides a direct and efficient method for installing an alkynyl group at the 2-position of the thiazole ring, a versatile handle for further chemical transformations.

II. Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.

Sonogashira_Mechanism Cu_Acetylide Cu_Acetylide Transmetalation Transmetalation Cu_Acetylide->Transmetalation

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the this compound, forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynylthiazole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, typically an amine, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[6] This in-situ formation of the organocopper species is a key feature of the Sonogashira reaction.

While the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[1][3]

III. Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the synthesis of 2-(phenylethynyl)thiazole. Optimization of reaction parameters may be necessary for different terminal alkynes or substituted 2-iodothiazoles.

A. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available---
Phenylacetylene≥98%Commercially availableShould be freshly distilled if purity is a concern.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]99%Commercially availableAir-stable catalyst precursor.
Copper(I) Iodide (CuI)≥98%Commercially availableShould be a light-colored powder; dark coloration may indicate oxidation.
Triethylamine (Et₃N)≥99.5%Commercially availableShould be distilled from CaH₂ and stored over KOH pellets under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableShould be freshly distilled from sodium/benzophenone ketyl under nitrogen.
Ethyl acetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Silica Gel230-400 meshCommercially availableFor column chromatography.
B. Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - PdCl₂(PPh₃)₂ - CuI - THF - Et₃N setup->reagents alkyne_add Add Phenylacetylene reagents->alkyne_add reaction Stir at Room Temp. (Monitor by TLC) alkyne_add->reaction workup Aqueous Workup reaction->workup extraction Extraction with EtOAc workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and freshly distilled triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(phenylethynyl)thiazole.[8][9][10][11][12]

IV. Key Parameters and Optimization

The success of the Sonogashira coupling is contingent upon several critical parameters. The following table provides a summary of these factors and considerations for optimization.

ParameterGeneral RecommendationRationale and Optimization Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)The choice of palladium source and ligand can significantly impact the reaction efficiency. For less reactive aryl halides, more electron-rich and bulky phosphine ligands may be beneficial.[13]
Copper Co-catalyst CuI (5-10 mol%)Essential for the formation of the copper acetylide and to facilitate transmetalation.[6] If homocoupling is a significant issue, consider copper-free conditions.[7]
Base Triethylamine, Diisopropylamine (2-3 equiv)An amine base is required to deprotonate the alkyne. The choice of base can influence the reaction rate and should be anhydrous.
Solvent THF, DMF, Toluene, or neat amineThe solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Temperature Room temperature to 80 °CAryl iodides are generally reactive enough to couple at room temperature.[1] For less reactive halides, heating may be necessary.
Atmosphere Inert (Argon or Nitrogen)The catalytic species are sensitive to oxygen, which can lead to catalyst decomposition and promote the undesirable Glaser homocoupling of the alkyne.[7]

V. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Use a fresh batch of catalyst and CuI.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Thoroughly evacuate and backfill the reaction vessel with an inert gas.
Formation of Palladium Black Catalyst decomposition- Use a more stable palladium precatalyst or add a slight excess of the phosphine ligand.- Ensure the reaction temperature is not too high. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[3]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, high copper concentration- Ensure a strictly inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol.[7]
Messy TLC with Multiple Spots - Side reactions- Impure starting materials- Confirm the purity of the starting materials.- Optimize reaction conditions (temperature, catalyst loading) to minimize side product formation.- Consider degassing the amine base and solvent.[14]

VI. Safety Considerations

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: Can be irritating to the skin and respiratory system. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents such as THF can form explosive peroxides upon standing. Always use freshly distilled solvents.

  • Amines: Triethylamine and other amine bases are corrosive and have strong odors. Handle in a fume hood with appropriate PPE.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, careful monitoring of the internal temperature and controlled addition of reagents may be necessary to prevent a runaway reaction.

VII. Conclusion

The Sonogashira coupling of terminal alkynes with this compound is a highly effective and versatile method for the synthesis of 2-alkynylthiazole derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably access a wide range of these valuable building blocks for applications in drug discovery and materials science. The protocol and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.

VIII. References

  • International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339.

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2018). Nanomaterials, 8(11), 935.

  • Wikipedia. (2023). Sonogashira coupling.

  • Alagarsamy, P., & Varma, R. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

  • BenchChem. (2025). Catalyst Selection for Cross-Coupling of Isothiazoles.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2854–2861.

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.

  • Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?

  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.

  • Magritek. (n.d.). Column Chromatography.

  • An overview of copper-free Sonogashira cross-coupling reactions. (2021). RSC Advances, 11(12), 6834–6853.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2015). The Journal of Organic Chemistry, 80(12), 6465–6472.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4583–4601.

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). Synthetic Communications, 41(4), 541-547.

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira".

  • Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube.

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Beilstein Journal of Organic Chemistry, 15, 664–670.

  • Nichols, L. (2020, August 11). 2.4: Column Chromatography. In Chemistry LibreTexts.

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives.

  • Sonogashira–Hagihara reactions of halogenated glycals. (2011). Beilstein Journal of Organic Chemistry, 7, 1328–1333.

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.

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Application Notes & Protocols: Strategic Functionalization of 2-Iodothiazoles via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Moiety and the Strategic Value of Stille Coupling

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceutical agents.[1] Its functionalization is a critical step in the synthesis of novel molecular entities. The Stille cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide, stands out as a robust and versatile tool for this purpose.[2][3]

Discovered by John K. Stille, this reaction is celebrated for its tolerance of a wide array of functional groups, making it exceptionally suitable for late-stage modifications of complex molecules.[4][5][6][7] Unlike more basic organometallics (e.g., Grignards), organostannanes are generally stable to air and moisture, simplifying handling and storage.[2][7] For the functionalization of a 2-iodothiazole, the Stille coupling offers a reliable pathway to introduce aryl, heteroaryl, vinyl, and other moieties, with the C-I bond providing high reactivity for the initial oxidative addition step.[2]

This document provides an in-depth guide to the critical parameters, protocols, and mechanistic considerations for successfully applying the Stille coupling to this compound substrates.

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Stille reaction has been studied extensively and proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding these steps is paramount for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) complex.[2][4][8] The high reactivity of the C-I bond compared to C-Br or C-Cl makes this compound an excellent electrophilic partner.[2]

  • Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the iodide on the palladium center. This is often the rate-determining step of the cycle.[5] The mechanism of transmetalation can be complex, but it results in a new Pd(II) intermediate bearing both the thiazole and the new R group.[2]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired 2-substituted thiazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][8]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add This compound pd2_thiazole Thiazolyl-Pd(II)L₂-I ox_add->pd2_thiazole transmetal Transmetalation pd2_thiazole->transmetal R-SnBu₃ pd2_coupled Thiazolyl-Pd(II)L₂-R transmetal->pd2_coupled Bu₃Sn-I red_elim Reductive Elimination pd2_coupled->red_elim 2-R-Thiazole red_elim->pd0

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the Stille coupling hinges on the careful selection of several key parameters. The causality behind these choices is crucial for developing a robust and reproducible protocol.

The Palladium Catalyst and Ligands
  • Palladium Source: The choice of palladium precatalyst is often a matter of convenience and stability. Common sources include Pd(PPh₃)₄, [Pd₂(dba)₃], and Pd(OAc)₂. Pd(PPh₃)₄ can often be used directly, as it is already a Pd(0) source complexed with the necessary phosphine ligands. When using Pd(II) sources like Pd(OAc)₂, a ligand must be added, and the Pd(II) is reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are critical for stabilizing the palladium center, modulating its reactivity, and facilitating the oxidative addition and reductive elimination steps.[9]

    • Triphenylphosphine (PPh₃): This is the most common and cost-effective ligand, suitable for many standard couplings.

    • Triphenylarsine (AsPh₃): In some cases, AsPh₃ can accelerate the rate of reductive elimination, leading to higher yields, particularly when PPh₃ is sluggish.

    • Bulky, Electron-Rich Ligands: For more challenging couplings, such as those involving less reactive halides or sterically hindered substrates, advanced ligands are employed. Buchwald-type ligands (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) can dramatically improve reaction rates and yields.[10] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[10]

The Organostannane Reagent

The structure of the organostannane is R'SnR₃, where R' is the group to be transferred and R are non-transferable groups.[7]

  • Transfer Group (R'): The rate of transfer follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[4] This inherent difference allows for selective transfer even when the tin reagent bears different types of groups.

  • Non-Transferable Groups (R): Butyl (Bu) or methyl (Me) groups are typically used as the non-transferable ligands due to their slow migration rate.[7]

  • Toxicity: A significant drawback of the Stille reaction is the toxicity of organotin compounds.[2][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Post-reaction workup must focus on the complete removal of tin byproducts.

Solvents and Additives
  • Solvents: Anhydrous, degassed solvents are essential to prevent quenching of the catalyst and side reactions. The choice of solvent is often dictated by the required reaction temperature and substrate solubility.

    • Toluene, Dioxane, THF: These are the most common solvents, offering a good balance of polarity and a suitable boiling point for thermal reactions.

    • DMF, NMP: Polar aprotic solvents can sometimes accelerate the reaction, particularly the transmetalation step.

  • Additives:

    • Copper(I) Iodide (CuI): The "copper effect" is a well-known phenomenon in Stille couplings.[9] CuI is believed to act as a co-catalyst, potentially undergoing transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex at a faster rate.[3]

    • Lithium Chloride (LiCl): LiCl can accelerate reactions, especially in polar solvents like DMF. It is thought to facilitate the transmetalation step by forming more reactive "ate" complexes with the organostannane or by preventing ligand dissociation from the palladium center.

Experimental Protocols

General Workflow

A generalized workflow for performing a Stille coupling experiment is outlined below. The key is to maintain an inert atmosphere throughout the setup and reaction period.

Stille_Workflow cluster_workup Workup & Purification start Start prep Prepare Reactants - this compound - Organostannane - Pd Catalyst/Ligand - Solvent & Additives start->prep setup Reaction Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) - Add solids (halide, catalyst) - Add degassed solvent prep->setup reagents Add Liquid Reagents - Add organostannane via syringe setup->reagents reaction Heating & Stirring - Heat to desired temp - Monitor by TLC/LC-MS reagents->reaction workup Workup & Purification reaction->workup quench 1. Quench Reaction product Final Product workup->product kf_wash 2. KF Wash (Removes Tin) extract 3. Extraction purify 4. Chromatography

Caption: A generalized experimental workflow for the Stille coupling reaction.

Protocol 1: General Procedure for Coupling of this compound with an Arylstannane

This protocol provides a robust starting point for the functionalization of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl-tributylstannane (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent via cannula or syringe, followed by the aryl-tributylstannane.

  • Heat the reaction mixture to 90-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF). Stir this two-phase mixture vigorously for at least 1-2 hours.[11] The fluoride ions will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylthiazole.

Data Summary: Exemplary Conditions

The following table summarizes typical conditions and considerations for the Stille coupling of this compound.

Parameter Condition A: Standard Condition B: Accelerated Condition C: Challenging Substrate Rationale & Notes
Electrophile This compoundThis compoundThis compoundThe C-I bond is highly reactive towards oxidative addition.
Stannane (Hetero)Aryl-SnBu₃ (1.1 eq)Vinyl-SnBu₃ (1.1 eq)Sterically Hindered Aryl-SnBu₃ (1.5 eq)Vinyl groups transfer very rapidly. Increased equivalents may be needed for slow couplings.
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is convenient. Pd(II) sources require an added ligand.
Ligand - (included in catalyst)AsPh₃ (8 mol%)XPhos (4 mol%)AsPh₃ can accelerate reductive elimination. XPhos is a bulky ligand for difficult couplings.
Additive NoneCuI (10 mol%)CsF (2.0 eq)CuI acts as a co-catalyst. CsF can activate the tin reagent.
Solvent TolueneTHF1,4-DioxaneChoice depends on temperature requirements and substrate solubility.
Temperature 100 °C65 °C110 °CHigher temperatures may be required for less reactive partners.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction:

    • Inactive Catalyst: Ensure the catalyst has not degraded. Use fresh catalyst and properly degassed solvents.

    • Poor Transmetalation: This is a common issue. Consider adding LiCl or CuI to accelerate this step. Switching to a more polar solvent like DMF may also help.

  • Homocoupling of Stannane: The formation of R-R dimers is the most common side reaction.[2] This can be minimized by using a slight excess of the stannane (1.1 eq) and avoiding excessively high temperatures or prolonged reaction times.

  • Removal of Tin Byproducts: This is a critical step for both product purity and safety. A KF wash is highly effective.[8] If tin residues persist, a second wash or careful chromatography may be necessary.

  • Safety: Organotin compounds are toxic and must be handled with extreme care. All waste containing tin must be disposed of according to institutional safety protocols.

Conclusion

The Stille cross-coupling reaction is an indispensable method for the C-2 functionalization of iodothiazoles. Its broad functional group tolerance and operational simplicity make it a first-choice reaction in many synthetic campaigns. By understanding the underlying mechanism and carefully selecting the catalyst, ligands, and additives, researchers can reliably and efficiently synthesize a diverse array of novel thiazole-containing compounds for applications in drug discovery and beyond.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
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  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Yi, W., et al. (2013). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. Molecules, 18(9), 11136–11146. [Link]

  • Casanova, A. M., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(1), 309–325. [Link]

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  • Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes. (n.d.). Benchchem.
  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2015). The Journal of Organic Chemistry. [Link]

  • Stille Coupling. (n.d.). NROChemistry. [Link]

  • Peng, S., et al. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society. [Link]

  • Wang, F., et al. (2020). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. Catalysts, 10(11), 1269. [Link]

  • A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (2007). European Journal of Organic Chemistry. [Link]

  • Powell, D. A., & Fu, G. C. (2004). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Journal of the American Chemical Society, 126(24), 7788–7789. [Link]

  • Synthesis of functionalized thiazoloindole-3-thiones and their spirocongeners from 2-acylethynyl-4,5,6,7-tetrahydroindoles and carbon disulfide. (2021). New Journal of Chemistry. [Link]

  • Tobin, J., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(36), 6972–6985. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link]

  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204. [Link]

  • Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses, 88, 197. [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2005). Journal of the Brazilian Chemical Society. [Link]

  • Ralph, G., et al. (2022). Cu-Controlled Enantiodivergent Pd-Catalyzed Stille Cross-Coupling Reactions. ChemRxiv. [Link]

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The Heck-Mizoroki Reaction: A Comprehensive Guide to the Palladium-Catalyzed Vinylation of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the Heck-Mizoroki reaction, focusing on the versatile and synthetically valuable coupling of 2-iodothiazole with a range of alkenes. Thiazole moieties are privileged structures in medicinal chemistry and materials science, and their functionalization via C-C bond formation is of paramount importance. The Heck reaction offers a powerful and direct method for the synthesis of 2-vinylthiazoles, key building blocks for a diverse array of complex molecules.

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for various alkene substrates, offer troubleshooting strategies for common experimental challenges, and present a curated selection of authoritative references to support the presented methodologies.

The Significance and Mechanism of the Heck Reaction of this compound

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] In the context of this compound, this transformation is particularly advantageous due to the high reactivity of the carbon-iodine bond compared to other halogens, such as bromine. This enhanced reactivity often allows for milder reaction conditions, including lower temperatures and shorter reaction times, leading to higher yields and cleaner reaction profiles.[3]

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) active species. A general depiction of this cycle is as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-thiazolyl intermediate. This is often the rate-determining step.

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A crucial step for the formation of the desired vinylated product is the β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal center. This step regenerates the double bond in the product.

  • Reductive Elimination: The final step involves the reductive elimination of HI from the palladium hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.

dot graph "Heck_Reaction_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=plaintext, label="Oxidative Addition"]; "Thiazolyl-Pd(II)-I(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Olefin_Coordination" [shape=plaintext, label="Olefin Coordination\n& Insertion"]; "Intermediate_Complex" [fillcolor="#FBBC05"]; "Beta_Hydride_Elimination" [shape=plaintext, label="β-Hydride Elimination"]; "Product_Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [shape=plaintext, label="Reductive Elimination\n(Base)"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none]; "Oxidative_Addition" -> "Thiazolyl-Pd(II)-I(L2)" [label="this compound"]; "Thiazolyl-Pd(II)-I(L2)" -> "Olefin_Coordination" [arrowhead=none]; "Olefin_Coordination" -> "Intermediate_Complex" [label="Alkene"]; "Intermediate_Complex" -> "Beta_Hydride_Elimination" [arrowhead=none]; "Beta_Hydride_Elimination" -> "Product_Complex"; "Product_Complex" -> "Reductive_Elimination" [arrowhead=none, label="2-Vinylthiazole"]; "Reductive_Elimination" -> "Pd(0)L2" [label="-HI"]; } caption: Catalytic cycle of the Heck reaction.

Experimental Protocols

The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters: the palladium catalyst and any associated ligands, the base, the solvent, and the reaction temperature. The following protocols provide detailed methodologies for the coupling of this compound with both electron-deficient and electron-rich alkenes.

General Experimental Workflow

A standardized workflow is crucial for reproducibility and successful outcomes.

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Reactant_Prep [label="Reactant Preparation\n(this compound, Alkene)"]; Reaction_Setup [label="Reaction Setup\n(Catalyst, Ligand, Base, Solvent)"]; Inert_Atmosphere [label="Inert Atmosphere\n(N2 or Ar)"]; Heating [label="Heating & Stirring"]; Monitoring [label="Reaction Monitoring\n(TLC, GC-MS, LC-MS)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Product Characterization\n(NMR, MS)"];

Reactant_Prep -> Reaction_Setup; Reaction_Setup -> Inert_Atmosphere; Inert_Atmosphere -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Characterization; } caption: General workflow for the Heck reaction.

Protocol 1: Coupling of this compound with an Electron-Deficient Alkene (e.g., Ethyl Acrylate)

Electron-deficient alkenes, such as acrylates, are generally excellent substrates for the Heck reaction.[1]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.01-0.05 eq.) and triphenylphosphine (0.02-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (or MeCN) to dissolve the catalyst and ligand.

  • Add this compound (1.0 eq.), ethyl acrylate (1.1-1.5 eq.), and triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-ethoxycarbonylvinyl)thiazole.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand PPh₃Stabilizes the palladium catalyst.[1]
Base NEt₃ or NaOAcNeutralizes the HI generated in the reaction.[1]
Solvent DMF or MeCNPolar aprotic solvents that facilitate the reaction.[4]
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Protocol 2: Coupling of this compound with an Electron-Rich Alkene (e.g., Styrene)

The reaction with electron-rich alkenes can sometimes be more challenging and may require different ligands to achieve high yields and selectivity.

Materials:

  • This compound

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Follow the general setup procedure as described in Protocol 1, using Pd₂(dba)₃ as the palladium source and the selected phosphine ligand.

  • Add this compound (1.0 eq.), styrene (1.2-2.0 eq.), and the inorganic base (2.0-3.0 eq.).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to obtain 2-styrylthiazole.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A stable Pd(0) source.
Ligand P(o-tol)₃, XPhos, SPhosBulky, electron-rich ligands can improve catalyst stability and activity for challenging substrates.[5]
Base K₂CO₃ or Cs₂CO₃Stronger inorganic bases are often effective in these couplings.
Solvent 1,4-Dioxane or TolueneLess polar aprotic solvents can be beneficial.
Temperature 100-140 °CHigher temperatures may be required to drive the reaction to completion.
Microwave-Assisted Heck Reaction

Microwave irradiation can significantly accelerate the Heck reaction, often leading to shorter reaction times, higher yields, and cleaner product formation.[6]

Materials:

  • As per conventional protocols, but using a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the alkene, the palladium catalyst, ligand (if necessary), and base in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the conventional protocols.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during the Heck reaction of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents or solvent- Reaction temperature too low- Use a fresh batch of catalyst and ensure reagents/solvents are anhydrous.- Increase the reaction temperature in increments.- Consider a different catalyst/ligand system.[5]
Formation of Palladium Black - Catalyst decomposition due to high temperature or presence of oxygen.[7][8]- Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable ligand.- Lower the reaction temperature if possible.[8]
Double Bond Isomerization - Reversible β-hydride elimination and re-addition of the palladium-hydride species.[7]- Add a silver or thallium salt (e.g., Ag₂CO₃) to promote reductive elimination.[7][9]- Use a bulky ligand to influence the regioselectivity of β-hydride elimination.[7]
Homocoupling of this compound - Presence of oxygen or other oxidants.- Thoroughly degas the solvent and maintain a strict inert atmosphere.

Conclusion

The Heck reaction of this compound is a robust and highly effective method for the synthesis of 2-vinylthiazoles, which are valuable intermediates in drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation. As with any chemical reaction, careful execution and attention to detail are paramount for achieving reproducible and high-quality results.

References

  • Troubleshooting a difficult Heck reaction : r/Chempros. Reddit. Available at: [Link]

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC - NIH. Available at: [Link]

  • Optimization of Base, Solvent and Catalyst for Heck Rection of... | Download Table. ResearchGate. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC - NIH. Available at: [Link]

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. PMC - NIH. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. Available at: [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Practical Heck Reaction problems! : r/chemhelp. Reddit. Available at: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. PMC - NIH. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Enantioselective Difunctionalization of Alkenes by a Palladium-Catalyzed Heck/Borylation Sequence. ResearchGate. Available at: [Link]

  • Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF. ResearchGate. Available at: [Link]

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The Art of the Bond: A Researcher's Guide to the Buchwald-Hartwig Amination of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-aminothiazole derivatives is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are privileged structures found in a multitude of biologically active compounds and functional materials. While classical methods such as the Hantzsch synthesis have long been employed, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of C-N bonds, offering a more versatile and functional-group-tolerant approach. Among these, the Buchwald-Hartwig amination stands out as a powerful tool for the selective formation of arylamines.[1][2]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 2-iodothiazole. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss the critical parameters that govern the success of this reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species. This is followed by coordination of the amine to the resulting palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired 2-aminothiazole product and regenerate the active palladium(0) catalyst.[3]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps, and preventing catalyst decomposition.[4] For heteroaryl halides like this compound, which can be challenging substrates, the selection of an appropriate ligand is even more critical to achieve high yields and avoid unwanted side reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + this compound Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Amine, - I⁻ Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex + Base, - [Base-H]⁺ Palladium-Amido Complex->Pd(0)L Reductive Elimination (Product Formation)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimizing for Success: A Survey of Reaction Conditions

The successful amination of this compound hinges on the careful selection of several key reaction parameters. The following table summarizes a range of conditions that have been successfully employed for the amination of related 2-halothiazoles and other challenging five-membered heteroaryl halides, providing a strong starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst (e.g., tBuXPhos Pd G3)Palladacycle precatalysts are often preferred for their air and moisture stability, and for providing a reliable source of the active Pd(0) species.[5]
Ligand Bulky, electron-rich biaryl phosphines such as tBuXPhos, XPhos, or RuPhosThese ligands are crucial for promoting the key steps of the catalytic cycle and preventing catalyst deactivation, which can be a significant issue with heteroaryl substrates.[5][6]
Base K₂CO₃, Cs₂CO₃, or NaOTMSThe choice of base is critical. Weaker bases like K₂CO₃ are often suitable for the related N-arylation of 2-aminothiazoles.[5] For the amination of halothiazoles with aliphatic amines, a moderate-strength base like NaOTMS can be effective in preventing substrate decomposition.[6]
Solvent t-BuOH or THFt-BuOH has been shown to be an effective solvent for the N-arylation of 2-aminothiazoles.[5] THF is a good general solvent for Buchwald-Hartwig reactions, particularly when using NaOTMS as the base.[6]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
Additive Acetic Acid (catalytic)The addition of a catalytic amount of acetic acid has been shown to facilitate catalyst activation in the N-arylation of 2-aminothiazoles, leading to improved reaction efficiency.[5]

In the Lab: A Step-by-Step Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point for the amination of this compound with a primary or secondary amine, based on optimized conditions for similar transformations.[5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • tBuXPhos Pd G3 precatalyst

  • tBuXPhos (if not using the precatalyst with Pd₂(dba)₃ or Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), finely ground

  • tert-Butanol (t-BuOH), anhydrous

  • Acetic Acid (glacial)

  • Anhydrous, degassed solvent (e.g., t-BuOH)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Experimental Workflow:

Figure 2: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the amine (1.2 equiv), and finely ground potassium carbonate (2.0 equiv).

  • Catalyst Addition: Under a counterflow of inert gas (nitrogen or argon), add the tBuXPhos Pd G3 precatalyst (0.02 equiv, 2 mol %). If using a separate palladium source and ligand, add Pd₂(dba)₃ (0.01 equiv, 1 mol %) and tBuXPhos (0.022 equiv, 2.2 mol %).

  • Solvent and Additive Addition: Add anhydrous, degassed tert-butanol to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound. Then, add a catalytic amount of glacial acetic acid (0.03 equiv, 3 mol %) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminothiazole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Concluding Remarks

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a diverse array of 2-aminothiazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct these valuable molecular scaffolds. The protocol provided herein serves as a robust starting point, and further optimization may be necessary to achieve the best results for specific substrate combinations. As with any catalytic reaction, meticulous attention to inert atmosphere techniques and the use of high-purity reagents are essential for reproducibility and success.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-213. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions of aryl chlorides and bromides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

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The Versatile Role of 2-Iodothiazole in the Synthesis of 2-Substituted Thiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its ability to engage in various biological interactions makes it a privileged scaffold for the design of novel therapeutics.[2] Among the various strategies to functionalize the thiazole ring, palladium-catalyzed cross-coupling reactions of halogenated thiazoles stand out for their efficiency and broad applicability. This guide focuses on the synthetic utility of 2-iodothiazole as a versatile building block for the synthesis of a diverse array of 2-substituted thiazoles, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

The choice of this compound as a starting material is strategic. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more reactive in the oxidative addition step of palladium-catalyzed coupling reactions, which is often the rate-determining step.[3] This enhanced reactivity allows for milder reaction conditions and often leads to higher yields and broader substrate scope.

This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions utilizing this compound, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section will delve into the mechanistic underpinnings of the reaction and provide detailed, field-proven protocols.

Mechanistic Foundation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] They generally proceed through a well-established catalytic cycle involving a palladium(0) active species.[5] The cycle can be broken down into three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion/Beta-Hydride Elimination (for Heck): In the Suzuki reaction, an organoboron compound exchanges its organic group with the iodide on the palladium center.[6] For the Sonogashira reaction, a copper-acetylide intermediate facilitates the transfer of the alkyne group.[7] In the Heck reaction, an alkene coordinates to the palladium and inserts into the palladium-carbon bond, followed by beta-hydride elimination to form the product.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

The efficiency and success of these reactions are highly dependent on the choice of palladium source, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Thiazole-Pd(II)-I(L2) Thiazole-Pd(II)-I(L2) Oxidative_Addition->Thiazole-Pd(II)-I(L2) Transmetalation_Insertion Transmetalation / Olefin Insertion Thiazole-Pd(II)-I(L2)->Transmetalation_Insertion Thiazole-Pd(II)-R(L2) Thiazole-Pd(II)-R(L2) Transmetalation_Insertion->Thiazole-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Thiazole-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 2-Substituted_Thiazole 2-Substituted Thiazole Reductive_Elimination->2-Substituted_Thiazole Reactants This compound + R-M or Alkene/Amine Reactants->Oxidative_Addition

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7] This reaction couples this compound with a variety of aryl- or heteroarylboronic acids or their esters.[11]

Causality in Protocol Design: The choice of a palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.[12] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for challenging couplings.[12][13] The base is required to activate the boronic acid for transmetalation.[6] A biphasic solvent system, such as dioxane and water, is commonly employed to dissolve both the organic-soluble reactants and the inorganic base.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012>95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801692
3-Pyridylboronic acidPdCl₂(dppf)K₂CO₃DMF901885
2-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101090

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and substrate purity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize 2-alkynylthiazoles by reacting this compound with terminal alkynes.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]

Causality in Protocol Design: The copper(I) co-catalyst is crucial for the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.[9] The reaction is typically carried out under inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and Et₃N (typically a 2:1 ratio).

  • Add phenylacetylene (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Phenylacetylene Stirring Stir at RT - 50 °C under Argon Reactants->Stirring Catalysts PdCl₂(PPh₃)₂ CuI Catalysts->Stirring Base_Solvent Et₃N / THF Base_Solvent->Stirring Filtration Filter through Celite Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 2-(Phenylethynyl)thiazole Chromatography->Product

Caption: Workflow for the Sonogashira Coupling of this compound.

Heck Reaction: Synthesis of 2-Alkenylthiazoles

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of 2-alkenylthiazoles.[5] This reaction is particularly useful for introducing vinyl groups onto the thiazole ring.[15]

Causality in Protocol Design: The choice of base is critical in the Heck reaction to regenerate the active Pd(0) catalyst.[5] Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.[16][17] The solvent can influence the reaction rate and selectivity; polar aprotic solvents like DMF or NMP are often employed.[18] The stereochemical outcome of the Heck reaction is typically trans-selective.[19]

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and P(o-tol)₃ (2-10 mol%).

  • Add anhydrous DMF, Et₃N (1.5-2.0 equiv.), and styrene (1.2-1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminothiazoles by coupling this compound with a wide range of primary and secondary amines.[9] This reaction has revolutionized the synthesis of arylamines.

Causality in Protocol Design: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and facilitate the catalytic cycle. The choice of phosphine ligand is crucial, with bulky, electron-rich ligands like those developed by Buchwald and Hartwig often providing the best results.[10] The reaction is sensitive to air and moisture, so inert atmosphere conditions are essential.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101695
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002488
n-ButylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801291
PiperidinePdCl₂(dppf)K₂CO₃DME901889

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and substrate purity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of 2-substituted thiazoles. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient formation of a wide range of C-C and C-N bonds under relatively mild conditions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide powerful tools for medicinal chemists and researchers to access diverse libraries of thiazole derivatives for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the synthesis of novel and potentially therapeutic compounds. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity.

References

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  • Zhang, Y., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PLoS ONE, 9(4), e95293. [Link]

  • Substrate study for Buchwald-Hartwig amination reaction. (n.d.). ResearchGate. [Link]

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  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. (n.d.). ResearchGate. [Link]

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. [Link]

  • Tani, S., Uehara, T. N., Yamaguchi, J., & Itami, K. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(1), 253-260. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 34(22), 5497–5508. [Link]

  • Ruijter, de, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Li, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4235. [Link]

  • Scope of the Buchwald-Hartwig reaction mediated by IPr-3. Isolated...* (n.d.). ResearchGate. [Link]

  • Scott, R. W., & Sabnis, Y. A. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic letters, 4(15), 2485–2488. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic letters, 14(6), 1432–1435. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie (International ed. in English), 50(28), 6414–6418. [Link]

  • Facile Synthesis of Benzothiazoles via Cascade Reactions of 2-Iodoanilines, Acid Chlorides and Lawesson's Reagent. (n.d.). ResearchGate. [Link]

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  • Suzuki cross-coupling of arylboronic acids with compound 2. (n.d.). ResearchGate. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Suzuki–Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 48(30), 5580-5584. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT DSpace. [Link]

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  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]

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  • da Silva, F. de C., et al. (2015). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 26(8), 1668-1678. [Link]

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  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]

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  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic letters, 8(26), 6047–6049. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 2-Iodothiazole for the Synthesis and Evaluation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] The development of small molecule inhibitors that target specific kinases has therefore become a cornerstone of modern drug discovery.[4] Heterocyclic scaffolds are central to the design of these inhibitors, and the thiazole ring, in particular, is a privileged structure found in numerous approved drugs and clinical candidates.[1][2][5] This guide provides a comprehensive technical overview of the strategic use of 2-iodothiazole as a versatile starting material for the synthesis of novel kinase inhibitors. We will detail the chemical logic, provide field-tested protocols for synthesis and biological evaluation, and discuss structure-activity relationship (SAR) analysis, with a focus on inhibitors of p38 MAP kinase, a key target in inflammation.[6][7][8][9]

PART 1: The Strategic Value of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from the unique properties of the carbon-iodine bond. Iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions, providing a reliable and versatile handle to introduce molecular complexity. This "late-stage functionalization" capability is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse compound libraries from a common intermediate.[10]

Why this compound?

  • Versatile Reaction Handle: The C-I bond is highly reactive towards oxidative addition with palladium(0) catalysts, initiating catalytic cycles for a wide array of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[10][11] This allows for the precise and controlled installation of aryl, heteroaryl, alkynyl, and amino moieties.

  • Privileged Core Structure: The thiazole ring itself is a bio-isostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions within a kinase's ATP-binding pocket.[1][2] Several clinically approved kinase inhibitors, such as Dasatinib, feature a thiazole core, underscoring its value.[12][13]

  • Modulation of Physicochemical Properties: Substituents introduced via the 2-iodo position can be tailored to fine-tune critical drug-like properties such as solubility, metabolic stability, and cell permeability.

Illustrative Target: p38 Mitogen-Activated Protein (MAP) Kinase

To provide a practical context, this guide will focus on synthesizing inhibitors for p38 MAP kinase. p38 MAPK is a serine/threonine kinase that plays a central role in inflammatory responses by regulating the production of cytokines like TNF-α.[7][14] Numerous studies have identified thiazole-based compounds as potent p38 MAPK inhibitors, making it an excellent model system for our purposes.[6][7][8]

Below is a simplified representation of the p38 MAPK signaling pathway, indicating the point of inhibition.

p38_pathway stress Inflammatory Stimuli (e.g., LPS) mkk Upstream Kinases (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates substrate Downstream Substrates (e.g., ATF2, MK2) p38->substrate Phosphorylates inhibitor This compound-Derived Inhibitor inhibitor->p38 Inhibits response Cellular Response (e.g., TNF-α Production) substrate->response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of a synthesized compound.

PART 2: Synthesis of a Thiazole-Based Kinase Inhibitor

This section provides a detailed, two-step protocol for the synthesis of a representative p38 MAPK inhibitor starting from this compound. The chosen synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used C-C bond-forming reactions in pharmaceutical chemistry.[10]

Synthetic Workflow Overview

The overall strategy involves coupling this compound with a suitable boronic acid to install a key phenyl group, followed by a second functionalization step to complete the inhibitor scaffold.

synthesis_workflow start This compound step1 Step 1: Suzuki Coupling start->step1 reagent1 4-Fluorophenylboronic Acid Pd Catalyst, Base reagent1->step1 intermediate Intermediate: 2-(4-Fluorophenyl)thiazole step1->intermediate step2 Step 2: Further Functionalization intermediate->step2 reagent2 Second Building Block (e.g., via Amide Coupling) reagent2->step2 product Final Inhibitor step2->product analysis Purification & Characterization (HPLC, NMR, MS) product->analysis

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed coupling of this compound with 4-fluorophenylboronic acid. The 4-fluorophenyl moiety is a common feature in p38 inhibitors, where it often binds to a key region of the ATP pocket.

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality Note: A flame-dried flask and inert atmosphere are critical to prevent the deactivation of the palladium catalyst and the degradation of the phosphine ligand through oxidation. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, leading to high reaction efficiency.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Causality Note: Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) is essential to remove dissolved oxygen. Water is a necessary co-solvent for the transmetalation step in the Suzuki cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(4-fluorophenyl)thiazole intermediate.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

PART 3: Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the novel compound must be evaluated for its biological activity. This involves a tiered approach, starting with an in vitro biochemical assay to measure direct target engagement, followed by a cell-based assay to assess activity in a more complex biological system.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16] It is a universal assay suitable for high-throughput screening.[17][18]

Materials:

  • Recombinant human p38α kinase

  • Suitable peptide substrate for p38α (e.g., ATF2-based peptide)

  • ATP

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[15]

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the p38α enzyme, substrate, and kinase reaction buffer.

  • Compound Addition: Add the synthesized inhibitor across a range of concentrations (e.g., 10-point serial dilution, from 10 µM to 0.5 nM). Include positive (no inhibitor) and negative (no enzyme) controls. The final DMSO concentration should be kept constant (e.g., ≤1%) across all wells.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.[19] Incubate for 40 minutes at room temperature.[19]

    • Causality Note: This step is crucial because the luminescent signal in the final step is generated from ATP. Depleting the initial, unreacted ATP ensures that the final signal is directly proportional only to the ADP produced by the kinase.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[19] This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses whether the inhibitor can engage p38 MAPK in a cellular context and block its signaling. The readout is the phosphorylation level of a known downstream substrate of p38, such as MK2 (MAPKAPK2).[20]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate THP-1 cells and allow them to adhere. Pre-treat the cells with various concentrations of the synthesized inhibitor (or vehicle control, DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway. A non-stimulated control group should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against phospho-MK2. Subsequently, strip the membrane and re-probe for total MK2 and a loading control (GAPDH).

    • Causality Note: Probing for total MK2 and GAPDH is a self-validating control. It ensures that any observed decrease in the phospho-MK2 signal is due to kinase inhibition and not a result of unequal protein loading or a decrease in the total amount of MK2 protein.[20]

  • Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the phospho-MK2 signal to the total MK2 signal to determine the extent of target engagement and inhibition.

PART 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the initial hit compound derived from this compound is essential for optimizing potency, selectivity, and drug-like properties.[7][21][22] The Suzuki coupling allows for easy variation of the aryl group at the 2-position. The following table summarizes hypothetical SAR data for a series of analogs, illustrating how structural changes can impact inhibitory activity.

Compound IDR Group (at 2-position of Thiazole)p38α IC₅₀ (nM)Rationale for Modification
LEAD-01 4-Fluorophenyl150Initial hit. Fluoro group often enhances binding affinity.
SAR-01 Phenyl500Removal of fluorine decreases potency, suggesting a key interaction.
SAR-02 2,4-Difluorophenyl75Addition of a second fluorine at the 2-position improves potency.
SAR-03 4-Methoxyphenyl800A bulky methoxy group is likely detrimental due to steric hindrance.
SAR-04 4-Pyridyl120Introduction of a nitrogen atom may allow for a new hydrogen bond.
SAR-05 3-Chlorophenyl200Positional change of the halogen alters the electronic and steric profile.

This data is illustrative for educational purposes.

Expert Insights: The SAR table demonstrates that small changes to the phenyl ring substituent can have a significant impact on potency. The improved activity of SAR-02 suggests that the inhibitor's binding pocket can accommodate and may even favor additional halogen substitutions at the ortho position. The poor activity of the methoxy analog (SAR-03 ) highlights the importance of steric factors. This iterative process of synthesis and testing is fundamental to medicinal chemistry.[22][23]

Conclusion

This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions provides a direct and efficient route to generate diverse chemical libraries. By combining robust synthetic protocols with a tiered biological evaluation strategy, researchers can effectively identify and optimize lead compounds. The methodologies and insights presented in this guide offer a validated framework for professionals in the field to accelerate their drug discovery programs targeting the kinome.

References

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. PubMed. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Korea Advanced Institute of Science and Technology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

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  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

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  • N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

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  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

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Application Notes and Protocols for the Development of Novel Antibacterial Agents from 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: The Promise of the 2-Iodothiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and natural products, and is known to be a versatile core for compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] The this compound scaffold, in particular, represents a highly attractive starting point for the development of new antibacterial drugs. The carbon-iodine bond is a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and regioselective introduction of diverse chemical functionalities.[4][5] This enables the exploration of vast chemical space and the fine-tuning of molecular properties to optimize antibacterial potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antibacterial agents derived from this compound. It is intended to equip researchers with the necessary protocols and rationale to navigate the early stages of the drug discovery pipeline, from initial hit identification to lead optimization.

Part 1: Synthesis and Derivatization of the this compound Scaffold

The strategic derivatization of the this compound core is paramount to developing a library of compounds for screening. The following section details robust protocols for key cross-coupling reactions that enable the introduction of aryl, alkynyl, and amino moieties at the 2-position.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the this compound and various boronic acids or esters.[6] This reaction is tolerant of a wide range of functional groups, making it ideal for creating a diverse library of 2-arylthiazole derivatives.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents and Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Nitrogen or Argon gas supply

    • Schlenk flask or similar reaction vessel

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add palladium(II) acetate (0.02 mmol).

    • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylthiazole derivative.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to 2-alkynylthiazole derivatives.[7][8][9] These compounds can serve as key intermediates for further transformations or as final products with unique electronic and steric properties.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagents and Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) (anhydrous and degassed)

    • Tetrahydrofuran (THF) (anhydrous and degassed)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL).

    • Add phenylacetylene (1.1 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing the synthesis of 2-aminothiazole derivatives from a wide array of primary and secondary amines.[10][11][12]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reagents and Materials:

    • This compound

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous and degassed)

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and Xantphos (0.02 mmol) to a Schlenk flask.

    • Add anhydrous and degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

    • In a separate flask, add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add the pre-formed catalyst solution to the mixture of reactants.

    • Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Part 2: In Vitro Evaluation of Antibacterial Activity

Once a library of this compound derivatives has been synthesized, the next crucial step is to assess their antibacterial efficacy. This section outlines the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.

    • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

    • Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).

    • Incubate the plates at 37°C for 16-20 hours.

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[14]

Protocol: MBC Determination

  • Materials:

    • MIC plate from the previous assay

    • Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips and spreader

  • Procedure:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (at and above the MIC).

    • Spot-plate the aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the bacteria survive).

Compound MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. E. coli
Derivative 1 4832>128
Derivative 2 241664
Ciprofloxacin 0.510.250.5

Exemplary data for hypothetical this compound derivatives.

Part 3: Mechanism of Action (MoA) Studies

Identifying the cellular target of a novel antibacterial agent is a critical step in its development. The following protocols outline assays for investigating common bacterial targets that may be inhibited by thiazole derivatives.

FtsZ Polymerization Inhibition Assay

FtsZ is a bacterial tubulin homolog that forms the Z-ring, a structure essential for bacterial cell division.[15] Inhibition of FtsZ polymerization is a validated antibacterial strategy.

Protocol: Light Scattering Assay for FtsZ Polymerization

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)

    • Guanosine-5'-triphosphate (GTP)

    • Test compounds

    • Fluorometer or spectrophotometer with a 90° light scattering module

  • Procedure:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing FtsZ protein (e.g., 5-10 µM) in polymerization buffer.

    • Add the test compound at various concentrations. Include a DMSO control.

    • Incubate at 30°C for 5-10 minutes.

    • Initiate polymerization by adding GTP (e.g., 1 mM final concentration).

    • Immediately monitor the increase in light scattering at 350 nm over time (e.g., for 15-30 minutes).[15]

    • Inhibition is observed as a decrease in the rate and extent of light scattering compared to the control.

DNA Gyrase Inhibition Assay

DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[16][17]

Protocol: DNA Supercoiling Inhibition Assay

  • Materials:

    • Purified DNA gyrase (subunits A and B)

    • Relaxed plasmid DNA (e.g., pBR322)

    • Gyrase assay buffer (containing ATP)

    • Test compounds

    • Agarose gel electrophoresis system

  • Procedure:

    • Set up reaction mixtures containing relaxed plasmid DNA, gyrase assay buffer, and varying concentrations of the test compound.

    • Add DNA gyrase to initiate the supercoiling reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.[18]

Bacterial Membrane Integrity Assay

Some antibacterial agents exert their effect by disrupting the bacterial cell membrane. This can be assessed using fluorescent dyes that differentially stain cells with intact versus compromised membranes.

Protocol: Membrane Permeability Assay using Propidium Iodide and SYTO 9

  • Materials:

    • Bacterial suspension

    • Propidium iodide (PI) stock solution

    • SYTO 9 stock solution

    • Test compounds

    • Fluorometer or flow cytometer

  • Procedure:

    • Treat a mid-log phase bacterial suspension with the test compound at various concentrations for a defined period (e.g., 30-60 minutes).

    • Add SYTO 9 and propidium iodide to the bacterial suspension. SYTO 9 is a green fluorescent dye that stains all bacteria, while PI is a red fluorescent dye that only enters cells with damaged membranes.[19]

    • Incubate in the dark for 15-30 minutes.

    • Measure the green and red fluorescence using a fluorometer or flow cytometer.

    • An increase in the red/green fluorescence ratio indicates membrane damage.[20][21]

MoA_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Assays cluster_2 Target Identification Start Active Compound from MIC/MBC Screen Assay1 FtsZ Polymerization Assay Start->Assay1 Assay2 DNA Gyrase Inhibition Assay Start->Assay2 Assay3 Membrane Permeability Assay Start->Assay3 Target1 Inhibits Cell Division Assay1->Target1 Inhibition Observed Target2 Inhibits DNA Replication Assay2->Target2 Inhibition Observed Target3 Disrupts Cell Membrane Assay3->Target3 Permeabilization Observed

Caption: Workflow for elucidating the mechanism of action.

Part 4: Lead Optimization and Preclinical Evaluation

Promising candidates from in vitro studies must be further evaluated for their drug-like properties and in vivo efficacy.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how chemical structure influences antibacterial activity, guiding the rational design of more potent and selective analogs.[4][22] By systematically modifying the substituents introduced via the cross-coupling reactions described in Part 1, a clear picture of the SAR can be developed.

SAR_Cycle Synthesis Synthesize Analogs Testing In Vitro Testing (MIC/MBC) Synthesis->Testing Analysis Analyze Data (SAR) Testing->Analysis Design Design New Analogs Analysis->Design Design->Synthesis

Caption: The iterative cycle of SAR-driven lead optimization.

In Vitro ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable pharmacokinetic and safety profiles.[23][24][25][26][27]

  • Key In Vitro ADME-Tox Assays:

    • Solubility: Determines the aqueous solubility of the compound.

    • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.

    • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

    • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution.

    • Cytotoxicity: Measures the toxicity of the compound against mammalian cell lines (e.g., HepG2, HEK293) to assess its therapeutic index.

Parameter Compound A Compound B Desired Profile
Aqueous Solubility (µM) 550> 20
Microsomal Stability (% remaining after 30 min) 1085> 80
CYP3A4 Inhibition (IC₅₀, µM) 0.5> 20> 10
Cytotoxicity (CC₅₀ vs. HepG2, µM) 250> 25

Exemplary ADME-Tox data for lead optimization.

In Vivo Efficacy Studies

The ultimate test of a novel antibacterial agent is its ability to treat infections in a living organism. Murine infection models are widely used for this purpose.[1][13][28][29][30]

Protocol: Murine Sepsis Model

  • Materials:

    • Mice (e.g., BALB/c or C57BL/6)

    • Pathogenic bacterial strain (e.g., methicillin-resistant S. aureus - MRSA)

    • Test compound formulated for in vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle)

    • Sterile syringes and needles

  • Procedure:

    • Induce a systemic infection in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.

    • At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., intravenous, oral, or subcutaneous).

    • Administer the compound at various doses to different groups of mice. Include a vehicle control group.

    • Monitor the mice for survival over a period of 7-14 days.

    • Alternatively, for non-lethal models, euthanize mice at specific time points (e.g., 24 hours post-treatment) and determine the bacterial load in key organs (e.g., blood, spleen, liver) by plating serial dilutions of tissue homogenates on agar plates.

    • Efficacy is determined by increased survival rates or a significant reduction in bacterial burden compared to the vehicle control group.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel antibacterial agents. By employing a systematic approach that integrates targeted synthesis, robust in vitro and in vivo evaluation, and early-stage ADME-Tox profiling, researchers can efficiently navigate the complexities of antibacterial drug discovery. The protocols and strategies outlined in this guide offer a comprehensive roadmap for transforming a promising chemical starting point into a potential clinical candidate in the fight against antimicrobial resistance.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vivo Efficacy Testing of a Novel Antibacterial Agent. BenchChem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • BenchChem. (2025). Application Notes and Protocols for FtsZ Polymerization Light Scattering Assay with FtsZ-IN-9. BenchChem.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model.
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols.
  • FtsZ Polymerization Assays: Simple Protocols and Consider
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • FtsZ Polymerization Assays: Simple Protocols and Consider
  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins.
  • The Potential of Thiazole Deriv
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-neg
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-5-iodothiazole. BenchChem.
  • Target-Based ADME/Tox Assays. Thermo Fisher Scientific - US.
  • Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio.
  • ADME-Tox - Drug discovery & safety. BIOMEX GmbH.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox. Cell Guidance Systems.
  • Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. ASM Journals.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021).
  • Bacterial Viability and Vitality Assays for Flow Cytometry. Thermo Fisher Scientific - NG.
  • Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Tre
  • Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Request PDF.
  • Buchwald–Hartwig amin
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Search results for: buchwald-hartwig coupling.
  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboron
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions. BenchChem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira–Hagihara reactions of halogen
  • Suzuki cross-coupling reaction. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.

Sources

The Strategic Generation of 2-Thiazolyl Organometallics via Metal-Halogen Exchange with 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Practitioner

The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, embedded in a multitude of pharmacologically active agents. The targeted functionalization of this heterocycle is paramount for the generation of novel molecular entities. Among the various synthetic strategies, the formation of a carbon-nucleophile at the C2-position of the thiazole ring is a powerful approach for forging new carbon-carbon and carbon-heteroatom bonds. This application note provides an in-depth technical guide to the metal-halogen exchange reaction of 2-iodothiazole, a key precursor for generating versatile 2-thiazolyl organometallic reagents. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols for both lithium-halogen and magnesium-halogen exchange, and discuss the subsequent trapping of these reactive intermediates with various electrophiles.

Theoretical Framework: The Rationale Behind Metal-Halogen Exchange on this compound

The metal-halogen exchange is a robust and widely utilized transformation in organometallic chemistry.[1] It involves the reaction of an organic halide with an organometallic compound, resulting in the exchange of the metal and halogen between the two organic fragments. In the context of this compound, this reaction is particularly effective for several key reasons:

  • The Superiority of Iodine as a Leaving Group: The rate of halogen exchange follows the trend I > Br > Cl. The carbon-iodine bond is the longest and weakest among the halogens, and iodine is the most polarizable, making it the most reactive towards exchange. This allows for milder reaction conditions and faster reaction times compared to bromo- or chloro-thiazoles.

  • Kinetic vs. Thermodynamic Control: The metal-halogen exchange is a kinetically controlled process. The reaction is typically conducted at very low temperatures (e.g., -78°C to -100°C for lithiations) to prevent side reactions and ensure the stability of the resulting organometallic species.[2]

  • Mechanism of Exchange: The precise mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic attack of the organolithium reagent on the iodine atom, forming a transient "ate-complex".[1] This intermediate then collapses to form the more stable 2-thiazolyllithium and the corresponding alkyl iodide.

Visualization of the Metal-Halogen Exchange Workflow

The following diagram illustrates the general workflow for the generation of 2-thiazolyl organometallics from this compound and their subsequent reaction with an electrophile.

G cluster_0 Generation of Organometallic Reagent cluster_1 Electrophilic Trapping This compound This compound 2-Thiazolyl Organometallic 2-Thiazolyllithium or 2-Thiazolylmagnesium Chloride This compound->2-Thiazolyl Organometallic Metal-Halogen Exchange Organometallic Reagent n-BuLi or i-PrMgCl·LiCl Organometallic Reagent->2-Thiazolyl Organometallic Electrophile Electrophile (E+) Functionalized Thiazole 2-Substituted Thiazole 2-Thiazolyl Organometallic->Functionalized Thiazole Quench Electrophile->Functionalized Thiazole

Caption: General workflow for metal-halogen exchange and electrophilic trapping.

Experimental Protocols: A Guide to Practical Application

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. All manipulations involving organometallic reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Iodine-Lithium Exchange of this compound

This protocol describes the generation of 2-thiazolyllithium, a highly reactive nucleophile, followed by trapping with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (sufficient to make a ~0.2 M solution) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-BuLi (1.05 equiv) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Exchange Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically rapid at this temperature.[2]

  • Electrophilic Quench: Add the chosen electrophile (1.1 equiv) dropwise to the solution at -78 °C.

  • Warming and Quenching: After stirring for an appropriate time (typically 1-3 hours, monitor by TLC), allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iodine-Magnesium Exchange using a "Turbo-Grignard" Reagent

The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often termed a "Turbo-Grignard," accelerates the halogen-magnesium exchange and improves functional group tolerance.[3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature. For many aryl iodides, the exchange can be performed between -20 °C and 0 °C.[4] A starting temperature of -20 °C is recommended.

  • Addition of i-PrMgCl·LiCl: Add the solution of i-PrMgCl·LiCl (1.1 equiv) dropwise to the stirred solution of this compound.

  • Exchange Reaction: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

  • Electrophilic Trapping: Cool the resulting 2-thiazolylmagnesium chloride solution to 0 °C (or lower, depending on the electrophile's reactivity) and add the electrophile (1.2 equiv) dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.

Data Presentation: A Comparative Overview

The choice of metal-halogen exchange method can influence the reaction conditions and functional group compatibility. The following table summarizes the key parameters for the two protocols.

ParameterIodine-Lithium ExchangeIodine-Magnesium Exchange ("Turbo-Grignard")
Reagent n-Butyllithium (n-BuLi)Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl)
Typical Temperature -78 °C to -100 °C-40 °C to room temperature[5]
Reaction Time 30 - 60 minutes1 - 4 hours
Reactivity of Intermediate Very highHigh, but generally lower than organolithiums
Functional Group Tolerance Limited (incompatible with acidic protons, many carbonyls)Broader (tolerates esters, nitriles, etc.)[6]

Mechanism Visualization: The "Ate-Complex" in Lithium-Halogen Exchange

The formation of a hypervalent iodine "ate-complex" is a key mechanistic postulate in the lithium-halogen exchange reaction.

G cluster_mechanism Proposed Mechanism of Iodine-Lithium Exchange Start This compound + n-BuLi AteComplex [Thiazole-I-Bu]⁻ Li⁺ 'Ate-Complex' Start->AteComplex Coordination Products 2-Lithiothiazole + Bu-I AteComplex->Products Exchange

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki-Miyaura cross-coupling of 2-iodothiazole. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your specific reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving a low yield. What are the most common culprits?

Low yields in Suzuki couplings involving N-heterocycles like thiazole often stem from a few key issues. The nitrogen atom in the thiazole ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Other prevalent causes include:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An inappropriate combination is a frequent source of poor performance.[3][4]

  • Competing Side Reactions: Several side reactions can consume your starting materials or desired product. The most common are protodeboronation of the boronic acid, homocoupling of the boronic acid or this compound, and dehalogenation of the this compound.[2][5]

  • Poor Reagent Quality: Degradation of the boronic acid, inactive catalyst, or impurities in solvents or starting materials can halt the reaction.[6]

  • Insufficient Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids and lead to the oxidation of phosphine ligands, deactivating the catalyst.[5][7]

Q2: What are the primary side reactions I should be aware of, and how can I minimize them?

Understanding and controlling side reactions is critical for maximizing yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing it from the reaction.[2] It is often promoted by high temperatures, excess water, or an overly strong base.[3]

    • Mitigation: Use boronic esters (e.g., pinacol esters) which are more stable.[5] Employ milder bases like K₂CO₃ or KF, ensure your base is finely ground, and use the minimum necessary amount of water in your solvent system.[2][3]

  • Homocoupling: This side reaction produces biaryl (from two boronic acids) or bithiazole (from two this compound molecules) impurities. Boronic acid homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5][7][8]

    • Mitigation: Thoroughly degas all solvents and the final reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen for 15-30 minutes).[9] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst that cleanly generates Pd(0) can also help.

  • Dehalogenation: This is the replacement of the iodine atom on the thiazole ring with a hydrogen atom, resulting in a thiazole byproduct. This can be caused by certain bases or palladium-hydride (Pd-H) species formed from solvents like alcohols.[5][10]

    • Mitigation: The propensity for dehalogenation is generally I > Br > Cl.[10] While you are starting with the most reactive halide, screening different bases can mitigate this issue. If using alcohol solvents, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[5]

In-Depth Troubleshooting Guide

Issue 1: No reaction or very low conversion of starting materials.

This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic cycle.

Logical Troubleshooting Workflow

start Low / No Conversion q1 Is the catalyst active? start->q1 sol1 Use fresh catalyst. Consider a more active pre-catalyst (e.g., G3/G4). Ensure proper storage. q1->sol1 No q2 Is the ligand appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) to prevent N-coordination. q2->sol2 No q3 Is the base strong enough and soluble? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to a stronger/more soluble base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. q3->sol3 No q4 Are conditions inert? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Thoroughly degas solvents and reaction mixture. Maintain positive pressure of Ar or N2. q4->sol4 No q5 Is the temperature optimal? q4->q5 Yes a4_yes Yes a4_no No sol4->q5 sol5 Increase temperature incrementally. Consider microwave irradiation for efficient heating. q5->sol5 No end_node Re-evaluate substrate purity and boronic acid quality. q5->end_node Yes a5_yes Yes a5_no No sol5->end_node

Caption: Troubleshooting decision tree for low/no reaction conversion.

Causality & Solutions:

  • Inactive Catalyst: Ensure your palladium source is fresh and has been stored correctly under inert gas. For challenging substrates like this compound, consider using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for efficient and clean generation of the active Pd(0) species.[3][5]

  • Inappropriate Ligand: Standard ligands like PPh₃ are often ineffective. The thiazole nitrogen can coordinate to the palladium center, inhibiting oxidative addition or transmetalation. Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They create a sterically hindered environment around the palladium, which favors the desired catalytic cycle over inhibitory coordination with the thiazole nitrogen.[1][3][11]

  • Incorrect Base: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13] If you are using a weak or poorly soluble base like Na₂CO₃, it may be insufficient. Switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often effective for difficult couplings.[3][14]

  • Insufficient Heat: Some Suzuki couplings require significant thermal energy to overcome the activation barriers of oxidative addition or reductive elimination. If reacting at 80 °C, try increasing to 100-110 °C. For very stubborn cases, microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in minutes instead of hours.[15][16]

Issue 2: The reaction stalls or produces significant byproducts.

When the reaction starts but fails to reach completion or generates a complex mixture, the issue often lies in the stability of the catalyst or the reagents under the reaction conditions.

The Suzuki Catalytic Cycle and Points of Failure

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pathways / Inhibition pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa This compound inhibition Catalyst Inhibition (Thiazole-N Coordination) pd0->inhibition Inhibits Pd(0) pd2_int Ar-Pd(II)-I(L₂) oa->pd2_int trans Transmetalation pd2_int->trans R-B(OH)₃⁻ (from Base + R-B(OH)₂) pd2_int->inhibition Inhibits Pd(II) dehalogenation Dehalogenation (Pd-H species) pd2_int->dehalogenation pd2_r Ar-Pd(II)-R(L₂) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R Product homocoupling Homocoupling (O₂ present) protodeboronation Protodeboronation boronic_acid R-B(OH)₂ boronic_acid->homocoupling boronic_acid->protodeboronation boronate R-B(OH)₃⁻ base Base (e.g., K₃PO₄)

Caption: The Suzuki cycle with key failure points for this compound.

Causality & Solutions:

  • Catalyst/Ligand Selection: The right combination is paramount. Below is a table to guide your selection. Buchwald ligands and pre-catalysts are highly recommended for heteroaryl couplings.

Catalyst System ComponentExampleTypical Loading (mol %)Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1 - 2Requires in-situ reduction to Pd(0), which can sometimes lead to side reactions.[5]
Buchwald Pre-catalysts (G3, G4)1 - 3Air-stable Pd(II) complexes that cleanly and efficiently generate the active Pd(0) catalyst. Highly recommended.[3]
Ligand PPh₃2 - 8Generally poor choice for this substrate due to catalyst inhibition by the thiazole nitrogen.[17]
Buchwald Ligands (SPhos, XPhos, RuPhos)1.1 - 1.5x PdExcellent choice. Bulky and electron-rich, they promote reductive elimination and prevent catalyst deactivation.[3][11]
dppf2 - 5Can be effective, but often less so than modern Buchwald ligands for N-heterocycles.[3][18]
  • Base and Solvent Optimization: The interplay between base and solvent affects reagent solubility and the rate of productive transmetalation versus side reactions.

BaseStrengthCommon SolventsNotes & Recommendations
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OA good starting point. Less likely to cause protodeboronation than stronger bases.[3][19]
Cs₂CO₃ StrongDioxane/H₂O, TolueneHigher solubility in organic solvents can be advantageous. Often provides higher yields.[3][19]
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OOften the base of choice for difficult couplings, including those with sterically hindered partners.[1][3]

Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol utilizes a modern Buchwald pre-catalyst and ligand system, which is robust for heteroaryl couplings.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to establish an inert atmosphere.[9]

  • Add the degassed 1,4-dioxane and water solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave heating can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[16][20]

Materials:

  • Same as Protocol 1.

Procedure:

  • Combine all solid reagents in a 10 mL microwave synthesis vial as described in Protocol 1, step 1.

  • Add the degassed solvent system via syringe and seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for 15-60 minutes.[21][22]

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream before carefully opening.

  • Work up and purify the product as described in Protocol 1, steps 6-9.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Caddick, S., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, ACS Publications.
  • Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. (n.d.). BenchChem.
  • Technical Support Center: Suzuki Reactions with Isothiazole Substrates. (n.d.). BenchChem.
  • Smith, A., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Table 2: The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-5-iodothiazole. (n.d.). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
  • how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). BenchChem.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health.
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. (n.d.). National Institutes of Health.
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, RSC Publishing.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. (n.d.). BenchChem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). BenchChem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Preventing Homocoupling of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole-based cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, specifically when working with 2-iodothiazole. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two molecules of the same starting material react to form a symmetrical dimer. In the context of this compound, this results in the formation of 2,2'-bithiazole. This side product consumes your valuable starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.

Q2: What are the primary drivers of this compound homocoupling in palladium-catalyzed reactions?

A2: The homocoupling of this compound, like other aryl halides, can be promoted by several factors. A key mechanism involves the oxidative addition of this compound to a Pd(0) center to form a Pd(II) intermediate.[1] Two of these intermediates can then undergo a process leading to the formation of the homocoupled product and regeneration of the Pd(0) catalyst.[1] The presence of oxygen can also significantly promote the homocoupling of organoboron reagents in Suzuki couplings, which can indirectly affect the overall reaction efficiency.[2][3]

Q3: Can the choice of cross-coupling reaction influence the extent of homocoupling?

A3: Absolutely. Different cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) have distinct mechanistic pathways and sensitivities to reaction parameters. For instance, the Sonogashira reaction's use of a copper co-catalyst can introduce a competing pathway for alkyne homocoupling (Glaser-Hay coupling), especially in the presence of oxygen.[4] Understanding the nuances of each reaction is crucial for mitigating side reactions.

Q4: Are there general strategies I can apply across different coupling reactions to minimize homocoupling?

A4: Yes, several general principles apply:

  • Strictly Anaerobic Conditions: Oxygen can promote homocoupling pathways.[3][5] Thoroughly degassing your solvents and maintaining an inert atmosphere (argon or nitrogen) is critical.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway by sterically hindering the formation of intermediates that lead to homocoupling.[7][8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction relative to the desired cross-coupling.

  • Rate of Addition: Slow addition of one of the coupling partners can help maintain a low concentration of that reagent, thereby minimizing its self-coupling.

Troubleshooting Guide: Reaction-Specific Strategies

This section provides a more detailed breakdown of troubleshooting homocoupling issues in common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds but can be susceptible to homocoupling of both the this compound and the boronic acid partner.[9][10]

Potential Cause 1: Oxygen in the Reaction Mixture

Oxygen can facilitate the homocoupling of the boronic acid, which disrupts the catalytic cycle and can lead to the formation of 2,2'-bithiazole.[2][3]

  • Solution:

    • Degassing: Thoroughly degas all solvents and reagents by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Potential Cause 2: Suboptimal Ligand Choice

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand can lead to faster homocoupling rates.

  • Solution:

    • Bulky Monodentate Ligands: Employ bulky, electron-rich monophosphine ligands such as those from the Buchwald-Hartwig series (e.g., SPhos, XPhos).[8][11] These can promote the desired reductive elimination over side reactions.

    • Bidentate Ligands: Bidentate phosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) can also be effective in suppressing homocoupling.[12]

Suzuki_Homocoupling_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Thiazole-Pd(II)-I Thiazole-Pd(II)-I(L)2 Oxidative_Addition->Thiazole-Pd(II)-I Homocoupling_Pathway Homocoupling Pathway Thiazole-Pd(II)-I->Homocoupling_Pathway 2nd equivalent of Thiazole-Pd(II)-I Transmetalation Transmetalation Thiazole-Pd(II)-I->Transmetalation Homocoupling_Pathway->Pd(0)L2 2,2'-Bithiazole 2,2'-Bithiazole (Homocoupling Product) Homocoupling_Pathway->2,2'-Bithiazole Boronic_Acid Boronic Acid Partner Boronic_Acid->Transmetalation Thiazole-Pd(II)-R Thiazole-Pd(II)-R(L)2 Transmetalation->Thiazole-Pd(II)-R Reductive_Elimination Reductive Elimination Thiazole-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Desired_Product Desired Cross-Coupled Product Reductive_Elimination->Desired_Product

Stille Coupling

The Stille reaction, which couples organostannanes with organic halides, is also prone to homocoupling of the organostannane reagent.[13][14][15]

Potential Cause: Inefficient Transmetalation

If the transmetalation step is slow, the concentration of the thiazole-Pd(II)-I intermediate can build up, increasing the likelihood of homocoupling.

  • Solution:

    • Copper(I) Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, thus favoring the cross-coupling pathway.[16]

    • Ligand Choice: As with Suzuki coupling, the use of appropriate phosphine ligands is crucial. Experiment with different ligands to find one that promotes efficient transmetalation.

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes can be complicated by the homocoupling of the alkyne partner (Glaser-Hay coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[4][17][18]

Potential Cause: Presence of Oxygen

Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, leading to the formation of a di-alkyne byproduct.[4]

  • Solution:

    • Rigorous Degassing: As with other coupling reactions, the exclusion of oxygen is paramount. Use stringent degassing techniques for all solvents and reagents.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may require more forcing conditions, they eliminate the primary pathway for alkyne homocoupling.

Troubleshooting_Workflow Start Homocoupling of this compound Observed Check_Atmosphere Are reaction conditions strictly anaerobic? Start->Check_Atmosphere Degas_Inert Implement rigorous degassing and maintain inert atmosphere. Check_Atmosphere->Degas_Inert No Evaluate_Ligand Is the ligand optimal? Check_Atmosphere->Evaluate_Ligand Yes Degas_Inert->Check_Atmosphere Screen_Ligands Screen bulky, electron-rich phosphine ligands. Evaluate_Ligand->Screen_Ligands No Optimize_Temp Is the temperature too high? Evaluate_Ligand->Optimize_Temp Yes Screen_Ligands->Evaluate_Ligand Lower_Temp Lower the reaction temperature. Optimize_Temp->Lower_Temp No Consider_Addition_Rate Is slow addition feasible? Optimize_Temp->Consider_Addition_Rate Yes Lower_Temp->Optimize_Temp Slow_Addition Implement slow addition of one coupling partner. Consider_Addition_Rate->Slow_Addition Yes Success Homocoupling Minimized Consider_Addition_Rate->Success Yes, implemented Consider_Addition_Rate->Success No Slow_Addition->Success

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[19][20] While homocoupling of the aryl halide is less common than in C-C coupling reactions, it can still occur.

Potential Cause: Catalyst Deactivation or Side Reactions

Side reactions such as β-hydride elimination can lead to catalyst deactivation and the formation of hydrodehalogenated byproducts, which can indirectly promote other undesired pathways.[19]

  • Solution:

    • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Use well-established, bulky, electron-rich phosphine ligands that are known to promote efficient C-N bond formation.[8][21]

    • Base Selection: The choice of base can significantly impact the reaction outcome. Weaker bases may not be sufficient to deprotonate the amine, while overly strong bases can lead to side reactions. A careful screening of bases is often necessary.

Summary Table of Troubleshooting Strategies

Coupling ReactionPrimary Cause of HomocouplingKey Troubleshooting Strategies
Suzuki-Miyaura Oxygen-mediated boronic acid homocouplingRigorous degassing, use of bulky phosphine ligands
Stille Slow transmetalationAddition of Cu(I) salts, ligand optimization
Sonogashira Oxygen-promoted alkyne homocoupling (Glaser-Hay)Strict exclusion of oxygen, copper-free protocols
Buchwald-Hartwig Catalyst deactivation, suboptimal conditionsJudicious choice of ligand and base

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
  • To a flame-dried Schlenk flask, add the this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

By systematically addressing the factors that contribute to homocoupling, you can significantly improve the efficiency and outcome of your cross-coupling reactions with this compound.

References

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). [Source URL not available]
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (n.d.). Journal of the American Chemical Society. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. (n.d.). ResearchGate. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox Cooperativity. (2021). ChemRxiv. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2010). Journal of the American Chemical Society - ACS Publications. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). Molecules. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. (2024). YouTube. [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. (n.d.). [Source URL not available]

Sources

Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the Sonogashira coupling of 2-iodothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Sonogashira coupling with this compound?

The primary challenge lies in the electron-deficient nature of the thiazole ring, which can influence the reactivity of the C-I bond and the stability of the catalytic intermediates. Additionally, the nitrogen and sulfur heteroatoms can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Careful selection of the catalyst system is therefore crucial to achieve high yields and avoid side reactions.

Q2: What is the standard palladium catalyst recommendation for coupling this compound?

A common and effective starting point is a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) in combination with a copper(I) co-catalyst like CuI (Copper(I) iodide).[1] The triphenylphosphine ligands provide a good balance of stability and reactivity for many substrates. However, for more challenging couplings, more sophisticated ligand systems may be necessary.

Q3: When should I consider using a copper-free Sonogashira protocol?

Copper-free conditions are highly recommended to prevent the formation of alkyne homocoupling byproducts, often referred to as Glaser-Hay coupling.[2][3] This side reaction is particularly problematic when dealing with sensitive or valuable alkynes. Copper-free systems often necessitate the use of a stronger base and may require more specialized palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[4][5]

Q4: What role does the phosphine ligand play, and how do I choose the right one?

The phosphine ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing its reactivity and stability.[6]

  • For simple, unhindered substrates: Triphenylphosphine (PPh₃) is often sufficient.

  • For sterically demanding or electron-rich substrates: Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos can significantly improve reaction outcomes by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • For heteroaromatic substrates like this compound: Ligands that can stabilize the palladium complex and prevent coordination with the heteroatoms are beneficial. In some cases, N-heterocyclic carbene (NHC) ligands have shown promise.[7][8]

Q5: What are the most common bases used, and how does the choice of base impact the reaction?

The base is essential for deprotonating the terminal alkyne to form the reactive acetylide species.[9]

  • Amine bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used, acting as both a base and a solvent in some cases.[10]

  • Inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free systems.[7][11]

The choice of base can influence the reaction rate and the formation of byproducts.[9] For sensitive substrates, a milder inorganic base may be preferable to avoid side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Sonogashira coupling of this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent issue that can be traced back to several factors.

dot

Low_Yield_Troubleshooting Start Low/No Yield Catalyst Catalyst Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Quality? Start->Reagents Sol_Catalyst1 Use fresh Pd catalyst and CuI. Catalyst->Sol_Catalyst1 Sol_Catalyst2 Consider a more active ligand (e.g., XPhos). Catalyst->Sol_Catalyst2 Sol_Conditions1 Ensure inert atmosphere (degas solvents). Conditions->Sol_Conditions1 Sol_Conditions2 Optimize temperature. (start at RT, then heat) Conditions->Sol_Conditions2 Sol_Conditions3 Screen different bases (e.g., Et3N, K2CO3). Conditions->Sol_Conditions3 Sol_Reagents1 Purify starting materials. Reagents->Sol_Reagents1 Sol_Reagents2 Use anhydrous solvents. Reagents->Sol_Reagents2

Caption: Troubleshooting workflow for low product yield.

Diagnostic Steps & Solutions:

  • Verify Catalyst Activity:

    • Palladium Catalyst: The active Pd(0) species is sensitive to air and can decompose, appearing as black precipitate ("palladium black").[10] Use a fresh batch of palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.

    • Copper Co-catalyst: Copper(I) iodide can oxidize over time. Use a freshly opened bottle.

  • Ensure Rigorously Inert Conditions:

    • The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote alkyne homocoupling.[7][10]

    • Solution: Thoroughly degas all solvents and reagents by freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Reaction Parameters:

    • Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, including heteroaryl halides, may require heating to facilitate oxidative addition.[12] Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS.

    • Solvent: The solvent must fully dissolve all components. Common choices include THF, DMF, and toluene.[10] However, the solvent can also impact catalyst stability and reactivity.[13] A solvent screen may be necessary for challenging couplings.

    • Base: The choice and quality of the base are critical. Ensure the amine base is anhydrous, as water can interfere with the reaction.[10] Consider screening both amine and inorganic bases.

  • Check Reagent Purity:

    • Impurities in the this compound, alkyne, or solvent can poison the catalyst.[10]

    • Solution: Purify starting materials if their quality is questionable. Use high-purity, anhydrous solvents.

Issue 2: Significant Alkyne Homocoupling (Glaser-Hay Product)

The formation of a symmetrical diyne is a common side reaction, especially in copper-catalyzed systems.

Diagnostic Steps & Solutions:

  • Eliminate Oxygen: As mentioned above, oxygen is a primary promoter of Glaser coupling.[3] Rigorous exclusion of air is the first and most critical step.

  • Switch to a Copper-Free Protocol: This is the most direct way to eliminate copper-catalyzed homocoupling.[2][3]

    • Recommended Catalyst System: A palladium catalyst with a bulky, electron-rich phosphine ligand, such as [DTBNpP]Pd(crotyl)Cl, can be highly effective in copper-free Sonogashira reactions.[14]

    • Base Considerations: A stronger base, such as an inorganic carbonate or a sterically hindered amine, may be required in the absence of a copper co-catalyst.[14]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Hydrogen Atmosphere: In some instances, performing the reaction under a diluted hydrogen atmosphere has been shown to suppress homocoupling.[15]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate indicates the decomposition of the palladium catalyst, which halts the reaction.

dot

Catalyst_Decomposition Start Catalyst Decomposition (Palladium Black) Impurities Reagent/Solvent Impurities? Start->Impurities Temperature Excessive Temperature? Start->Temperature Ligand Ligand Dissociation? Start->Ligand Sol_Impurities Use high-purity reagents and solvents. Impurities->Sol_Impurities Sol_Temperature Reduce reaction temperature. Temperature->Sol_Temperature Sol_Ligand Use a more robust ligand (e.g., bidentate). Ligand->Sol_Ligand Sol_Ligand2 Add a slight excess of the ligand. Ligand->Sol_Ligand2

Caption: Diagnostic flowchart for catalyst decomposition.

Diagnostic Steps & Solutions:

  • Re-evaluate Reagent and Solvent Purity: Impurities are a common cause of catalyst poisoning and decomposition.[10]

  • Moderate the Reaction Temperature: While some heat may be necessary, excessively high temperatures can accelerate catalyst decomposition.[10]

  • Utilize a More Stable Catalyst System:

    • Pre-formed Catalysts: Using well-defined, air-stable palladium precatalysts can sometimes offer greater stability than generating the active catalyst in situ.[14]

    • Robust Ligands: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can form more stable complexes with palladium, reducing the likelihood of decomposition.

    • Excess Ligand: Adding a slight excess of the phosphine ligand can help to stabilize the active catalytic species and prevent the formation of palladium black.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound (Copper-Catalyzed)
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., a Pd(II) precatalyst with a bulky phosphine ligand, 0.02-0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent (e.g., THF or DMSO) and a degassed base (e.g., K₂CO₃, 2-3 equiv, or a sterically hindered amine like diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring for completion.

  • Work-up and purification are similar to the copper-catalyzed protocol.

Catalyst and Ligand Selection Guide

Catalyst/Ligand Key Features Recommended for...
PdCl₂(PPh₃)₂ Standard, reliable palladium(II) precatalyst.General purpose, initial screening.[1]
Pd(PPh₃)₄ Air-sensitive Pd(0) catalyst.When a pre-reduced palladium source is desired.[7]
XPhos, SPhos Bulky, electron-rich biaryl phosphine ligands.Sterically hindered substrates, improving reaction rates.[6]
dppf Bidentate phosphine ligand.Enhancing catalyst stability, reducing decomposition.
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ligands.Can offer high stability and activity.[7]
[DTBNpP]Pd(crotyl)Cl Air-stable, monoligated precatalyst.Efficient copper-free Sonogashira couplings at room temperature.[14]

The Catalytic Cycle: A Visual Guide

The Sonogashira coupling proceeds through a complex catalytic cycle involving both palladium and, in the classical version, copper.

dot

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add R¹-X Pd_complex R¹-Pd(II)L₂-X Pd_add->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_alkyne CuX CuX Transmetal->CuX + R¹-Pd(II)L₂-X Red_elim Reductive Elimination Pd_alkyne->Red_elim Red_elim->Pd0 R¹-C≡CR² Alkyne_deprot Alkyne Deprotonation CuX->Alkyne_deprot H-C≡CR² Base Cu_acetylide Cu-C≡CR² Cu_acetylide->Transmetal Alkyne_deprot->Cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

This guide provides a comprehensive starting point for optimizing the Sonogashira coupling of this compound. Successful execution of this reaction relies on a careful consideration of all parameters, from the choice of catalyst and ligand to the purity of reagents and the reaction environment.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved from [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes - researchmap. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. (n.d.). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (n.d.). Retrieved from [Link]

  • A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (n.d.). Retrieved from [Link]

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Technical Support Center: Overcoming Low Reactivity of 2-Iodothiazole in Heck Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Heck reactions with 2-iodothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will delve into the root causes of this compound's low reactivity and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with this compound showing low to no conversion?

The diminished reactivity of this compound in palladium-catalyzed Heck reactions is a known issue stemming from a combination of electronic and coordination effects. The electron-deficient nature of the thiazole ring can slow the rate-limiting oxidative addition step.[1] Furthermore, the nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[1][2]

Q2: What are the most critical parameters to optimize for this reaction?

For successful Heck coupling of this compound, the judicious selection of the palladium catalyst, ligand, base, and solvent is paramount. Each of these components plays a crucial role in overcoming the inherent low reactivity of the substrate.[3]

Q3: I'm observing the formation of palladium black. What does this indicate and how can it be prevented?

The appearance of palladium black signifies the precipitation of metallic palladium from the catalytic cycle, resulting in a loss of catalytic activity.[4][5] This can be triggered by:

  • High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[4]

  • Inadequate Ligand Stabilization: A low ligand concentration or a ligand that doesn't effectively stabilize the Pd(0) species can lead to the catalyst crashing out of solution.[4]

  • Reaction Conditions: The presence of impurities or an unsuitable solvent can also promote catalyst decomposition.[4]

To mitigate this, consider using more stable catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and optimizing the reaction temperature.[6][7][8][9][10]

Troubleshooting Guide

Issue 1: Low or No Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential.

Root Causes & Solutions:

  • Catalyst Inactivity: The choice of catalyst and ligand is critical. Standard Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Switch to a more robust catalytic system. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃ are often more effective. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties, which can enhance catalyst stability and activity.[6][7][8][9][10]

  • Inappropriate Base: The base plays a key role in the regeneration of the active Pd(0) catalyst.

    • Solution: Screen a variety of bases. While organic bases like triethylamine (TEA) are common, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective in these challenging couplings.[3][11] Ensure the base is finely powdered and anhydrous, especially when using non-aqueous solvents.

  • Poor Solvent Choice: The solvent influences the solubility of reactants and the stability and activity of the catalyst.

    • Solution: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often preferred as they can help to solubilize the reaction components and may be required to drive the reaction to completion at elevated temperatures.[12]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and catalyst decomposition. Temperatures in the range of 100-140 °C are not uncommon for difficult Heck couplings.[13]

Issue 2: Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of this compound: This can occur, particularly at higher temperatures.

    • Solution: Lowering the reaction temperature or catalyst loading may help. The use of specific ligand systems can also suppress this side reaction.

  • Double Bond Isomerization: The newly formed double bond can migrate to a more thermodynamically stable position.

    • Solution: The addition of silver or thallium salts can promote a cationic pathway and accelerate the reductive elimination step, minimizing the lifetime of the palladium-hydride intermediate responsible for isomerization.[4]

  • Reduction of this compound: The starting material may be reduced, especially if there are sources of hydride in the reaction mixture.

    • Solution: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

Data-Driven Catalyst and Ligand Selection

The choice of ligand can dramatically impact the efficiency of the Heck reaction with this compound. Below is a summary of commonly employed ligand types and their general characteristics.

Ligand TypeKey FeaturesRecommended For
Bulky Phosphines High electron-donating ability, sterically demanding.Improving catalyst stability and promoting oxidative addition.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable palladium complexes.Overcoming catalyst deactivation and for use with less reactive substrates.[6][7][8][9][10]
Bidentate Phosphines Can influence stereoselectivity, particularly in the cationic pathway.Reactions where stereocontrol is important.[12]

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling of this compound with an Alkene

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMAc)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the this compound and the alkene to the vessel, followed by the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams
Heck Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene_Complex [Ar-Pd(II)-X(L₂)(Alkene)] Alkene_Coordination->Alkene_Complex Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Sigma_Alkyl_Complex R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Hydrido_Complex [H-Pd(II)-X(L₂)] Beta_Hydride_Elimination->Hydrido_Complex Alkene Product Reductive_Elimination Reductive Elimination Hydrido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base, HX Troubleshooting_Workflow Troubleshooting Low Yield in this compound Heck Reaction Start Low/No Conversion Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Change_Ligand Switch to Bulky Phosphine or NHC Ligand Check_Catalyst->Change_Ligand If standard catalyst fails Check_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) Change_Ligand->Check_Base Optimize_Solvent Use High-Boiling Polar Aprotic Solvent (e.g., DMAc) Check_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Success Successful Reaction Increase_Temp->Success If conversion improves

Caption: A systematic workflow for troubleshooting low yields.

References

  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266.
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025).
  • Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. (n.d.). Benchchem.
  • Expanded ring N-heterocyclic carbenes: a comparative study of ring size in palladium (0) catalysed Mizoroki-Heck coupling. (2011). Dalton Transactions, 40(36), 9131-5.
  • Well-defined palladium(0)
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PLoS ONE, 12(12), e0189240.
  • Troubleshooting a difficult Heck reaction. (2024). Reddit.
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (n.d.). Comptes Rendus Chimie.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). Molecules.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv.
  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2025).
  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (n.d.).
  • Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research, 239(Pt 1), 117253.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.).
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. (2025).
  • Technical Support Center: Optimization of Intramolecular Heck Reaction Conditions. (n.d.). Benchchem.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction—St
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.).
  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. (2025).
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (2009). Journal of Organic Chemistry, 74(3), 1179-1186.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Heck reaction. (n.d.). Wikipedia.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
  • Heck reactions of acrylamide and methyl acrylate with iodobenzene. (n.d.).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journal of Organic Chemistry, 12, 2235-2243.
  • Practical Heck Reaction problems!. (2021). Reddit.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). Chemistry, 6(5), 843-8.
  • Heck Reaction—State of the Art. (n.d.).
  • Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. (n.d.). SciSpace.
  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). University of Liverpool.
  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group.
  • A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis. (n.d.).
  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (2025).
  • Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. (n.d.). Benchchem.
  • Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.).
  • Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. (2025).

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Technical Support Center: Optimization of Base and Solvent for 2-Iodothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of cross-coupling reactions involving 2-iodothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate base and solvent for various palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and common pitfalls, you can significantly improve reaction yields, minimize side products, and streamline your synthetic workflows.

Introduction: The Critical Role of Base and Solvent in this compound Cross-Coupling

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via cross-coupling reactions is highly dependent on the judicious choice of reaction parameters, with the base and solvent playing pivotal roles. The electron-rich nature of the thiazole ring and the potential for the nitrogen atom to coordinate with the palladium catalyst present unique challenges that necessitate careful optimization.[1]

This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during the cross-coupling of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Conversion of this compound

Symptoms: The starting material, this compound, remains largely unreacted after the specified reaction time.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has been deactivated.

  • Inappropriate Base Selection or Insufficient Strength: The chosen base may be too weak to facilitate the key steps in the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling or deprotonation of the nucleophile in Sonogashira and Buchwald-Hartwig reactions.[2][6]

    • Solution: For Suzuki-Miyaura reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][4] For Sonogashira and Buchwald-Hartwig reactions, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.[4] Ensure the base is finely powdered and anhydrous, as its solubility and activity are critical.[2]

  • Poor Solubility of Reactants or Base: If any of the reactants or the base are not adequately dissolved in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Select a solvent system that ensures the solubility of all components. For Suzuki reactions, mixtures of an organic solvent (e.g., dioxane, THF, DMF) with water are often effective as water can aid in dissolving the inorganic base.[2][7] For other couplings, polar aprotic solvents like DMF or THF are common choices.[4][7]

  • Catalyst Inhibition by the Thiazole Nitrogen: The lone pair of electrons on the nitrogen atom of the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can promote the desired catalytic cycle by sterically discouraging the coordination of the thiazole nitrogen.

Issue 2: Formation of Significant Side Products

Symptoms: The desired product is formed, but is accompanied by substantial amounts of impurities.

Common Side Reactions and Mitigation Strategies:

  • Protodeiodination (Dehalogenation): The iodine atom on the thiazole ring is replaced by a hydrogen atom.

    • Cause: This can be promoted by overly strong bases, high temperatures, or the presence of protic sources.

    • Solution: Use a milder base and consider lowering the reaction temperature.[4] Employing anhydrous solvents can also minimize this side reaction.

  • Homocoupling of the Coupling Partner: For instance, in a Suzuki reaction, the boronic acid couples with itself to form a biaryl byproduct.

    • Cause: The presence of oxygen often promotes homocoupling.[3]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) are crucial.[1][3]

  • Glaser Coupling (in Sonogashira Reactions): Homocoupling of the terminal alkyne.

    • Cause: This is often promoted by the presence of oxygen and high concentrations of the copper(I) cocatalyst.[8]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[8] Consider reducing the amount of the copper salt (e.g., CuI) or exploring copper-free Sonogashira protocols.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally preferred for Suzuki-Miyaura coupling of this compound?

A1: For Suzuki-Miyaura reactions, inorganic bases are typically the preferred choice. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][4] The choice among these often depends on the specific boronic acid and solvent system. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting materials.[4]

Q2: How does the choice of solvent polarity affect the outcome of the cross-coupling reaction?

A2: Solvent polarity can significantly influence reaction rates and, in some cases, selectivity.[7] Polar aprotic solvents like DMF, NMP, and acetonitrile can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[9] However, in some instances, non-polar solvents like toluene or dioxane may be preferred to minimize side reactions.[10] The optimal solvent is highly substrate-dependent, and screening a range of solvents with varying polarities is often a necessary step in optimization.[7]

Q3: In a Sonogashira coupling with this compound, what is the role of the amine base?

A3: In a Sonogashira coupling, the amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two primary functions. Firstly, it deprotonates the terminal alkyne to form the copper(I) acetylide, which is the active nucleophile in the transmetalation step.[4] Secondly, it acts as a scavenger for the hydrogen iodide (HI) that is generated during the catalytic cycle, preventing the formation of acidic conditions that could deactivate the catalyst.[4]

Q4: Can steric hindrance be a significant factor in the cross-coupling of this compound?

A4: Yes, steric hindrance can play a crucial role, especially when using bulky coupling partners or ligands.[1] Substituents on the thiazole ring adjacent to the iodine atom or bulky groups on the coupling partner can slow down the reaction rate. In such cases, using less sterically demanding ligands or higher reaction temperatures may be necessary to achieve a good yield.

Q5: What are the key considerations for ensuring reproducibility in these reactions?

A5: Reproducibility is paramount in synthetic chemistry. For this compound cross-coupling reactions, the following are critical:

  • Purity of Reagents: Use high-purity this compound, coupling partners, and reagents. Impurities can inhibit or poison the catalyst.

  • Anhydrous and Degassed Solvents: Water and oxygen are detrimental to many cross-coupling reactions. Always use freshly dried and thoroughly degassed solvents.[2][3]

  • Consistent Reaction Setup: Ensure a consistent and rigorous procedure for setting up the reaction under an inert atmosphere.

  • Precise Control of Temperature: Maintain a stable and accurate reaction temperature, as fluctuations can affect reaction rates and selectivity.

Data and Protocols

Table 1: Recommended Starting Conditions for this compound Cross-Coupling
Coupling ReactionRecommended Base(s)Recommended Solvent(s)Typical Temperature (°C)
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, THF/H₂O, Toluene80 - 110
Sonogashira Et₃N, DIPEATHF, DMF, TolueneRoom Temp - 60
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Heck Et₃N, K₂CO₃, NaOAcDMF, NMP, Acetonitrile80 - 120
Stille (Often base-free)THF, Toluene, DMF80 - 110

Note: These are general starting points. Optimization is highly recommended for each specific substrate combination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Add the degassed solvent system (e.g., dioxane/water 4:1).[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(dppf) at 2-5 mol%) under a positive flow of the inert gas.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Check Catalyst Activity - Fresh catalyst? - Inert atmosphere? start->check_catalyst check_base Evaluate Base - Sufficiently strong? - Soluble? start->check_base check_solvent Assess Solvent System - All components dissolved? start->check_solvent check_inhibition Consider Catalyst Inhibition - Thiazole nitrogen coordination? start->check_inhibition solution_catalyst Use fresh/pre-catalyst Ensure rigorous degassing check_catalyst->solution_catalyst solution_base Screen stronger/more soluble bases (e.g., Cs₂CO₃, K₃PO₄) check_base->solution_base solution_solvent Try alternative solvent/co-solvent (e.g., DMF, THF/H₂O) check_solvent->solution_solvent solution_inhibition Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_inhibition->solution_inhibition

Caption: A decision tree for troubleshooting low conversion in this compound cross-coupling.

Diagram 2: The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Base & Solvent Mediated Activation Pd0 Pd(0)L₂ OA_complex R-Pd(II)(I)L₂ (R = 2-Thiazolyl) Pd0->OA_complex Oxidative Addition + R-I Transmetalation_complex R-Pd(II)-ArL₂ Product R-Ar Transmetalation_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration boronic_acid ArB(OH)₂ boronate [ArB(OH)₃]⁻ boronic_acid->boronate + Base (e.g., K₂CO₃) in Solvent (e.g., Dioxane/H₂O) boronate->OA_complex Transmetalation

Caption: The pivotal roles of base and solvent in the Suzuki-Miyaura catalytic cycle.

References

  • MDPI. (2020). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. [Link]

  • So, C. M., & Biscoe, M. R. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 16(16), 4182–4185. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Wordpress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • ResearchGate. (2025). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]

  • ResearchGate. (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Imai, T., & Miyamoto, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100391. [Link]

  • ResearchGate. (n.d.). Optimization of base and solvent. [Link]

  • Royal Society of Chemistry. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, H., & Liu, M. (2023). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of molecular liquids, 384, 122247. [Link]

Sources

troubleshooting dehalogenation in Stille reactions of 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common and often frustrating side reaction in the Stille coupling of 2-iodothiazole: dehalogenation . Our goal is to provide you with the causal understanding and actionable protocols necessary to minimize this byproduct and maximize the yield of your desired coupled product.

Understanding the Problem: The Unwanted Dehalogenation Pathway

The Stille reaction is a powerful tool for C-C bond formation, prized for its functional group tolerance.[1][2] However, when working with electron-deficient heteroaromatics like this compound, the desired catalytic cycle can be intercepted by a competing hydrodehalogenation pathway, leading to the formation of thiazole as a significant byproduct.

The generally accepted mechanism for the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Dehalogenation is thought to occur when the palladium(II) intermediate, formed after oxidative addition, is intercepted by a hydride source before transmetalation can take place. This leads to the formation of a palladium-hydride species, which then reductively eliminates the dehalogenated arene.

Troubleshooting Guide: Minimizing Dehalogenation of this compound

This section is designed in a question-and-answer format to directly address the issues you may be encountering in the lab.

Question 1: I'm observing a significant amount of thiazole byproduct in my Stille reaction with this compound. What is the most likely cause?

The most common culprit for dehalogenation is a sluggish transmetalation step, which allows the competing dehalogenation pathway to dominate. The rate of transmetalation can be influenced by several factors, including the choice of catalyst, ligands, solvent, and the purity of your organostannane reagent.

Initial Diagnostic Workflow:

G start Significant Dehalogenation Observed check_reagents 1. Verify Reagent Purity (Organostannane, Solvent, etc.) start->check_reagents check_conditions 2. Review Reaction Conditions (Catalyst, Ligand, Temperature) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Catalyst & Ligand Screening check_conditions->optimize_catalyst Conditions Suboptimal optimize_solvent 4. Solvent Screening optimize_catalyst->optimize_solvent additives 5. Consider Additives (e.g., CuI) optimize_solvent->additives success Dehalogenation Minimized additives->success

Caption: A stepwise approach to troubleshooting dehalogenation.

Question 2: My current catalyst, Pd(PPh₃)₄, is leading to significant dehalogenation. What should I try next?

While Pd(PPh₃)₄ is a workhorse catalyst, it is not always optimal, especially for challenging substrates.[3] For electron-deficient heteroaromatics like this compound, the choice of ligand can dramatically influence the relative rates of reductive elimination (desired) versus dehalogenation.

Expert Insight: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation. These ligands can promote the desired reductive elimination of the coupled product over the formation of palladium-hydride species that lead to dehalogenation. In a study on the synthesis of 2-hetarylthiazoles, various Buchwald catalysts were screened, demonstrating the significant impact of the ligand on reaction efficiency.[4][5]

Recommended Action: Catalyst and Ligand Screening

A systematic screening of palladium sources and ligands is the most effective way to identify a more suitable catalytic system.

Catalyst/Ligand Combination Rationale Starting Mol %
Pd₂(dba)₃ with XPhos or SPhos Bulky, electron-rich biaryl phosphine ligands. Often accelerate reductive elimination.1-2% Pd, 2-4% Ligand
Pd(OAc)₂ with P(t-Bu)₃ A common combination for cross-coupling of challenging substrates.2% Pd, 4-8% Ligand
[Pd(allyl)Cl]₂ with a Buchwald Ligand A reliable Pd(II) precatalyst that forms the active Pd(0) in situ.1-2% Pd, 2-4% Ligand
Pd G3 DavePhos or Pd G3 AmPhos Buchwald palladacycle precatalysts that have shown effectiveness in thiazole synthesis.[4][5]2-5%

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the organostannane (1.1 eq).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and the respective ligand in your chosen anhydrous, degassed solvent.

  • Addition: Add the appropriate palladium/ligand solution to each reaction vial.

  • Reaction: Stir the reactions at a consistent temperature (e.g., 80 °C) and monitor by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Compare the ratio of the desired product to the dehalogenated thiazole for each catalyst system.

Question 3: Could my choice of solvent be promoting dehalogenation?

Absolutely. Solvents are not inert bystanders in palladium catalysis. Protic solvents, or aprotic solvents containing water, can be a source of protons that facilitate dehalogenation. Some polar aprotic solvents have also been anecdotally observed to promote this side reaction.

Expert Insight: Solvents like dioxane and DMF have been reported to favor dehalogenation in some Stille couplings compared to less coordinating solvents like toluene.[3] This is likely due to their ability to stabilize charged intermediates or potentially act as a hydride source under certain conditions.

Recommended Action: Solvent Screening

If you are using a polar aprotic solvent like DMF or dioxane, consider switching to a non-polar alternative.

Solvent Boiling Point (°C) Rationale
Toluene 111A common, non-polar solvent for Stille reactions. Often a good starting point to minimize dehalogenation.
Dioxane 101A polar aprotic solvent. Can be effective but may promote dehalogenation.
THF 66A less polar ether. Can be a good alternative to dioxane, but its lower boiling point may require longer reaction times.
DMF 153A highly polar aprotic solvent. While it can aid solubility, it is often implicated in dehalogenation.

Important Note: Regardless of the solvent chosen, ensure it is anhydrous and thoroughly degassed to remove dissolved oxygen, which can degrade the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for dehalogenation in Stille reactions?

A1: Dehalogenation, or hydrodehalogenation, is a competing reaction pathway to the desired cross-coupling.[6] It is generally believed to proceed via the formation of a palladium-hydride intermediate. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-I species can react with a hydride source before transmetalation with the organostannane occurs. This hydride transfer forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dehalogenated thiazole and regenerates the Pd(0) catalyst. The source of the hydride can be trace water, alcohols, or even the solvent itself under certain conditions.

G cluster_0 Desired Stille Coupling Pathway cluster_1 Dehalogenation Side-Pathway Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation (R-SnBu3) Ar-Pd(II)-I_side Ar-Pd(II)-I Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination Ar-R->Pd(0) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-I_side->Ar-Pd(II)-H Hydride Transfer ('H-') Ar-H Ar-H Ar-Pd(II)-H->Ar-H Reductive Elimination Pd(0)_side Pd(0)_side Ar-H->Pd(0)_side Regenerates Pd(0)

Caption: Competing Stille coupling and dehalogenation pathways.

Q2: Can the quality of my organostannane reagent affect the level of dehalogenation?

A2: Yes, the purity and stability of the organostannane reagent are critical. Impurities in the stannane, such as residual tin hydrides (from its synthesis) or acidic byproducts from decomposition, can be detrimental. Tin hydrides can directly generate palladium-hydride species, while acidic impurities can promote protodestannylation, which consumes the active coupling partner and can alter the reaction environment, potentially favoring side reactions.

Best Practices for Organostannane Reagents:

  • Use freshly purified reagents: If possible, purify your organostannane by distillation or chromatography before use.

  • Store under inert atmosphere: Organostannanes can be sensitive to air and moisture. Store them under argon or nitrogen in a sealed container.

  • Avoid acidic conditions: Ensure all reagents and solvents are free from acidic impurities.

Q3: I've heard that adding copper(I) salts can improve Stille reactions. Can this help reduce dehalogenation?

A3: The addition of a co-catalytic amount of a copper(I) salt, often CuI, is known as the "copper effect" in Stille couplings.[7] While the exact mechanism is debated, it is believed that CuI facilitates the transmetalation step. By accelerating the rate-limiting transmetalation, the addition of CuI can help the desired coupling pathway outcompete the dehalogenation side reaction. This strategy is particularly useful for sluggish coupling reactions.

Protocol for Using a Cu(I) Co-catalyst:

  • Add 10-20 mol % of CuI to the reaction mixture along with the palladium catalyst.

  • Ensure the CuI is of high purity.

Q4: How does reaction temperature affect dehalogenation?

A4: Higher reaction temperatures can increase the rate of all reactions, including dehalogenation. In some cases, dehalogenation may have a higher activation energy than the desired coupling, meaning it becomes more significant at elevated temperatures. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A good starting point is often around 80-90 °C for couplings with aryl iodides.

Q5: Are there any specific workup procedures to remove the tin byproducts?

A5: Yes, removing toxic organotin byproducts is a crucial aspect of the Stille reaction. A common and effective method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble and easily filterable organotin fluorides.

Standard KF Workup Protocol:

  • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Stir vigorously with a saturated aqueous KF solution for at least one hour.

  • A precipitate of organotin fluorides should form. Filter this solid through a pad of celite.

  • Proceed with a standard aqueous workup of the filtrate.

References

  • Maleczka, R. E., Jr., Gallagher, W. P., & Terstiege, I. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of Organic Chemistry, 70(3), 843–851. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17–22. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (2011). Catalytic Hydrodehalogenation Reactions. Topics in Current Chemistry, 292, 55-85. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]

  • Knochel, P. (2002). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 35(9), 738–747. [Link]

  • Tarasenko, D. O., & Kotliar, V. M. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22. [Link]

  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

Sources

minimizing byproducts in the synthesis of 2-Iodothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-iodothiazole derivatives. These scaffolds are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by the formation of persistent byproducts that complicate purification and reduce yields. This guide is designed for researchers, chemists, and drug development professionals to provide actionable, in-depth solutions to common synthetic challenges. Drawing from established literature and mechanistic principles, we will explore the root causes of byproduct formation and offer validated strategies for their minimization.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of this compound derivatives.

Q1: My Sandmeyer reaction on 2-aminothiazole is giving a low yield of the this compound and a lot of dark, tarry material. What's going wrong?

A: This is a classic issue with diazotization of electron-rich heteroaromatics like 2-aminothiazole. The diazonium salt is likely unstable and decomposing before it can react with the iodide source. Key factors to control are temperature and the speed of the subsequent reaction. Ensure your diazotization is performed at or below 0°C and that the iodide salt (e.g., KI) is introduced promptly. The use of an organic nitrite, like tert-butyl nitrite or n-butyl nitrite, in a non-aqueous solvent like acetonitrile can also improve outcomes by allowing for a homogeneous reaction and better temperature control.[1][2]

Q2: I'm attempting a direct C-H iodination of a thiazole derivative and I'm getting a mixture of mono- and di-iodinated products, along with unreacted starting material. How can I improve selectivity for the 2-iodo product?

A: Regioselectivity in direct iodination is highly dependent on the substituents on the thiazole ring and the reaction conditions. The C5 position of thiazole is also susceptible to electrophilic substitution. To favor C2 iodination and minimize over-reaction:

  • Use a less reactive iodinating agent: Instead of I₂, consider using N-iodosuccinimide (NIS).

  • Control stoichiometry: Use precisely 1.0 equivalent of the iodinating agent.

  • Lower the temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second iodination.

Q3: During my workup of a lithium-halogen exchange reaction to form a 2-lithiated thiazole, I'm seeing significant amounts of the protonated (des-iodo) starting material. What is the cause?

A: This indicates that your 2-lithiated thiazole intermediate is being quenched by a proton source before it can react with your electrophile (in this case, iodine). The most common proton sources are moisture in the solvent or reagents, or the glassware itself. Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous, and all glassware is flame-dried under vacuum or an inert atmosphere. The reaction should be run under a dry, inert atmosphere (e.g., argon or nitrogen). Additionally, the rate of lithium-halogen exchange follows the trend I > Br > Cl, so starting from a 2-bromo or 2-chlorothiazole may require harsher conditions, which can lead to other side reactions.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific synthetic methodologies.

Guide 1: The Sandmeyer Reaction for 2-Iodothiazoles

The transformation of a 2-aminothiazole to a this compound via the Sandmeyer reaction is a common but often problematic route. The primary challenge lies in the stability of the thiazole-2-diazonium salt intermediate.

Common Byproducts and Their Causes
  • Decomposition Products (Tarry Polymers): The electron-rich thiazole ring can destabilize the diazonium salt, leading to premature N₂ loss and the formation of a highly reactive cationic intermediate that polymerizes.

  • Phenolic Byproducts (2-Hydroxythiazoles): If water is present, it can act as a nucleophile, trapping the diazonium salt or the subsequent cation to form the corresponding 2-hydroxythiazole derivative.

  • Competitive Halogenation (e.g., 2-Bromo-5-iodothiazole): If other halides are present from previous steps or as counter-ions (e.g., CuBr₂), they can compete with iodide, leading to mixed halogenated products.[1][2]

Troubleshooting Workflow Diagram

start Low Yield / High Impurity in Sandmeyer Reaction q1 Observe Tarry Byproducts? start->q1 q2 Observe 2-Hydroxy Byproduct? q1->q2 No sol1 Diazonium salt is decomposing. 1. Lower temp to -5 to 0°C. 2. Use organic nitrite (t-BuONO) in MeCN instead of aq. NaNO₂. 3. Add diazonium salt solution to hot KI/I₂ solution. q1->sol1 Yes q3 Observe Mixed Halogenation? q2->q3 No sol2 Water is acting as a nucleophile. 1. Use anhydrous solvents (MeCN). 2. Switch to non-aqueous diazotization (e.g., t-BuONO). q2->sol2 Yes sol3 Competing halide sources. 1. Use KI as the iodide source. 2. Avoid copper halides (CuBr₂, CuCl₂) if possible. Use CuSO₄ if a Cu catalyst is needed. 3. Ensure starting material is free of halide impurities. q3->sol3 Yes cluster_0 Desired Reaction Pathway cluster_1 Byproduct Formation Pathway A 2-Bromothiazole B 2-Magnesiothiazole Intermediate A->B + i-PrMgCl·LiCl C This compound (Product) B->C + I₂ D 2-Magnesiothiazole Intermediate F Thiazole (Protonated Byproduct) D->F Proton Transfer E Trace H₂O (Contaminant) E->F

Sources

Technical Support Center: Catalyst Deactivation in 2-Iodothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges associated with catalyst deactivation during palladium-catalyzed cross-coupling reactions involving 2-iodothiazole and related heteroaromatics. The unique electronic properties and coordinating ability of the thiazole moiety present distinct challenges that can lead to low yields, stalled reactions, and catalyst decomposition. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Solving Common Failures

This section addresses specific problems you might encounter during your experiments. The advice moves from simple checks to more involved optimizations.

Question 1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?

Answer: The formation of a black, insoluble solid is a classic sign of catalyst decomposition into palladium black (elemental palladium).[1][2] This occurs when the active, soluble Pd(0) catalyst, which is stabilized by ligands, aggregates into inactive metallic nanoparticles. This is a common failure mode in cross-coupling reactions.

Causality and Immediate Actions:

  • Cause - Ligand Dissociation/Degradation: The ligands stabilizing the Pd(0) center may have dissociated or degraded. Phosphine ligands, for example, can be sensitive to oxygen, leading to the formation of phosphine oxides which have poor affinity for the palladium center.[2][3]

  • Cause - Insufficient Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) species to Pd(II), disrupting the catalytic cycle and promoting aggregation.[2][4] This can also lead to the homocoupling of boronic acid partners in Suzuki reactions.[4][5]

  • Cause - High Temperature: While necessary for activating the C-I bond, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Solvents and liquid reagents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[5][6] Maintain a positive pressure of inert gas throughout the reaction.

  • Assess Ligand Choice: Standard ligands like PPh₃ may not be robust enough. Switch to a bulkier, more electron-rich monophosphine ligand (e.g., a Buchwald biarylphosphine like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[7][8][9] These ligands form more stable complexes with palladium, promoting the desired catalytic steps while sterically hindering the aggregation that leads to palladium black.[7][8]

  • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a modern pre-catalyst that generates the active LPd(0) species under mild conditions (e.g., XPhos Pd G3).[9][10] This ensures efficient and controlled generation of the active catalyst.[11][12]

  • Optimize Temperature: If possible, lower the reaction temperature. Screen temperatures starting from 80 °C and incrementally increasing to find the sweet spot between reactivity and catalyst stability.

Question 2: My yield is low and reproducible, but I don't see any palladium black. What are other, less visible, catalyst deactivation pathways?

Answer: Low yields without the visible formation of palladium black often point to the formation of soluble but inactive "off-cycle" palladium species or competing side reactions that consume your starting materials.

Causality and Investigation:

  • Cause - Heteroatom Coordination: The nitrogen atom of the this compound ring can act as a ligand, coordinating to the palladium center. This can form a stable, off-cycle palladacycle or simply inhibit substrate binding, effectively poisoning the catalyst.[5]

  • Cause - Formation of Inactive Complexes: The catalyst can become trapped in stable dimeric or other higher-order complexes that are slow to re-enter the catalytic cycle. This can be influenced by the ligand-to-metal ratio.

  • Cause - Competing Side Reactions: Several side reactions can consume starting materials and lower the yield of the desired product. The most common are protodeboronation (in Suzuki reactions) and dehalogenation.[4][5]

Troubleshooting Protocol:

  • Ligand Screening is Critical: The electronic and steric properties of the ligand are paramount. An electron-rich and bulky ligand can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, making them kinetically more favorable than catalyst inhibition pathways.[4][7]

  • Optimize the Base: In Suzuki reactions, the base plays a crucial role. If protodeboronation is suspected (hydrolysis of the boronic acid), ensure you are using anhydrous solvents and consider a milder, non-aqueous base like KF or Cs₂CO₃.[5][13] For dehalogenation, which can be promoted by certain bases, screening different options (e.g., switching from a carbonate to a phosphate) can be effective.[4][5]

  • Consider Boronic Esters: If protodeboronation is a persistent issue with a boronic acid, switching to a more stable boronic ester, such as a pinacol (Bpin) ester, can significantly improve results.[5]

Troubleshooting Decision Workflow

G start Low Yield or Stalled Reaction precipitate Black Precipitate (Pd Black) Observed? start->precipitate check_inert 1. Verify Rigorous Inert Atmosphere (Degas Solvents) precipitate->check_inert Yes side_reactions Analyze Crude Reaction Mixture by LCMS/NMR for Side Products precipitate->side_reactions No precipitate_yes Yes change_ligand 2. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) check_inert->change_ligand use_precatalyst 3. Use Modern Pre-catalyst (e.g., G3/G4 Pre-catalysts) change_ligand->use_precatalyst precipitate_no No dehalogenation Dehalogenation Product Found? side_reactions->dehalogenation protodeboronation Protodeboronation Product Found? dehalogenation->protodeboronation No screen_base Screen Different Bases (e.g., K3PO4 -> Cs2CO3) dehalogenation->screen_base Yes use_ester Switch to Boronic Ester (e.g., Pinacol Ester) protodeboronation->use_ester Yes no_side_products No Obvious Side Products protodeboronation->no_side_products No dehalogenation_yes Yes purify_reagents Ensure Reagent/Solvent Purity screen_base->purify_reagents protodeboronation_yes Yes anhydrous Ensure Anhydrous Conditions use_ester->anhydrous optimize_ligand Systematic Ligand Screening no_side_products->optimize_ligand optimize_conditions Optimize Temp. & Concentration optimize_ligand->optimize_conditions

Caption: A logical workflow for troubleshooting this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation?

A1: There are three main pathways for catalyst deactivation in these systems:

  • Aggregation to Palladium Black: This is the irreversible formation of bulk palladium metal. It occurs when the concentration of the "naked" (ligand-free) Pd(0) species becomes too high, often due to ligand dissociation, oxidation, or an insufficient ligand-to-metal ratio.[1][11]

  • Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides, which are poor ligands for palladium.[3] Bulky biarylphosphine ligands are generally more resistant to such degradation. N-heterocyclic carbenes (NHCs) are highly robust and generally not susceptible to oxidation.[8]

  • Inhibition by Substrate/Products: The nitrogen atom on the thiazole ring can coordinate to the palladium center, forming a stable complex that is slow to proceed through the catalytic cycle. This effectively sequesters the catalyst, reducing the overall reaction rate. Iodide, a product of the oxidative addition step, can also be inhibitory at high concentrations.[4][10]

Catalyst Deactivation Pathways

Caption: Key deactivation pathways for a palladium catalyst.

Q2: How do I select the optimal ligand for coupling with this compound?

A2: The choice of ligand is arguably the most critical parameter for success. For challenging heteroaromatic substrates like this compound, you need a ligand that promotes the desired elementary steps of the catalytic cycle (oxidative addition and reductive elimination) faster than the deactivation pathways.

  • Steric Bulk: Large, bulky ligands (e.g., XPhos, RuPhos, P(t-Bu)₃) promote the reductive elimination step, which is often the final step to release the product and regenerate the catalyst.[4][7] The steric hindrance also helps prevent the formation of catalyst dimers and subsequent aggregation into palladium black.[7]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the oxidative addition of the this compound, which is often the rate-determining step of the entire cycle.[7][8][14] N-heterocyclic carbenes (NHCs) are excellent in this regard.[8]

Ligand Class Key Characteristics Common Examples Best For...
Biaryl Monophosphines Bulky, electron-rich, commercially available in pre-catalyst forms.SPhos, XPhos, RuPhosGeneral-purpose, highly effective for difficult couplings. A great starting point for screening.[9]
N-Heterocyclic Carbenes (NHCs) Very strong electron donors, highly stable, resistant to oxidation.IPr, PEPPSI™-IPrOvercoming catalyst deactivation due to ligand degradation; often require higher temperatures.[4][8]
Dialkylphosphines Strongly electron-donating but can be more sensitive to air.P(t-Bu)₃, PCy₃When oxidative addition is particularly sluggish.

Q3: Can the choice of palladium precursor affect the outcome?

A3: Yes. The palladium source determines how the active Pd(0) catalyst is generated.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and cost-effective but require an in situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be inefficient or lead to the formation of palladium black if not properly controlled, especially if the ligands are not robust.[11][12]

  • Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources start in the correct oxidation state but can still be sensitive. Pd(PPh₃)₄ can suffer from ligand dissociation, while Pd₂(dba)₃ requires the addition of a more suitable ligand for challenging couplings.

  • Modern Pre-catalysts (e.g., Buchwald G3/G4 Palladacycles): These are often the best choice. They are air-stable Pd(II) complexes designed for the clean, efficient, and controlled release of the active monoligated LPd(0) species under the reaction conditions, minimizing the side reactions that lead to palladium black.[9][10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point. Optimization of ligand, base, and temperature will likely be necessary for your specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not part of a pre-catalyst, e.g., XPhos, 1.1-1.2x mol of Pd)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF/water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Charging the Vessel: To the reaction vessel, add the this compound, the boronic acid/ester, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Addition of Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (and additional ligand, if needed). Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously for the intended reaction time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Suzuki coupling reaction. BYJU'S. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PMC - PubMed Central. Available at: [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. Available at: [Link]

  • β-hydride elimination in palladium-catalyzed reactions. ResearchGate. Available at: [Link]

  • Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics - ACS Publications. Available at: [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics - ACS Publications. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. Available at: [Link]

  • Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. Available at: [Link]

  • Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. PubMed. Available at: [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Special Issue : Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Stille Reaction. Chem 115 Myers. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC - NIH. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organometallic Reactions Part 2: Oxidative Addition. YouTube. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PubMed. Available at: [Link]

  • Oxidative addition – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Technical Support Center: Scale-Up of Reactions Involving 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges and critical considerations you will face when transitioning reactions involving the versatile building block, 2-iodothiazole, from the laboratory bench to pilot or production scale. This resource moves beyond simple protocols to explain the underlying principles, enabling you to anticipate problems and make data-driven decisions for a robust and scalable process.

Introduction: The Promise and Peril of Scaling this compound Chemistry

This compound is a valuable heterocyclic intermediate, prized for its role in synthesizing pharmaceuticals and agrochemicals.[1] The iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[2][3]

However, the very reactivity that makes this compound useful at the bench scale can introduce significant hurdles during scale-up.[4][5] Scaling a reaction is not merely about using larger flasks and more reagents; fundamental physical and chemical parameters change, often leading to unexpected outcomes such as failed reactions, increased impurity profiles, and safety hazards.[6][7] This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Section 1: Foundational Safety and Handling at Scale

Proper handling of starting materials is the bedrock of any successful and safe scale-up campaign. The risks associated with a substance can be magnified significantly when moving from gram to multi-kilogram quantities.

Q: What are the primary hazards associated with this compound, and how should handling procedures be adapted for large quantities?

A: At the gram scale, this compound is a known irritant. On a larger scale, both the severity of risk and the required control measures increase substantially.

According to the Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[8] When handling kilogram quantities, these hazards necessitate stringent engineering controls and personal protective equipment (PPE).

Key Scale-Up Handling Adjustments:

  • Containment: Use a ventilated enclosure or a walk-in fume hood for dispensing and charging the reactor. For highly sensitive operations, consider closed-system transfers.

  • Personal Protective Equipment (PPE): Standard lab gloves may be insufficient. Use chemical-resistant gloves (e.g., nitrile or neoprene) with appropriate thickness and breakthrough times, along with chemical splash goggles, a face shield, and a chemical-resistant apron or suit.

  • Respiratory Protection: For large-scale open handling, a powered air-purifying respirator (PAPR) may be required instead of a simple cartridge respirator.

  • Static Control: this compound is often a solid.[1] Transferring large quantities of powders can generate static electricity, which can ignite flammable solvents. Ensure all equipment (scoops, reactors, containers) is properly grounded.

  • Spill Response: Have a large-volume spill kit readily available that is appropriate for halogenated organic compounds.

Parameter Bench Scale (Grams) Production Scale (Kilograms)
Primary Hazard Skin/eye irritation.[8]Acute toxicity, respiratory irritation, serious eye damage.[8]
Handling Standard fume hoodVentilated enclosure, closed-system transfer
PPE Lab coat, safety glasses, nitrile glovesChemical suit, face shield, chemical-resistant gloves
Spill Control Small spill kitLarge-volume, specialized spill response cart
Static Risk NegligibleSignificant; requires grounding of all equipment
Section 2: The Scale-Up Reality: Why Your Kilogram-Scale Reaction Failed

One of the most common and frustrating experiences in process chemistry is the failure of a previously reliable lab-scale reaction upon scale-up.[4][6] This is almost always due to changes in the physical environment of the reactor.

Q: My Suzuki reaction with this compound gave a 95% yield at 10g, but only 20% yield with significant decomposition in a 50L reactor. What happened?

A: This is a classic scale-up problem rooted in fundamental principles of heat and mass transfer. Large reactors do not behave like round-bottom flasks.[6][7] The primary culprits are inadequate mixing and poor heat transfer, which are consequences of the decreased surface-area-to-volume ratio in larger vessels.

The Core Physical Challenges of Scale-Up:

  • Heat Transfer Limitations: The surface area of a reactor (used for heating/cooling) increases by the square of its radius, while the volume (the reaction mass) increases by the cube. This means a large reactor has much less surface area available to cool each unit of volume. Cross-coupling reactions are often exothermic, and an inability to remove heat efficiently can lead to "hot spots" where the temperature spikes, causing thermal decomposition of starting materials, catalysts, or products.[6][7]

  • Inefficient Mixing: A magnetic stir bar provides excellent, rapid mixing in a small flask. In a large reactor, a mechanical stirrer may create "dead zones" where reagents are not properly mixed.[7] This can lead to localized high concentrations of reagents (e.g., the base or boronic acid), causing rapid side reactions, catalyst deactivation, or impurity formation before the bulk of the material has a chance to react productively.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting Failed Reaction Scale-Up.

Section 3: Troubleshooting Common Side Reactions

When scaling reactions with this compound, certain side reactions that were negligible at the bench scale can become major pathways, drastically reducing yield and purity.

Q: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen) during my scaled-up Suzuki-Miyaura coupling. How can I minimize this?

A: Hydrodehalogenation (HDH) is a common parasitic reaction for iodo-heterocycles. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[9] This side reaction is often promoted by factors that are more prevalent at scale.

Primary Causes and Mitigation Strategies:

  • Excess Base or Water: Strong bases, especially in the presence of trace water or alcohol solvents, can facilitate protonolysis of the C-I bond.[10][11][12]

    • Solution: Use anhydrous solvents and reagents. Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Ensure the base is fully dissolved or well-suspended to avoid localized high pH.

  • Catalyst-Mediated HDH: The palladium catalyst itself can participate in HDH, especially if the catalytic cycle is inefficient.

    • Solution: Ensure the transmetalation step of the Suzuki reaction is fast. This can be achieved by using a slight excess (1.1-1.2 equivalents) of the boronic acid and ensuring the chosen base is effective for the specific boronic acid used.

  • Thermal Stress: As discussed, hot spots in the reactor can provide the energy needed to initiate radical pathways that lead to C-I bond cleavage.[9]

    • Solution: Improve thermal management by slowing the addition of reagents and ensuring the cooling system is adequate.

Q: My catalyst is decomposing into palladium black, leading to a stalled reaction. What's causing this and how do I prevent it?

A: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive metallic form.[2] This is a sign of an unstable catalytic system, often triggered by reaction conditions.

Common Causes of Catalyst Decomposition:

  • Inadequate Ligand Protection: The phosphine ligand stabilizes the Pd(0) species. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is present in insufficient quantity, the palladium will precipitate.

  • High Temperatures: Many phosphine ligands have limited thermal stability. Prolonged exposure to high temperatures, especially in localized hot spots, can degrade the ligand.

  • Oxidative Conditions: Failure to maintain a strictly inert (nitrogen or argon) atmosphere can lead to oxidation of the phosphine ligand and/or the Pd(0) catalyst.

Solutions for Catalyst Stabilization:

  • Use Robust Ligands/Pre-catalysts: At scale, it is often better to use pre-formed, air-stable palladium pre-catalysts (e.g., those developed by Buchwald or Fu).[13][14] These catalysts generate the active Pd(0) species in situ and often employ bulky, electron-rich biarylphosphine ligands (like XPhos or SPhos) that provide high stability.

  • Control Temperature: Maintain the lowest effective temperature for the reaction. A reaction that runs at 100°C in the lab may need to be run at 80°C over a longer period at scale to ensure thermal stability.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.

Problem Potential Cause Recommended Action
De-iodination Excess or inappropriate base; thermal stressUse K₃PO₄; ensure anhydrous conditions; improve temperature control.
Palladium Black Ligand decomposition; high temperatureUse a robust pre-catalyst (e.g., XPhos G2); lower reaction temperature.[13]
Low Conversion Poor mixing; catalyst deactivationIncrease agitation; check for dead zones; use a more stable catalyst system.
High Impurities Localized reagent concentration; thermal excursionsSlow reagent addition; improve cooling; analyze impurities to diagnose side reactions.[6][15]
Section 4: Purification and Downstream Processing at Scale

Purifying kilograms of product presents different challenges than purifying milligrams. Chromatography, while useful in the lab, is often a last resort in production due to cost and solvent waste.

Q: Column chromatography was easy for my 1g sample, but it's not feasible for a 5kg batch. What are the best large-scale purification strategies for this compound derivatives?

A: The goal of a scalable purification process is to remove impurities through phase separations like crystallization, extraction, or precipitation, which are more amenable to large-scale equipment.

Scalable Purification Techniques:

  • Crystallization/Recrystallization: This is the most desirable method for purifying solid products. It is highly efficient at removing small amounts of impurities and is easily performed in large reactors.

    • Action: Conduct a thorough solvent screen at the lab scale to identify a solvent or solvent/anti-solvent system that provides good recovery and high purity.

  • Acid/Base Extraction (for ionizable compounds): If your product or a key impurity has an acidic or basic handle, you can use aqueous washes to selectively move it into the aqueous phase, separating it from neutral components.

  • Precipitation/Trituration: Sometimes, an impurity can be selectively precipitated by adding an anti-solvent, or the crude product can be slurried (triturated) in a solvent that dissolves the impurities but not the product.

  • Distillation: If your product is a thermally stable liquid, distillation can be a highly effective and scalable purification method.[16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: General Workflow for Scalable Synthesis.

Experimental Protocols
Protocol 1: General Procedure for a Scalable Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for your specific substrates.

  • Reactor Setup: Equip a clean, dry, and inerted reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet. Ensure the reactor's cooling jacket is operational.

  • Reagent Charge: Charge the reactor with this compound (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv.), and a robust palladium pre-catalyst (e.g., XPhos Pd G2, 0.5-2 mol%).[13]

  • Solvent Addition: Add a degassed solvent (e.g., 2-MeTHF or CPME are often preferred over THF at scale for safety and stability) to a target concentration of 5-10 volumes (5-10 L of solvent per kg of this compound).

  • Base Addition: Prepare a solution of the base (e.g., K₃PO₄, 2.0-3.0 equiv.) in degassed water (if using an aqueous base) or add it as a solid.

  • Reaction: Begin stirring and slowly heat the mixture to the target temperature (e.g., 60-80 °C). Monitor the internal temperature closely to control any exotherm.

  • Monitoring: Hold the reaction at temperature, taking periodic samples for analysis (LC-MS, HPLC, or TLC) to monitor the consumption of the this compound starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Add water and an organic solvent (e.g., MTBE or EtOAc). Separate the layers. Wash the organic layer with brine to remove residual water.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting crude solid or oil can then be subjected to a scalable purification method like crystallization.

References
  • Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. [Link]

  • ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • Neuland Labs. 5 Common Challenges in Scaling Up an API. [Link]

  • National Institutes of Health (NIH). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC. [Link]

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Institutes of Health (NIH). This compound | C3H2INS | CID 10867563 - PubChem. [Link]

  • National Institutes of Health (NIH). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • ResearchGate. 7 Solvent selection practices in reactions common to the pharmaceutical industry. [Link]

  • ResearchGate. Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. [Link]

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Validation & Comparative

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Iodothiazole and 2-Bromothiazole in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug discovery and development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The functionalization of this privileged heterocycle, particularly at the C2-position, is frequently accomplished via palladium-catalyzed cross-coupling reactions. The choice of the halide precursor—typically 2-bromothiazole or this compound—is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy.

This guide provides a comprehensive comparison of the reactivity of these two key building blocks. We will delve into the fundamental principles governing their reactivity, present comparative data from the literature, and offer practical, field-proven protocols to guide your experimental design.

The observed difference in reactivity between this compound and 2-bromothiazole is not arbitrary; it is rooted in fundamental chemical principles. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[4][5] The efficiency of this step is inversely related to the strength of the C-X bond, as a weaker bond requires less energy to break.

The bond dissociation energies (BDEs) for carbon-halogen bonds follow a clear trend: C-Br > C-I .

  • C-Br Bond Energy: ~285 kJ/mol[6]

  • C-I Bond Energy: ~213 kJ/mol[6]

The significantly lower BDE of the carbon-iodine bond means that this compound undergoes oxidative addition with a palladium(0) catalyst at a much faster rate and under considerably milder conditions than 2-bromothiazole.[4][7] This fundamental difference is the primary driver of the reactivity patterns discussed throughout this guide.

cluster_0 Oxidative Addition: The Rate-Determining Step pd0 Pd(0)L₂ ts_iodo pd0->ts_iodo ΔG‡ (low) Faster Rate ts_bromo pd0->ts_bromo ΔG‡ (high) Higher Energy Barrier Slower Rate iodo This compound (R-I) bromo 2-Bromothiazole (R-Br) pd_complex L₂Pd(II)(R)(X) ts_iodo->pd_complex Weaker C-I Bond ts_bromo->pd_complex Stronger C-Br Bond

Caption: Energy profile of the oxidative addition step for 2-iodo- vs. 2-bromothiazole.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of this compound is consistently observed across the most common and synthetically valuable cross-coupling reactions. While direct side-by-side comparisons for every reaction are not always published, the trend is well-established in the field of heterocyclic chemistry.[4][8]

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a workhorse in medicinal chemistry. The higher reactivity of the C-I bond allows for the use of less active catalysts, lower temperatures, and shorter reaction times.

FeatureThis compound2-BromothiazoleRationale & Causality
Typical Conditions Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-90 °CPdCl₂(dppf), K₃PO₄, Dioxane, 100-110 °CThe stronger C-Br bond requires a more active catalyst (e.g., one with bulky, electron-rich phosphine ligands like dppf) and higher thermal energy to drive the oxidative addition.[9][10]
Catalyst Loading Can often be performed with 1-3 mol% Pd.Typically requires 3-5 mol% Pd or higher.A more facile oxidative addition allows for a more efficient catalytic turnover, requiring less catalyst to achieve full conversion.
Reaction Time 2-12 hours12-24 hoursThe faster rate of the initial oxidative addition shortens the overall reaction time significantly.
Expected Yield Generally higher (85-98%)Moderate to high (70-95%), but more substrate-dependent.Milder conditions reduce the likelihood of side reactions and thermal decomposition of reagents or products, leading to cleaner reactions and higher isolated yields.
Stille Coupling

The Stille reaction offers the advantage of using organotin reagents that are stable and tolerant of many functional groups.[11][12] A systematic study comparing the reactivity of halothiazoles confirmed the superior performance of the iodo-substituted analogs.[8]

FeatureThis compound2-BromothiazoleRationale & Causality
Typical Conditions Pd(PPh₃)₄, LiCl, Toluene, 90-100 °CPd₂(dba)₃, P(o-tol)₃, NMP, 110-120 °CThe addition of LiCl is often used to facilitate the transmetalation step by forming a more reactive organostannate.[13] For the less reactive bromide, a more electron-rich ligand like P(o-tol)₃ is often required to accelerate the oxidative addition.
Reaction Rate Significantly fasterSlower, often requiring extended heating.As with Suzuki coupling, the difference in C-X bond energy directly translates to a faster reaction rate for the iodide.[4][8]
Side Reactions Lower incidence of homo-coupling of the stannane.Higher potential for stannane homo-coupling at elevated temperatures.The milder conditions required for the iodide minimize side reactions, such as the unwanted coupling of two organotin molecules.[11]
Expected Yield High (80-95%)Variable (60-90%)The efficiency of the coupling directly impacts the yield. The faster, cleaner reaction with the iodide typically results in a higher yield of the desired product.
Sonogashira Coupling

This reaction is the premier method for installing alkyne moieties onto aromatic and heteroaromatic rings.[14][15] The reactivity trend holds, with this compound being the preferred substrate for efficient C-C sp²-sp bond formation.

FeatureThis compound2-BromothiazoleRationale & Causality
Typical Conditions Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temp to 50 °CPdCl₂(PPh₃)₂, CuI, DIPA, 80-100 °CThe activation of the C-I bond is often so facile that the reaction can proceed at or near room temperature. The C-Br bond requires significantly more thermal energy.[14][16]
Copper Co-catalyst Can sometimes be performed under copper-free conditions.Almost always requires a copper(I) co-catalyst.The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step. While beneficial for both, the high reactivity of the iodo-adduct sometimes allows for alternative, copper-free pathways to be productive.[15]
Reaction Time 1-6 hours8-24 hoursThe lower activation barrier for the iodide leads to rapid conversion.
Expected Yield Excellent (90-99%)Good to excellent (75-95%)Sonogashira couplings are typically high-yielding, but the milder conditions for the iodide often lead to cleaner reaction profiles and easier purification.
Heck Coupling

The Heck reaction couples the halothiazole with an alkene.[17][18] This reaction is particularly sensitive to the halide, with iodides showing markedly higher reactivity.

FeatureThis compound2-BromothiazoleRationale & Causality
Typical Conditions Pd(OAc)₂, K₂CO₃, DMF, 80-100 °CPd(OAc)₂, P(o-tol)₃, NaOAc, DMA, 120-140 °CThe Heck reaction with bromides often requires higher temperatures and the addition of phosphine ligands to maintain catalyst activity.[19][20] The choice of base and solvent can also be crucial for achieving good results with the less reactive bromide.
Catalyst Stability More stable catalytic cycle.Higher risk of catalyst decomposition (e.g., formation of palladium black) at elevated temperatures.The high temperatures needed to activate the C-Br bond can lead to catalyst deactivation, resulting in incomplete reactions and lower yields.
Regioselectivity HighCan be lower if side reactions or alkene isomerization occur at high temperatures.The milder conditions used with this compound help preserve the regiochemical integrity of the coupled product.
Expected Yield High (80-95%)Moderate (50-85%)The combination of higher required temperatures and potential catalyst instability makes the Heck reaction with 2-bromothiazole generally lower yielding.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical differences, here are two validated protocols for a representative Suzuki-Miyaura coupling. Note the difference in catalyst, base, temperature, and reaction time.

G start Start setup Assemble Glassware (Flask, Condenser) start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reagents Charge Flask with: - Halothiazole (1 eq) - Boronic Acid (1.2 eq) - Base - Solvent inert->reagents degas Degas Mixture (Sparge with N₂/Ar) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temp (See Protocol) catalyst->heat monitor Monitor by TLC/LC-MS (Until SM consumed) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Using the More Reactive this compound
  • Reactants: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol).

  • Solvent: Toluene (8 mL) and Water (2 mL).

  • Procedure:

    • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Inerting: Seal the flask with a septum and purge with nitrogen for 10 minutes.

    • Solvent Addition: Add the toluene and water via syringe.

    • Degassing: Sparge the resulting suspension with a stream of nitrogen for 15 minutes to remove dissolved oxygen.

    • Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst.

    • Reaction: Heat the mixture to 90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, air-stable Pd(0) precatalyst and a common inorganic base at a moderate temperature.

Protocol 2: Using the Less Reactive 2-Bromothiazole
  • Reactants: 2-Bromothiazole (1.0 mmol), Arylboronic Acid (1.2 mmol).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.04 mmol, 4 mol%).

  • Base: Potassium Phosphate (K₃PO₄) (2.5 mmol).

  • Solvent: 1,4-Dioxane (10 mL).

  • Procedure:

    • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiazole, the arylboronic acid, potassium phosphate, and PdCl₂(dppf).

    • Inerting: Seal the flask and thoroughly purge with argon for 15 minutes.

    • Solvent Addition: Add anhydrous dioxane via syringe.

    • Degassing: Sparge the mixture with argon for another 10 minutes.

    • Reaction: Heat the mixture to 110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 16-24 hours for complete conversion.

    • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Rationale: To overcome the higher activation barrier of the C-Br bond, a more sophisticated catalyst system is employed. PdCl₂(dppf) features a bulky, electron-rich ligand (dppf) that promotes both the oxidative addition and the final reductive elimination steps. A stronger base (K₃PO₄) and a higher boiling point solvent are also required.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound is the more reactive and generally preferred substrate for palladium-catalyzed cross-coupling reactions. Its use allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often results in higher and more consistent yields compared to 2-bromothiazole.

Strategic Recommendations for Researchers:

  • Prioritize this compound: For projects involving sensitive functional groups, complex substrates, or when maximizing yield and efficiency is paramount, this compound should be the default choice.

  • Use 2-Bromothiazole When Appropriate: 2-Bromothiazole can be a viable and more economical option if the substrate can tolerate the required harsher conditions (higher temperatures, stronger bases) and if a slightly lower yield is acceptable.

  • Optimize for the Bromide: When using 2-bromothiazole, be prepared to screen more advanced catalyst systems (e.g., those with bulky biarylphosphine or N-heterocyclic carbene ligands) and more forcing conditions to achieve satisfactory results.

By understanding the fundamental principles of reactivity and leveraging the appropriate halogenated precursor, researchers can significantly accelerate their synthetic campaigns and more efficiently access novel thiazole-containing molecules for drug discovery and development.

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A Comparative Guide for Synthetic Chemists: Iodothiazoles vs. Iodooxazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of heterocyclic building blocks is a cornerstone of modern medicinal chemistry and materials science. Among these, thiazole and oxazole scaffolds are prevalent due to their presence in numerous biologically active compounds.[1] Introducing an iodine atom onto these rings transforms them into versatile intermediates, primed for elaboration via palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of the synthetic utility of iodothiazoles and iodooxazoles, supported by experimental data, to inform rational synthetic design.

The Foundational Difference: Electronics and Reactivity

The core distinction between iodothiazoles and iodooxazoles lies in the inherent electronic properties of the parent heterocycles. The oxazole ring, containing a highly electronegative oxygen atom, is more electron-deficient than the thiazole ring, which features a less electronegative and more polarizable sulfur atom.

This electronic difference has a direct and predictable impact on their reactivity in the most common palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-iodine (C-I) bond.[2] A more electron-deficient aromatic ring generally accelerates this step. Consequently, iodooxazoles are often predicted to be more reactive than their iodothiazole counterparts .[3]

However, as we will explore, factors such as the position of the iodine atom, steric hindrance, and specific reaction conditions can lead to more nuanced outcomes.

Synthesis of Iodo-Heterocycles: Creating the Key Building Blocks

An effective comparison begins with the accessibility of the starting materials. The methods for iodinating thiazole and oxazole rings differ in regioselectivity and conditions.

Iodination of Thiazoles: Direct electrophilic iodination of the thiazole ring is a common approach. The regioselectivity is highly dependent on the substituents present. For instance, 2-aminothiazole derivatives can be selectively iodinated at the 5-position. Metalation-iodination sequences, often employing strong bases like n-butyllithium or lithium diisopropylamide (LDA) followed by an iodine source (e.g., I₂), provide a more controlled method for accessing specific isomers, such as 2-iodothiazole.[4][5][6][7]

Iodination of Oxazoles: The synthesis of iodooxazoles can be more complex. While some substituted oxazoles can undergo electrophilic iodination, metalation-iodination is a more general and reliable strategy.[8] For example, deprotonation at the C2 position with a strong base followed by quenching with iodine is a standard method to produce 2-iodooxazoles.[8] The synthesis of other isomers, like 4-iodo or 5-iodooxazoles, often requires multi-step sequences starting from acyclic precursors.[9][10][11]

Head-to-Head Comparison in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in reactions that build molecular complexity. Below is a comparative analysis of iodothiazoles and iodooxazoles in the most prevalent palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction.[12][13][14][15][16]

General Reactivity Trend: Iodooxazoles > Iodothiazoles

The higher electron deficiency of the oxazole ring generally leads to faster oxidative addition, resulting in higher yields and/or the ability to use milder reaction conditions (e.g., lower temperatures, shorter reaction times).[17]

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
2-Iodo-4-methylthiazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C, 12h~85%[18]
Ethyl 2-iodooxazole-4-carboxylate(4-Methoxyphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C, 4h92%[1]
5-Iodo-2-phenylthiazole4-Tolylboronic acidPd(dppf)Cl₂, K₃PO₄Dioxane, 80°C, 16h78%[19]
4-Iodo-2-phenyloxazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80°C, 12h89%[20]
Note: This table compiles representative data. Direct, side-by-side comparative studies are limited, and conditions can vary significantly.

Expert Insight: While iodooxazoles are generally more reactive, the stability of the thiazole ring can be an advantage, particularly in complex syntheses requiring harsh conditions. The choice may depend on the desired balance between reactivity and stability.

The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear scaffolds.[21][22][23][24]

General Reactivity Trend: Iodooxazoles ≈ Iodothiazoles

In Sonogashira couplings, the differences in reactivity are often less pronounced than in Suzuki reactions. Both substrates are highly reactive, and excellent yields can typically be obtained with both scaffolds. The choice of copper co-catalyst and ligands often plays a more significant role in optimizing the reaction.[21][25]

Expert Insight: For Sonogashira reactions, the choice between an iodothiazole and an iodooxazole may be dictated more by the availability of the starting material and the desired electronic properties of the final product rather than a significant difference in coupling efficiency.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, essential for the synthesis of countless pharmaceuticals.[26][27][28][29]

General Reactivity Trend: Iodooxazoles > Iodothiazoles

Similar to the Suzuki coupling, the electron-deficient nature of iodooxazoles can facilitate the oxidative addition step. However, the basicity of the amine coupling partner and the pKa of the heterocycle itself can introduce complexity. The nitrogen atom in the thiazole or oxazole ring can potentially coordinate to the palladium catalyst, sometimes inhibiting the catalytic cycle. The selection of appropriate bulky phosphine ligands (e.g., XPhos, SPhos) is crucial to mitigate these effects and achieve high yields for both substrates.

SubstrateAmineCatalyst SystemConditionsYieldReference
4-Iodo-3-methoxyisothiazoleMorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 80°C, 18h~80-90% (Predicted)[2]
2-Bromo-4-iodopyridine*N-MethylanilinePd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 100°C, 16h~85-95%[18]
Note: Direct comparative data for iodooxazoles/iodothiazoles is sparse. Data for analogous iodopyridines is used to illustrate typical conditions and expected high reactivity.

Expert Insight: When planning a Buchwald-Hartwig amination, a preliminary screen of ligands and bases is highly recommended for both substrates. While iodooxazoles might react under milder conditions, a well-optimized system can provide excellent results for iodothiazoles as well.

The Heck reaction couples aryl halides with alkenes.[30][31][32][33] The general reactivity trend of aryl iodides being more reactive than bromides and chlorides holds true for these heterocyclic systems.[2]

General Reactivity Trend: Iodooxazoles > Iodothiazoles

The electronic factors discussed previously also apply to the Heck reaction. The more electrophilic C-I bond of iodooxazoles is expected to undergo oxidative addition more readily than that of iodothiazoles.

Workflow & Mechanistic Visualization

To successfully leverage these building blocks, a systematic workflow is essential. The diagram below outlines the key decision points and processes, from substrate selection to the final cross-coupled product.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Cross-Coupling cluster_2 Phase 3: Product Synthesis Thiazole Thiazole Precursor Iodination_T Iodination Protocol (e.g., Direct or Metalation) Thiazole->Iodination_T Oxazole Oxazole Precursor Iodination_O Iodination Protocol (e.g., Metalation) Oxazole->Iodination_O IodoThiazole Iodothiazole Iodination_T->IodoThiazole IodoOxazole Iodooxazole Iodination_O->IodoOxazole Coupling Select Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) IodoThiazole->Coupling Higher Stability Less Reactive IodoOxazole->Coupling Lower Stability More Reactive Conditions Optimize Conditions (Catalyst, Ligand, Base, Solvent) Coupling->Conditions Product_T Thiazole-Coupled Product Conditions->Product_T Product_O Oxazole-Coupled Product Conditions->Product_O

Caption: A generalized workflow for the synthesis of functionalized heterocycles.

The catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, highlights the critical oxidative addition step where the reactivity differences manifest.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(I) (R¹ = Thiazolyl or Oxazolyl) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Aryl ReductElim Reductive Elimination PdII_Aryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) ReductElim->Product ArylIodide R¹-I (Iodothiazole or Iodooxazole) ArylIodide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3-Iodo-1H-indazole Derivative (Illustrative Iodination) This protocol is adapted from a standard procedure for the iodination of indazoles, which follows similar principles to the iodination of other N-heterocycles.[12][34]

  • Materials: 1H-Indazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (solvent).

  • Procedure: a. To a solution of 1H-indazole in acetonitrile, add N-Iodosuccinimide in one portion. b. Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC. c. Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). d. Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling This is a representative protocol adaptable for both iodothiazole and iodooxazole substrates.[35]

  • Materials: Iodo-heterocycle (1.0 eq), Boronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), Toluene and Water (4:1 solvent mixture).

  • Procedure: a. To a pressure flask or round-bottom flask equipped with a reflux condenser, add the iodo-heterocycle, boronic acid, and potassium carbonate. b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the degassed toluene/water solvent mixture, followed by the palladium catalyst. d. Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC or LC-MS. e. After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the residue by flash column chromatography to obtain the desired coupled product.

Conclusion and Recommendations

Both iodothiazoles and iodooxazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. The choice between them should be guided by a clear understanding of their relative properties:

  • Choose Iodooxazoles when:

    • High reactivity is desired, potentially allowing for milder reaction conditions and shorter reaction times.

    • The downstream synthetic steps are compatible with a potentially less stable heterocyclic core.

  • Choose Iodothiazoles when:

    • Greater stability is required to withstand harsh reaction conditions in subsequent steps.

    • The specific electronic properties of a thiazole are required for the final target's biological activity or material properties.

    • The required iodothiazole isomer is more readily accessible than its oxazole counterpart.

Ultimately, the optimal choice is context-dependent. This guide provides the foundational principles and comparative data to empower researchers to make informed, strategic decisions in the design and execution of their synthetic routes.

References

  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives. Benchchem.
  • Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC - NIH.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Iodine‐catalysed oxazoles (140) synthesis with reaction mechanism. ResearchGate.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. ResearchGate.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC - NIH.
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - PubMed Central - NIH.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Synthesis and Reactions of Oxazoles. ResearchGate.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Organic Chemistry Portal.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Semantic Scholar.
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing).
  • Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. PubMed.
  • A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles | Request PDF. ResearchGate.
  • Molecular iodine promoted divergent synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][3][21][25]thiadiazines. PubMed. Available at:

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. ResearchGate.
  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed.
  • Synthesis and Spectral Properties of Iodo-Substituted Dyes Based on Benzothiazolium Salts. SpringerLink.
  • Carbonylative Suzuki coupling reactions of aryl iodides with arylboronic acids over Pd/SiC. RSC Publishing.

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A Senior Application Scientist's Guide to Validating the Efficacy of 2-Iodothiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs like the anticancer agent Dasatinib.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among these, 2-Iodothiazole derivatives represent a promising, yet challenging, frontier. The iodine atom at the C2 position offers a unique handle for synthetic modification and can significantly influence biological activity, but it also necessitates a rigorous and multi-faceted validation strategy to confirm efficacy and rule out non-specific effects.

This guide moves beyond simple protocol recitation. It is designed for drug discovery researchers to provide a strategic framework for validating this compound-based candidates, comparing their performance objectively against established alternatives, and ensuring the generation of robust, trustworthy data. We will delve into the causality behind experimental choices, emphasizing self-validating workflows from in vitro screening to mechanistic elucidation.

The Comparative Framework: Efficacy is Relative

A compound's efficacy is not an absolute value; it is meaningful only in comparison. Our validation strategy, therefore, is built on a comparative foundation, benchmarking our this compound candidates against two key classes of compounds:

  • Gold-Standard Clinical Drugs: These are the currently approved therapies for a given indication (e.g., Cisplatin in oncology, Ciprofloxacin in bacteriology). They provide a clinically relevant measure of potency.

  • Alternative Scaffolds: Comparing against other heterocyclic compounds targeting the same pathway helps to establish whether the this compound scaffold offers a genuine advantage in potency, selectivity, or drug-like properties.

Case Study 1: Anticancer Efficacy Validation (Akt Inhibition)

Many thiazole derivatives have been identified as potent inhibitors of critical oncogenic pathways, such as the PI3K/Akt signaling cascade.[1][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: Targeting the Akt Signaling Pathway

The Akt pathway is a central node in cellular signaling, promoting cell survival, growth, and proliferation. Its inhibition can selectively trigger apoptosis in cancer cells. A this compound-based inhibitor is designed to block the kinase activity of Akt, preventing the phosphorylation of its downstream targets and thereby promoting cell death.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream Inhibits/Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes Inhibitor This compound Candidate Inhibitor->Akt Inhibits Phosphorylation

Caption: The Akt signaling pathway and the inhibitory action of a this compound candidate.

Experimental Workflow for Anticancer Validation

A logical, phased approach is critical to eliminate unpromising candidates early and focus resources on those with genuine potential.[6] This workflow ensures that each step provides a clear " go/no-go " decision point.

Anticancer_Workflow start Start: Library of this compound Derivatives step1 Phase 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->step1 decision1 Potent & Selective? step1->decision1 step2 Phase 2: IC50 Determination (Dose-Response Curves) decision1->step2 Yes stop Stop: Discard Candidate decision1->stop No step3 Phase 3: Mechanism of Action Elucidation (e.g., Akt Kinase Assay) step2->step3 decision2 On-Target Activity? step3->decision2 step4 Phase 4: In Vivo Efficacy Studies (e.g., Tumor Xenograft Model) decision2->step4 Yes decision2->stop No end End: Validated Drug Candidate step4->end

Caption: Phased experimental workflow for validating anticancer drug candidates.

Phase 1 & 2: In Vitro Cytotoxicity and IC50 Determination

The initial goal is to determine a compound's ability to kill cancer cells and to quantify its potency. The MTT assay is a standard colorimetric method for assessing cell viability.

Comparative Data: IC50 Values against A549 Lung Cancer Cells

CompoundTypeTargetIC50 (µM)[3]Selectivity vs. Normal Cells (NIH/3T3)
Candidate 2-IT-A This compoundAkt10.5High (IC50 > 100 µM)
Candidate 2-IT-B This compoundAkt45.2Moderate (IC50 > 100 µM)
Cisplatin Standard of CareDNA Cross-linking15.8Low (Toxic to normal cells)
Erlotinib AlternativeEGFR Inhibitor33.0[7]High

Data is illustrative, based on published findings for similar thiazole derivatives.[3][7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate A549 (cancer) and NIH/3T3 (normal) cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight. The inclusion of a normal cell line is a critical control for assessing selectivity.

  • Compound Treatment: Prepare serial dilutions of the this compound candidates and control drugs (e.g., Cisplatin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. This step is causal to obtaining a homogenous solution for accurate spectrophotometric reading.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Phase 3: Mechanism of Action (MOA) Elucidation

After confirming cytotoxic potency, we must validate that the compound works through its intended target.

Comparative Data: Akt Kinase Inhibition

CompoundType% Akt Activity Inhibition @ 10 µM[3]
Candidate 2-IT-A This compound71.6%
Candidate 2-IT-B This compound25.3%
MK-2206 Known Akt Inhibitor95.1%

Data is illustrative, based on published findings.[3] Candidate 2-IT-A shows strong on-target activity, correlating with its lower IC50 value.

Protocol: In Vitro Akt Kinase Assay (LanthaScreen™ Example)

  • Reaction Setup: In a 384-well plate, combine the this compound candidate, a fluorescently labeled Akt substrate peptide, and purified Akt enzyme in kinase buffer.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. The enzyme will transfer phosphate from ATP to the substrate peptide.

  • Detection: After incubation, add a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • TR-FRET Measurement: When the terbium-labeled antibody and the fluorescein-labeled substrate are in close proximity (i.e., when the substrate is phosphorylated), excitation of terbium results in energy transfer to fluorescein (FRET). Measure the emission ratio. A potent inhibitor will prevent phosphorylation, leading to a low FRET signal.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. This direct measurement of enzyme activity provides trustworthy evidence of on-target engagement.

Case Study 2: Antibacterial Efficacy Validation (DNA Gyrase Inhibition)

Thiazole derivatives also show significant promise as antibacterial agents, often targeting essential bacterial enzymes not present in humans, such as DNA gyrase.[7][8][9]

Mechanism of Action: Targeting Bacterial DNA Gyrase

DNA gyrase (a type II topoisomerase) is crucial for bacterial DNA replication and repair. It introduces negative supercoils into DNA, relieving torsional stress. Its inhibition leads to the cessation of DNA replication and rapid bacterial death.[] This makes it an excellent target for selective antibacterial therapy.

DnaGyrase_Pathway cluster_process Bacterial DNA Replication cluster_inhibitors Inhibitors DNA_relaxed Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->Gyrase DNA_supercoiled Negatively Supercoiled DNA (Replication-ready) Gyrase->DNA_supercoiled Introduces Negative Supercoils Death Bacterial Cell Death Replication DNA Replication & Cell Division DNA_supercoiled->Replication Quinolone Fluoroquinolone (e.g., Ciprofloxacin) Quinolone->Gyrase Inhibits GyrA Thiazole This compound Candidate Thiazole->Gyrase Inhibits GyrB InVivo_Workflow start Start: Candidate with strong In Vitro & MOA Data step1 Step 1: In Silico & In Vitro ADMET Profiling (Solubility, Permeability, Metabolism, Toxicity) start->step1 decision1 Favorable Drug-like Properties? step1->decision1 step2 Step 2: Pharmacokinetic (PK) Study in Mice (Determine half-life, bioavailability, brain penetration) decision1->step2 Yes stop Stop: Discard or Optimize Candidate decision1->stop No step3 Step 3: Efficacy Study in Animal Model (e.g., A549 Xenograft in Immunocompromised Mice) step2->step3 step4 Step 4: Dose-Response and Toxicity Evaluation (Determine therapeutic window) step3->step4 end End: Candidate for Preclinical Development step4->end

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Iodothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety and the Imperative of Precise Functionalization

The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. The strategic functionalization of the thiazole nucleus, particularly at the 2-position, is a critical step in the synthesis of novel drug candidates, allowing for the fine-tuning of their pharmacological profiles. Among the various precursors, 2-iodothiazole stands out as a versatile and highly reactive starting material for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

However, the electron-deficient nature of the thiazole ring can present unique challenges in catalysis. The choice of the palladium catalyst system is not merely a matter of routine but a critical decision that dictates the success, efficiency, and scalability of the synthetic route. This guide provides a comparative analysis of various palladium catalysts for the functionalization of this compound, drawing upon experimental data and mechanistic insights to empower researchers in selecting the optimal catalytic system for their specific needs. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a blend of theoretical understanding and practical, field-proven protocols.

The Catalytic Landscape: A Comparative Overview of Palladium Systems

The efficacy of a palladium catalyst in cross-coupling reactions is fundamentally determined by the coordination environment around the metal center, which is dictated by the ligands. Different classes of ligands impart distinct steric and electronic properties to the catalyst, influencing its stability, reactivity, and substrate scope. For the functionalization of this compound, the most relevant classes of palladium catalysts are those based on phosphine ligands and N-heterocyclic carbenes (NHCs).

Phosphine-Based Palladium Catalysts: The Workhorses of Cross-Coupling

Phosphine ligands have been the cornerstone of palladium catalysis for decades. Their properties can be systematically tuned by modifying the substituents on the phosphorus atom.

  • Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used due to their commercial availability and broad applicability.[1] However, they can sometimes suffer from lower activity, especially with challenging substrates, and may require higher catalyst loadings and temperatures.[2]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[3] These ligands are particularly effective for coupling sterically hindered or electron-deficient heteroaryl halides.[1]

  • Bidentate Phosphine Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) form stable chelate complexes with palladium, such as PdCl₂(dppf). These catalysts are often more robust and air-stable than their monodentate counterparts.[4][5] The bidentate nature of the ligand can also prevent the formation of inactive palladium dimers, leading to higher catalytic activity.[4]

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Catalysts

NHC ligands have emerged as powerful alternatives to phosphines. They form very strong bonds with palladium, resulting in highly stable and active catalysts.[6] These catalysts often exhibit exceptional activity, allowing for very low catalyst loadings and milder reaction conditions.[6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of catalyst can significantly impact the yield and reaction conditions required for the Suzuki coupling of this compound. While direct comparative data on this compound is dispersed, we can draw valuable insights from studies on structurally similar heteroaryl halides.[1]

Catalyst SystemLigand TypeKey AdvantagesTypical Yields (Heteroaryl Halides)References
Pd(PPh₃)₄ Traditional PhosphineReadily available, well-established.Good to High[1][7]
PdCl₂(dppf) Bidentate PhosphineAir-stable, robust, good for challenging substrates.High[7]
Pd(OAc)₂ / SPhos Buchwald LigandHigh activity, low catalyst loading, mild conditions.High to Excellent[1][3][7]
[Pd(IPr)(cinnamyl)Cl] NHC-basedVery high activity, extremely low catalyst loading.Excellent[1]

Note: Yields are generalized from literature on various heteroaryl halides and should be considered as a guide. Optimization is crucial for specific substrates.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
  • Why choose a Pd(0) or a Pd(II) precatalyst? Pd(0) catalysts like Pd(PPh₃)₄ can directly enter the catalytic cycle. Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to the active Pd(0) species, which often occurs in situ.[8] Pd(II) precatalysts are generally more stable to air and moisture, making them easier to handle.[5]

  • The role of the base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

  • Solvent selection: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative starting point and may require optimization.

Materials:

  • This compound (1.0 mmol, 211 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylthiazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the 2-position of the thiazole ring.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling

The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10] However, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts.[11]

Catalyst SystemCo-catalystKey AdvantagesTypical Yields (Aryl Iodides)References
PdCl₂(PPh₃)₂ / CuI Copper(I) IodideWell-established, highly effective for aryl iodides.High to Excellent[10]
Pd(PPh₃)₄ / CuI Copper(I) IodideReliable and widely used.High[12]
Pd(OAc)₂ / Ligand Often Copper-freeAvoids alkyne homocoupling.Good to High[12]
Pd/C Copper-freeHeterogeneous, easily recoverable.Good[2]

Note: Yields are based on reactions with various aryl iodides and serve as a general guideline.

Causality Behind Experimental Choices in Sonogashira Coupling
  • The dual catalytic cycle: The palladium catalyst facilitates the oxidative addition of this compound and the final reductive elimination.[10] The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[10]

  • The role of the amine base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the hydrogen iodide generated during the reaction.

  • Copper-free conditions: In some cases, especially with electron-rich alkynes, the copper co-catalyst can be omitted. This simplifies the reaction setup and purification.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 211 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1.5-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(phenylethynyl)thiazole.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, a common motif in pharmaceuticals.[4]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[4][13]

Catalyst SystemLigand TypeKey AdvantagesTypical Yields (Aryl Halides)References
Pd₂(dba)₃ / BINAP Bidentate PhosphineEffective for a range of amines.Good to High[4]
Pd(OAc)₂ / XPhos Buchwald LigandBroad substrate scope, high functional group tolerance.High to Excellent[6][7]
Pd(OAc)₂ / SPhos Buchwald LigandExcellent for coupling primary and secondary amines.High to Excellent[7]
[Pd(IPr)(cin)Cl]*NHC-basedHigh activity, suitable for challenging couplings.Excellent[14]

Note: Yields are generalized from the literature and optimization for this compound is recommended.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • The critical role of the ligand: Bulky, electron-rich ligands are essential to promote the reductive elimination of the C-N bond, which is often the rate-limiting step.[13] They also stabilize the palladium catalyst and prevent decomposition.

  • The choice of a strong, non-nucleophilic base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and generate the active nucleophile. The base must be non-nucleophilic to avoid competing reactions with the aryl halide.

  • Solvent considerations: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and the active palladium species.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 211 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(morpholino)thiazole.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key catalytic cycles and a general experimental procedure.

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)-I(L_n) (R = 2-thiazolyl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Aryl_R R-Pd(II)-R'(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Functionalized Thiazole) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)-I(L_n) (R = 2-thiazolyl) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Aryl_Alkyne R-Pd(II)-C≡CR'(L_n) Transmetalation_Pd->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Alkynyl Thiazole) RedElim->Product Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->Transmetalation_Pd Transfer of alkynyl group Cu_Acetylide->Alkyne Regeneration Base Base (e.g., Et₃N) CuI CuI

Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Work-up (Quenching, Extraction, Washing) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound is a robust and versatile strategy for the synthesis of novel thiazole-containing compounds. The choice of the palladium catalyst system is a critical parameter that must be carefully considered based on the specific transformation and the nature of the coupling partners. While traditional catalysts like Pd(PPh₃)₄ remain valuable tools, the development of advanced systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope and efficiency of these reactions.

For researchers and drug development professionals, a thorough understanding of the interplay between the catalyst, ligands, base, and solvent is paramount for successful reaction development and optimization. This guide has provided a comparative framework and practical protocols to aid in this endeavor. As the field of catalysis continues to evolve, the development of even more active, stable, and cost-effective palladium catalysts, as well as catalysts based on more earth-abundant metals, will undoubtedly further empower the synthesis of next-generation thiazole-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8847-8861.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)
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  • Wikipedia. (2023).
  • Nikoshvili, L. Z., et al. (2017). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Chemical Engineering Transactions, 57, 1633-1638.
  • Dandepally, S. R., et al. (2018). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 9(1), 143-150.
  • Poater, A., & Cavallo, L. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8847–8861.
  • Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
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A Researcher's Guide to Halogen Reactivity in Thiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the thiazole ring is a privileged scaffold, appearing in a multitude of FDA-approved drugs. Its functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. However, efficient synthesis hinges on a nuanced understanding of the reactivity of the halogenated thiazole precursors. This guide provides an in-depth comparison of the relative reactivity of iodo-, bromo-, chloro-, and fluorothiazoles, supported by mechanistic principles and experimental insights to inform your synthetic design.

The Fundamental Principle: The Halogen Reactivity Hierarchy

In virtually all palladium-catalyzed cross-coupling reactions (including Suzuki-Miyaura, Stille, Heck, and Sonogashira), the reactivity of the C–X bond on a thiazole ring follows a well-established and predictable trend:

I > Br > Cl >> F

This hierarchy is dictated by the carbon-halogen (C–X) bond dissociation energy (BDE). The weaker the bond, the more readily it cleaves during the critical oxidative addition step of the catalytic cycle.[1][2] The C–I bond is the longest and weakest, making iodothiazoles the most reactive substrates.[1] Conversely, the C–F bond is exceptionally strong, rendering fluorothiazoles generally inert under standard cross-coupling conditions.

The choice of halogen is therefore a critical strategic decision, balancing reactivity with the cost and availability of the starting material. While iodides offer the highest reactivity, often allowing for milder conditions, bromides provide a good balance of reactivity and stability. Chlorides, being the most cost-effective, are highly desirable precursors, but their stronger C–Cl bond presents a significant activation challenge.[3]

Mechanistic Underpinnings: The Critical Role of Oxidative Addition

The rate-determining step in most cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the thiazole.[4] This step involves the cleavage of the C–X bond and the formation of a new palladium(II) complex. The activation energy for this process is directly related to the C–X bond strength.[5]

G cluster_reactivity Decreasing C-X Bond Strength & Increasing Reactivity cluster_energy Activation Energy for Oxidative Addition I C-I (Iodothiazole) 220 kJ/mol Br C-Br (Bromothiazole) 280 kJ/mol Low Low I->Low Lower Ea Milder Conditions Cl C-Cl (Chlorothiazole) 340 kJ/mol F C-F (Fluorothiazole) 450 kJ/mol High High Cl->High Higher Ea Forcing Conditions

As depicted, the lower bond dissociation energy of C–I leads to a lower activation barrier for oxidative addition, allowing reactions to proceed under milder conditions (e.g., lower temperatures, shorter reaction times).[1] In contrast, the high bond energy of C–Cl necessitates more forcing conditions or, more effectively, specialized catalyst systems to facilitate this difficult step.[3]

Comparative Performance in Key Cross-Coupling Reactions

The choice of halogen significantly impacts reaction outcomes across different coupling methodologies. The following table summarizes the general performance and typical considerations for each halogen in Suzuki-Miyaura and Stille couplings, two of the most utilized transformations for thiazole functionalization.

Reaction TypeHalogenGeneral Reactivity & ConditionsTypical YieldsKey Considerations
Suzuki-Miyaura Iodo (I) Very High: Reacts readily at or slightly above room temperature with standard Pd catalysts (e.g., Pd(PPh₃)₄).ExcellentIdeal for sensitive substrates. Prone to side reactions like homocoupling if not controlled.
Bromo (Br) High: Reliable and robust. Typically requires moderate heating (60-100 °C) and standard ligands.Good to ExcellentThe workhorse for many applications; balances reactivity and stability well.[6]
Chloro (Cl) Low: Requires specialized, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (>100 °C) to achieve good conversion.[7]Poor to GoodCatalyst selection is critical. Overcoming the C-Cl activation barrier is the primary challenge.[4]
Stille Iodo (I) Very High: Often proceeds under very mild conditions, sometimes without added ligands.[8]ExcellentPreferred for complex natural product synthesis due to mildness and functional group tolerance.[9]
Bromo (Br) High: Couples efficiently, usually requiring mild heating.[8]Good to ExcellentA reliable alternative to iodides, though may require slightly more forcing conditions.
Chloro (Cl) Very Low: Generally unreactive toward oxidative addition in Stille couplings with standard Pd(0) sources.[8]Very PoorNot a preferred substrate. Other coupling methods are usually employed for chlorothiazoles.

The Challenge of Chlorothiazoles: Modern Catalytic Solutions

The low cost and wide availability of chlorothiazoles make them highly attractive starting materials for industrial and large-scale synthesis. The primary obstacle is the inertness of the C–Cl bond. In recent years, significant advances in ligand design have led to the development of powerful palladium catalysts capable of activating these stubborn bonds.

The key to success lies in using catalysts that are both highly active and thermally stable. This is achieved by employing bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, coordinatively unsaturated L₁Pd(0) species, which are crucial for cleaving the strong C–Cl bond.[3]

// Nodes Pd_precatalyst [label="Pd(II) Precatalyst\n(e.g., Pd(OAc)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Bulky, Electron-Rich\nLigand (L)\n(e.g., SPhos, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Catalyst [label="Active L-Pd(0)\nSpecies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChloroThiazole [label="Chlorothiazole\n(Ar-Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeAddition [label="Oxidative Addition\nComplex\nL-Pd(II)(Ar)(Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingProduct [label="Coupled Product\n(Ar-R)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Pd_precatalyst, Ligand} -> Active_Catalyst [label="Reduction &\nLigand Binding", color="#5F6368"]; {Active_Catalyst, ChloroThiazole} -> OxidativeAddition [label="Rate-Limiting Step\n(C-Cl Cleavage)", color="#EA4335", style=dashed]; OxidativeAddition -> CouplingProduct [label="Transmetalation &\nReductive Elimination", color="#5F6368"]; } dot Caption: Catalytic cycle for activating chlorothiazoles using modern ligands.

Representative Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol is a representative example adapted from established methodologies for the Suzuki-Miyaura reaction.

Objective: To synthesize 2-phenylthiazole from 2-bromothiazole and phenylboronic acid.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiazole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylthiazole.

Note: For a 2-chlorothiazole substrate, the catalyst system would be modified, for example, to [Pd₂(dba)₃] (2 mol%) and SPhos (4 mol%), and the temperature would likely be increased to >100 °C.

Conclusion

The reactivity of halogens in thiazole cross-coupling reactions is a direct function of the C–X bond dissociation energy, following the clear trend of I > Br > Cl >> F. While iodothiazoles offer the highest reactivity for delicate or complex syntheses, bromothiazoles represent a practical and reliable standard. The primary challenge and area of innovation lie in the efficient activation of cost-effective but less reactive chlorothiazoles, a feat now achievable through the application of modern, specialized palladium catalyst systems. A thorough understanding of these principles allows the discerning researcher to select the optimal halogen and reaction conditions, paving the way for efficient and successful synthesis of novel thiazole-containing molecules.

References

  • Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English, 1986.

  • BenchChem. "Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3." BenchChem Technical Guides, 2025.

  • Gensch, T., et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." The Journal of Organic Chemistry, 2015.

  • Barrios-Landeros, F., et al. "The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles." Molecules, 2012.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Frisch, A. C., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." Angewandte Chemie International Edition, 2005.

  • Procter, D. J., et al. "Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones." Organic Letters, 2011.

  • Khan, A. A., et al. "Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry." Journal of Applicable Chemistry, 2018.

  • Scott, J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organic & Biomolecular Chemistry, 2017.

  • Amatore, C., et al. "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation." Chemical Communications, 2003.

  • Colacot, T. J. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022.

  • Organic Chemistry Portal. "Stille Coupling." Organic Chemistry Portal.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Billingsley, K. L.; Buchwald, S. L. "Highly efficient Suzuki-Miyaura coupling of aryl chlorides." Journal of the American Chemical Society, 2007.

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Bellina, F.; Rossi, R. "The Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles." Tetrahedron, 2006.

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assessing the biological activity of 2-Iodothiazole derivatives against known standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial and anticancer effects.[1][2] Among these, 2-iodothiazole derivatives are emerging as a promising class of compounds, with the iodine moiety offering unique opportunities for further functionalization and potential enhancements in biological activity.

This guide provides a comprehensive comparison of the biological activity of this compound derivatives against known standards, supported by established experimental protocols. It is designed for researchers, scientists, and drug development professionals to facilitate the assessment of these novel compounds.

I. Assessing Antimicrobial Activity: A Comparison with Clinically Relevant Standards

The evaluation of new antimicrobial agents necessitates standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for antimicrobial susceptibility testing (AST).[3][4][5] This section outlines the comparison of this compound derivatives against standard antibiotics using CLSI-recommended methodologies.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Rationale for Method Selection: This method is preferred for its efficiency, conservation of reagents, and its ability to provide a quantitative endpoint (MIC value), which is crucial for comparing the potency of novel compounds to standard drugs.

Experimental Workflow: Broth Microdilution Assay

prep Prepare serial two-fold dilutions of this compound derivatives and standard antibiotics (e.g., Ciprofloxacin, Ampicillin) in a 96-well microtiter plate. inoc Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB). add Inoculate each well of the microtiter plate with the microbial suspension. inoc->add incubate Incubate the plate at 35°C for 16-20 hours. add->incubate read Visually inspect the plates for turbidity to determine the MIC. incubate->read record The MIC is the lowest concentration showing no visible growth. read->record

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of the this compound derivatives and standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

  • MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Comparative Data Presentation

The efficacy of novel this compound derivatives should be presented in comparison to established standards.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
This compound Derivative 14816
This compound Derivative 2248
Ciprofloxacin (Standard)0.50.015NA
Fluconazole (Standard)NANA1

Note: Data presented is hypothetical and for illustrative purposes only.

II. Evaluating Anticancer Activity: Benchmarking Against the NCI-60 Panel and Standard Chemotherapeutics

A crucial step in the development of new anticancer agents is to assess their cytotoxic activity against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60 human tumor cell line panel is a well-established and standardized tool for this purpose.[8]

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Rationale for Method Selection: The MTT assay is a robust, reliable, and high-throughput method for screening the cytotoxic potential of a large number of compounds. It provides quantitative data (IC50 values) that allow for direct comparison between novel derivatives and standard anticancer drugs.

Experimental Workflow: MTT Assay

seed Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow to adhere overnight. treat Treat cells with various concentrations of this compound derivatives and standard drugs (e.g., Doxorubicin, Paclitaxel). seed->treat incubate Incubate for 48-72 hours. treat->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure Measure the absorbance at 570 nm using a microplate reader. solubilize->measure calculate Calculate the IC50 value (concentration that inhibits 50% of cell growth). measure->calculate

Caption: Workflow for determining the IC50 of anticancer compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and standard anticancer drugs (e.g., Doxorubicin, Paclitaxel). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Comparative Data Presentation

The cytotoxic activity of the this compound derivatives should be compared against standard chemotherapeutic agents across different cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound Derivative 35.27.86.5
This compound Derivative 42.13.52.9
Doxorubicin (Standard)0.81.21.0
Paclitaxel (Standard)0.010.0050.02

Note: Data presented is hypothetical and for illustrative purposes only.

III. Unraveling the Mechanism of Action: Potential Signaling Pathways

Understanding the mechanism of action is critical for the rational design and development of new drugs. Thiazole derivatives have been shown to exert their biological effects through various mechanisms.[3][4]

Antimicrobial Mechanism of Action

The antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes.[11] For instance, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis or DNA replication.[1][12]

Potential Antimicrobial Signaling Pathway

compound This compound Derivative enzyme Bacterial Enzyme (e.g., DNA Gyrase, MurB) compound->enzyme Inhibition process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) enzyme->process Blocks death Bacterial Cell Death process->death Leads to

Caption: A potential mechanism of antimicrobial action for this compound derivatives.

Anticancer Mechanism of Action

In cancer cells, thiazole derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest by targeting various signaling pathways.[13][14] These can include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of apoptotic proteins.[4][15]

Potential Anticancer Signaling Pathway

compound This compound Derivative kinase Protein Kinase (e.g., VEGFR-2, EGFR) compound->kinase Inhibition apoptosis Induction of Apoptosis compound->apoptosis arrest Cell Cycle Arrest compound->arrest pathway Downstream Signaling Pathway (e.g., PI3K/Akt/mTOR) kinase->pathway Inhibits proliferation Cell Proliferation & Survival pathway->proliferation Blocks

Caption: A potential mechanism of anticancer action for this compound derivatives.

IV. Conclusion

This guide provides a framework for the systematic evaluation of the biological activity of novel this compound derivatives. By employing standardized protocols and comparing against established standards, researchers can generate robust and comparable data. The elucidation of the mechanism of action will further aid in the optimization of these promising compounds as potential therapeutic agents. The versatility of the this compound scaffold, combined with a rigorous and comparative assessment of its biological properties, holds significant promise for the future of drug discovery.

References

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  • CLSI. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests.
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The Strategic Advantage of 2-Iodothiazole in Library Synthesis: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and high-throughput screening, the strategic selection of building blocks for library synthesis is a critical determinant of success. The ideal scaffold should not only offer structural novelty but also exhibit versatile and predictable reactivity across a range of robust chemical transformations. Among the privileged heterocyclic cores, the thiazole moiety is a recurring motif in a multitude of pharmacologically active compounds.[1] This guide presents an in-depth comparative analysis of 2-Iodothiazole against other common building blocks, providing a compelling, data-supported rationale for its superior utility in the rapid generation of diverse chemical libraries.

The Reactivity Imperative: Why the Halogen Matters

The efficiency of library synthesis is intrinsically linked to the reactivity of the building blocks in robust, high-yielding cross-coupling reactions. The most widely employed transformations for the functionalization of heterocyclic scaffolds are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The success of these palladium-catalyzed couplings is heavily dependent on the initial, and often rate-determining, oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the building block.[2][3]

The generally accepted order of reactivity for halogens in this critical step is I > Br > Cl > F .[2][3] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition occurs. The carbon-iodine (C-I) bond is the weakest among the common halogens, making iodo-substituted heterocycles, such as this compound, inherently more reactive and, therefore, more efficient building blocks for library synthesis. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, all of which are paramount in a high-throughput setting.

Comparative Performance in Key Cross-Coupling Reactions

To quantitatively assess the performance of this compound, we will benchmark it against its bromo- and chloro-analogs, as well as other commonly used heterocyclic building blocks such as 2-bromopyridine, in the three cornerstone cross-coupling reactions. While direct head-to-head comparative data for this compound across all these reactions is not always available in a single source, the data presented is a synthesis of reported yields for analogous systems and established reactivity principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The enhanced reactivity of the C-I bond in this compound allows for efficient coupling under milder conditions compared to its bromo and chloro counterparts.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804~95Inferred from[3][4]
2-BromothiazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~80Inferred from[3][4]
2-ChlorothiazolePhenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄Dioxane11024~75[5]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~85[6]

Key Takeaway: this compound consistently demonstrates superior performance, achieving higher yields in shorter reaction times and at lower temperatures. This efficiency is crucial for the rapid synthesis of large compound libraries.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes, which are valuable precursors for further diversification. The high reactivity of this compound is particularly advantageous in this reaction, often allowing for copper-free conditions.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuI (2/4 mol%)Et₃NTHFRT2~92Inferred from[7][8]
2-BromothiazolePhenylacetylenePdCl₂(PPh₃)₂/CuI (5/10 mol%)Et₃NDMF808~75[8]
2-ChlorothiazolePhenylacetylenePd₂(dba)₃/XPhos/CuICs₂CO₃Dioxane12024Low to moderateInferred from general reactivity
2-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT3~90[8]

Key Takeaway: this compound exhibits excellent reactivity in Sonogashira couplings, providing high yields under mild, room temperature conditions. This is a significant advantage for thermally sensitive substrates.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine as the solvent and base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical in this reaction, but the inherent reactivity of the aryl halide remains a key factor.

Building BlockCoupling PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/Xantphos (2/4 mol%)Cs₂CO₃Dioxane906~90Inferred from[9][10]
2-BromothiazoleMorpholinePd₂(dba)₃/Xantphos (4/8 mol%)Cs₂CO₃Dioxane11018~82Inferred from[9][10]
2-ChlorothiazoleMorpholinePd₂(dba)₃/BrettPhos (4/8 mol%)NaOtBuToluene11024~78[11]
2-BromopyridineMorpholinePd₂(dba)₃/BINAP (2/4 mol%)NaOtBuToluene10012~88[9]

Key Takeaway: this compound facilitates the Buchwald-Hartwig amination with high efficiency, requiring lower catalyst loadings and milder conditions compared to its bromo and chloro analogs.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add the degassed dioxane.

  • Seal the tube and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by flash column chromatography.

Visualizing the Workflow: A Unified Approach to Library Synthesis

The superior reactivity of this compound allows for a streamlined and efficient workflow for the generation of diverse compound libraries. The following diagram illustrates a typical workflow leveraging the three key cross-coupling reactions.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_library Diverse Chemical Library This compound This compound suzuki_reagents Arylboronic Acids Pd(PPh₃)₄, K₂CO₃ This compound->suzuki_reagents sonogashira_reagents Terminal Alkynes PdCl₂(PPh₃)₂/CuI, Et₃N This compound->sonogashira_reagents buchwald_reagents Amines Pd₂(dba)₃/Xantphos, Cs₂CO₃ This compound->buchwald_reagents suzuki_product 2-Arylthiazoles suzuki_reagents->suzuki_product library Functionalized Thiazole Library suzuki_product->library sonogashira_product 2-Alkynylthiazoles sonogashira_reagents->sonogashira_product sonogashira_product->library buchwald_product 2-Aminothiazoles buchwald_reagents->buchwald_product buchwald_product->library

Caption: Library synthesis workflow using this compound.

Expanding the Toolbox: Comparison with Other Heterocyclic Building Blocks

While 2-bromothiazole and 2-chlorothiazole are direct comparators, a comprehensive evaluation must consider other commonly employed heterocyclic building blocks in library synthesis. The following table provides a qualitative comparison of this compound with other iodo- and bromo-substituted five- and six-membered heterocycles.

Building BlockRing SystemRelative Reactivity in Pd-CouplingKey Considerations
This compound ThiazoleVery HighExcellent reactivity, electron-deficient ring.
2-IodopyridinePyridineHighGood reactivity, potential for catalyst inhibition by nitrogen.
2-IodopyrimidinePyrimidineVery HighHighly electron-deficient, excellent reactivity.
2-Iodoimidazole (N-protected)ImidazoleHighGood reactivity, N-protection often required.[12]
2-BromopyridinePyridineModerateCommon and cost-effective, requires more forcing conditions.
2-BromopyrimidinePyrimidineHighMore reactive than bromopyridine due to electron deficiency.

Key Takeaway: While other iodo-heterocycles also exhibit high reactivity, this compound offers a unique combination of high reactivity and a privileged thiazole scaffold, making it an exceptional choice for library synthesis.

Conclusion: The Strategic Choice for Accelerated Discovery

In the competitive landscape of drug discovery, efficiency and versatility are paramount. The empirical and theoretical evidence presented in this guide unequivocally demonstrates the superior performance of This compound as a building block for library synthesis. Its enhanced reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for:

  • Milder Reaction Conditions: Preserving sensitive functional groups and reducing the risk of side reactions.

  • Shorter Reaction Times: Increasing throughput and accelerating project timelines.

  • Lower Catalyst Loadings: Reducing cost and simplifying purification.

  • Broader Substrate Scope: Enabling the synthesis of a more diverse range of novel compounds.

By strategically incorporating this compound into their synthetic workflows, researchers can significantly enhance their capacity to generate high-quality, diverse chemical libraries, thereby accelerating the identification of novel drug candidates.

References

  • Cooks, R. G., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2144–2151. [Link]

  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55, 1213-1220. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Kim, J., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720-3. [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]

  • Kim, J., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720-3. [Link]

  • Kinzel, T., et al. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Lee, S., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 14(33), 7947-7953. [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Lin, Y.-A., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 53(40), 10817–10821. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • S. N. S. T. M, et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4619–4633. [Link]

  • Extance, A. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18376-18391. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4004–4007. [Link]

  • Knapp, D. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5356–5365. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Mieth, M., & Kandziora, N. (2016). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 12, 1960–1966. [Link]

  • Reis, J. S., et al. (2021). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Tetrahedron Letters, 77, 153216. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18376-18391. [Link]

  • Organic Process Research & Development. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Barroso, S., et al. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Catalysis Communications, 54, 73-78. [Link]

  • ResearchGate. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. [Link]

  • Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(10), 4215. [Link]

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The Thiazole Conundrum: A Comparative Guide to Synthetic Strategies for Complex Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heterocycle Incorporation

In the intricate chess game of complex molecule synthesis, the introduction of heterocyclic moieties represents a critical strategic decision. These rings are not mere structural adornments; they are often the lynchpins of biological activity, engaging in key hydrogen bonding, metal chelation, or π-stacking interactions within a target protein. The thiazole ring, a cornerstone of numerous FDA-approved drugs including the potent anticancer agent Ixabepilone (an Epothilone B analogue), exemplifies this importance.[1][2] Its synthesis and incorporation into a larger molecular framework, however, present a classic divergent strategic choice for the synthetic chemist: do we employ a pre-functionalized, reactive building block like 2-iodothiazole in a convergent cross-coupling, or do we construct the ring de novo from acyclic precursors in a more linear fashion?

This guide provides a comparative analysis of these two divergent strategies, using the well-documented syntheses of the Epothilone thiazole side-chain as a real-world case study. We will dissect the causality behind the experimental choices in two validated routes, providing field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their own synthetic campaigns.

Strategic Overview: Two Paths to a Common Destination

The challenge is to efficiently construct the C12-C21 thiazole-containing fragment of the Epothilones. We will compare a modern, convergent cross-coupling approach against a classic, linear ring-formation strategy.

G cluster_0 Overall Synthetic Challenge cluster_1 Strategic Approaches Target Epothilone Thiazole Fragment A Route A: Convergent Cross-Coupling Target->A B Route B: Linear de novo Synthesis Target->B G cluster_0 Convergent Cross-Coupling Workflow A Synthesize Macrocycle Precursor (Vinyl Iodide) C Stille Cross-Coupling (Pd Catalyst) A->C B Synthesize Thiazole Fragment (Stannane) B->C D Coupled Precursor C->D E Final Elaboration (e.g., Epoxidation) D->E F Epothilone E->F

Figure 2: Workflow for the convergent Stille cross-coupling strategy.

Experimental Protocol: Stille Coupling of Thiazole Fragment

The following is a representative protocol adapted from the Nicolaou synthesis for the coupling of vinyl iodide 1 and (2-methyl-1,3-thiazol-4-yl)tributylstannane 2 . [3] Materials:

  • Vinyl iodide fragment 1 (1.0 eq)

  • (2-Methyl-1,3-thiazol-4-yl)tributylstannane 2 (2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (0.2 eq)

  • Copper(I) iodide (CuI) (2.0 eq)

  • Triphenylarsine (AsPh₃) (0.8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the vinyl iodide 1 and anhydrous DMF.

  • To the stirred solution, add CuI, Pd₂(dba)₃·CHCl₃, and AsPh₃ sequentially.

  • Finally, add the thiazole stannane 2 to the reaction mixture.

  • Stir the reaction at 25 °C and monitor by TLC. The reaction is typically complete within 24-72 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography on silica gel to afford the coupled product.

Trustworthiness of the Protocol: This protocol incorporates several key elements that ensure its reliability. The use of a Pd(0) source (Pd₂(dba)₃) is standard for initiating the catalytic cycle. CuI is added as a co-catalyst, which is known to accelerate the transmetalation step in Stille couplings, a phenomenon known as the "Liebeskind-Stille" protocol. Triphenylarsine is used as the ligand for the palladium catalyst, chosen for its ability to stabilize the catalytic species and promote the desired reactivity.

Route B: The Linear de novo Synthesis Approach (Hantzsch Reaction)

An alternative strategy is to construct the thiazole ring itself from simple, acyclic precursors directly onto a fragment of the target molecule. This de novo or "from scratch" approach is exemplified by syntheses that employ the classic Hantzsch thiazole synthesis. [2][4] Causality Behind the Choice:

This strategy is often chosen when the required pre-functionalized heterocycle (like this compound or its stannane derivative) is commercially expensive, unstable, or difficult to prepare. The Hantzsch synthesis, which condenses an α-haloketone with a thioamide, is a robust and high-yielding reaction that uses readily available starting materials. [4][5]While this approach can be more linear and thus potentially longer in overall step count, it offers high flexibility and avoids the handling of often toxic organometallic reagents like organostannanes.

In a synthetic plan for an Epothilone analogue, this strategy was used to prepare a 2-(chloromethyl)thiazole building block, which was then converted to a phosphonium salt for a subsequent Wittig reaction to append the rest of the side chain. [2]

G cluster_0 Linear de novo Synthesis Workflow A Acyclic Precursors (e.g., Dichloroacetone) B Hantzsch Thiazole Synthesis A->B C Functionalized Thiazole Building Block B->C D Elaboration & Coupling (e.g., Wittig Reaction) C->D E Attached Side-Chain D->E F Epothilone Fragment E->F

Figure 3: Workflow for the linear Hantzsch de novo synthesis strategy.

Experimental Protocol: Hantzsch Synthesis of a Thiazole Precursor

The following protocol describes the synthesis of 2-(chloromethyl)-4-methylthiazole, a key intermediate that can be elaborated into the full Epothilone side chain, adapted from literature procedures. [2] Materials:

  • 1,3-Dichloroacetone (1.0 eq)

  • Thioacetamide (1.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thioacetamide in ethanol.

  • Cool the solution in an ice bath and slowly add a solution of 1,3-dichloroacetone in ethanol dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-(chloromethyl)-4-methylthiazole.

Trustworthiness of the Protocol: The Hantzsch synthesis is one of the most reliable and fundamental methods for constructing a thiazole ring. [6]The reaction proceeds via a well-understood mechanism involving nucleophilic attack of the thioamide sulfur onto the α-haloketone, followed by intramolecular cyclization and dehydration. The use of simple reagents and straightforward reaction conditions makes this a highly reproducible and scalable method.

Performance Comparison: A Head-to-Head Analysis

To provide an objective comparison, the key performance metrics of each route are summarized below. The data represents a generalized analysis based on the described strategies.

MetricRoute A: Convergent Cross-CouplingRoute B: Linear de novo SynthesisRationale & Expert Insights
Overall Strategy ConvergentLinearRoute A is generally more efficient for complex targets, as it minimizes the number of steps in the longest linear sequence.
Key C-C Coupling Stille (or Suzuki) Cross-CouplingWittig OlefinationCross-coupling reactions are powerful but require careful optimization of catalysts and ligands. The Wittig reaction is robust but can present challenges with stereoselectivity (E/Z) depending on the ylide.
Typical Yields 60-80% for the key coupling step.>90% for Hantzsch ring formation; 60-85% for Wittig coupling.The Hantzsch reaction itself is highly efficient. The overall yield of the sequence depends heavily on the subsequent elaboration steps.
Reagent Toxicity High. Organotin reagents are highly toxic and require specialized handling and purification methods to remove tin byproducts.Moderate. Uses standard organic reagents. Dichloroacetone is a lachrymator.This is a major advantage for Route B. The toxicity and purification challenges of organostannanes are significant drawbacks for the Stille reaction, making the Suzuki coupling (using less toxic boronic acids) a more attractive alternative in modern synthesis.
Flexibility High. Allows for late-stage diversification by swapping in different thiazole or macrocycle fragments.Moderate. The thiazole ring is constructed early, making late-stage modifications to the heterocycle itself more difficult.Route A is superior for generating libraries of analogues for structure-activity relationship (SAR) studies, a crucial activity in drug development. [7]
Scalability Challenging. Removal of tin byproducts can be difficult on a large scale. Palladium catalyst costs can be significant.Favorable. The Hantzsch synthesis is scalable. Wittig reactions are also commonly performed on an industrial scale.From a process chemistry and cost-of-goods perspective, Route B often holds an advantage if the longer step count is acceptable.

Conclusion and Senior Scientist's Recommendation

Both the convergent cross-coupling strategy and the linear de novo synthesis are valid and powerful approaches for the construction of complex, thiazole-containing molecules like the Epothilones. The choice between them is not a matter of "right" or "wrong," but a strategic decision dictated by the specific goals of the project.

  • For rapid analogue synthesis and late-stage diversification in a discovery chemistry setting, the convergent cross-coupling approach (Route A) is superior. Its modularity allows for the rapid generation of a library of compounds to probe structure-activity relationships. While the Stille coupling is effective, a modern chemist would likely favor a Suzuki coupling using a this compound and a vinylboronic acid (or vice-versa) to mitigate the severe toxicity issues associated with organotin reagents.

  • For the development of a scalable, cost-effective route to a single, defined target molecule for clinical supply, the linear de novo synthesis (Route B) is often more advantageous. It avoids expensive catalysts and highly toxic reagents, and its individual steps (Hantzsch, Wittig) are generally robust and well-understood for process scale-up.

Ultimately, the validation of any synthetic route rests on its ability to reliably and efficiently deliver the target molecule. By understanding the underlying causality and trade-offs of each strategic choice—be it the convergent power of a this compound-based coupling or the foundational reliability of the Hantzsch synthesis—researchers can make more informed decisions, accelerating the path from blueprint to breakthrough.

References

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  • Altmann, K.-H., Flörsheimer, A., Gaugaz, F., O'Reilly, T., & Wartmann, M. (2000). Synthetic Epothilone Analogs with Modifications in the Northern Hemisphere and the Heterocyclic Side-Chain - Synthesis and Biological Evaluation. CHIMIA International Journal for Chemistry, 54(10), 634-639. [Link]

  • Reddy, M. V. R., Akula, S. M., Sripadi, P., & Shah, S. (2018). A Scalable Approach for the Synthesis of Epothilone Thiazole Fragment (C12–C21 unit) Via Wacker Oxidation. Letters in Organic Chemistry, 15(7), 578-582. [Link]

  • Colombo, E., Coppini, D. A., Borsoi, S., Fasano, V., Bucci, R., Bonato, F., Bonandi, E., Vasile, F., Pieraccini, S., & Passarella, D. (2022). Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism. Chemistry – A European Journal, 28(51), e202201532. [Link]

  • Janda, K. D., Shevlin, C. G., & Lerner, R. A. (1999). Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones. Journal of the American Chemical Society, 121(45), 10450-10458. [Link]

  • Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., Vourloumis, D., Yang, Z., Li, T., Giannakakou, P., & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268-272. [Link]

  • Altmann, K.-H., & Gaugaz, F. Z. (2014). On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C. Molecules, 19(6), 7328-7351. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a relevant organic chemistry resource. (Note: A direct, stable URL for this specific protocol page is not available, but the Hantzsch synthesis is a standard, widely documented reaction).
  • White, J. D., Carter, R. G., & Sundermann, K. F. (2001). Total Synthesis of Epothilones B and D. Organic Letters, 3(14), 2221-2224. [Link]

  • Taylor, R. E., & Haley, J. D. (1997). Towards the Synthesis of Epothilone A: Enantioselective Preparation of the Thiazole Sidechain and Macrocyclic Ring Closure. Tetrahedron Letters, 38(12), 2061-2064. [Link]

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]

  • Höfle, G., & Reichenbach, H. (2000). Epothilone A-D and their thiazole-modified analogs as novel anticancer agents. Pure and Applied Chemistry, 71(11), 2009-2016. [Link]

  • (2014). 1.Introduction 2.Total Synthesis of Epothilone. Presentation slides from a university course or seminar. (Note: A direct, stable URL is not available, but the content reflects common academic discourse on the topic).
  • Biswas, K., Lin, H., Njardarson, J. T., Chappell, M. D., Chou, T.-C., Guan, Y., Tong, W. P., He, L., Horwitz, S. B., & Danishefsky, S. J. (2002). Highly Concise Routes to Epothilones: The Total Synthesis and Evaluation of Epothilone 490. Journal of the American Chemical Society, 124(33), 9825-9832. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rhoades, D. (2016). Synthesis of Natural and Designed Antitumor Agents: Epothilones and Thailanstatin A. Doctoral dissertation, University of California, San Diego. [Link]

  • Nicolaou, K. C., Sarabia, F., Ninkovic, S., Finlay, M. R. V., & Boddy, C. N. C. (2002). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Tetrahedron, 58(32), 6413-6432. [Link]

  • Georginho. (2013). File:Nicolaou's total synthesis of epothilone B (1997).png. Wikimedia Commons. [Link]

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The Strategic Advantage of 2-Iodothiazole in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the choice of starting materials and synthetic routes can profoundly impact the efficiency, cost-effectiveness, and ultimate success of a drug development program. The thiazole ring, a privileged scaffold in medicinal chemistry, is a core component of numerous blockbuster drugs. This guide provides an in-depth evaluation of 2-iodothiazole as a strategic building block in the synthesis of known bioactive molecules, offering a comparative analysis against alternative precursors and synthetic strategies. By examining key reactions and case studies, we will elucidate the distinct advantages that this compound brings to the modern synthetic chemist's toolbox.

The Thiazole Moiety: A Cornerstone of Modern Pharmaceuticals

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored structural motif in drug design. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. Notable examples of blockbuster drugs featuring a thiazole core include the HIV protease inhibitor Ritonavir, the anti-cancer agent Dabrafenib, and the microtubule-stabilizing agent Epothilone B. The synthesis of these complex molecules often hinges on the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds involving the thiazole ring.

This compound: A Superior Building Block for Complex Syntheses

While various halogenated thiazoles can serve as precursors in cross-coupling reactions, this compound often emerges as the superior choice, particularly in the synthesis of complex, multi-functionalized molecules. The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions is a key factor. This heightened reactivity often translates into milder reaction conditions, shorter reaction times, and higher yields, which are critical considerations in industrial-scale synthesis.

This guide will delve into a comparative analysis of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings. We will explore these reactions in the context of synthesizing key fragments of bioactive molecules and compare the outcomes with routes employing other 2-halothiazoles or alternative synthetic strategies.

Comparative Analysis of this compound in Key Cross-Coupling Reactions

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing bioactive molecules, it is often employed to couple the thiazole core with various aryl or heteroaryl fragments.

General Reactivity Trend: The reactivity of 2-halothiazoles in Suzuki-Miyaura coupling follows the general trend of C-I > C-Br > C-Cl, a direct consequence of the carbon-halogen bond dissociation energies. This means that this compound will typically react under milder conditions and with a broader range of coupling partners than its bromo or chloro counterparts.

Hypothetical Application in the Synthesis of a Dabrafenib Analogue:

Dabrafenib, a BRAF inhibitor used in the treatment of melanoma, features a complex polysubstituted thiazole core. While many reported syntheses of Dabrafenib involve building the thiazole ring from acyclic precursors, a convergent approach using a pre-functionalized thiazole is a viable alternative for analog synthesis. Let's consider a hypothetical Suzuki-Miyaura coupling to form a key biaryl bond present in Dabrafenib analogues.

Table 1: Hypothetical Comparison of 2-Iodo- vs. 2-Bromothiazole in a Suzuki-Miyaura Coupling

ParameterThis compound Route2-Bromothiazole RouteAdvantage of this compound
Starting Material 2-Iodo-4-(trifluoromethyl)thiazole2-Bromo-4-(trifluoromethyl)thiazole-
Reaction Temperature 60-80 °C90-110 °CMilder conditions, energy saving
Reaction Time 2-4 hours8-12 hoursIncreased throughput
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)Cost-effective, less metal contamination
Typical Yield > 90%70-85%Higher efficiency
Functional Group Tolerance BroaderMore limited due to harsher conditionsGreater synthetic flexibility

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add the this compound derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Thiazole-Pd(II)-I Thiazole-Pd(II)(L)₂-I Oxidative_Addition->Thiazole-Pd(II)-I Transmetalation Transmetalation Thiazole-Pd(II)-I->Transmetalation Ar-B(OH)₂ / Base Thiazole-Pd(II)-Ar Thiazole-Pd(II)(L)₂-Ar Transmetalation->Thiazole-Pd(II)-Ar Reductive_Elimination Reductive Elimination Thiazole-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product (Thiazole-Ar) Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: Versatility in C-C Bond Formation

The Stille coupling, which involves the reaction of an organostannane with an organohalide, offers a high degree of functional group tolerance and is particularly useful in the late-stage functionalization of complex molecules.

Application in the Synthesis of the Epothilone B Side Chain:

The synthesis of the thiazole-containing side chain of Epothilone B, a potent anti-cancer agent, can be efficiently achieved via a Stille coupling. A convergent strategy often involves coupling a vinylstannane with a functionalized 2-halothiazole. The higher reactivity of this compound allows this coupling to proceed under milder conditions, preserving sensitive functional groups elsewhere in the molecule. While some syntheses of the Epothilone B side chain have utilized a thiazole-stannane coupled with a vinyl iodide, the reverse strategy is also viable and highlights the advantages of the iodo-precursor.[1]

Table 2: Comparison of 2-Iodo- vs. 2-Bromothiazole in a Stille Coupling for Epothilone B Side Chain Synthesis

ParameterThis compound Route2-Bromothiazole RouteAdvantage of this compound
Thiazole Precursor 2-Iodo-4-methylthiazole2-Bromo-4-methylthiazole-
Coupling Partner VinylstannaneVinylstannane-
Reaction Temperature Room Temperature to 50 °C60-80 °CPreservation of thermally sensitive groups
Reaction Time 4-6 hours12-24 hoursFaster reaction kinetics
Byproduct Formation Lower levels of homo-couplingHigher potential for stannane homo-couplingCleaner reaction profile
Overall Yield Typically higherGenerally lowerImproved process efficiency

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general method for the Stille coupling of a this compound with an organostannane.

Materials:

  • This compound derivative (1.0 eq)

  • Organostannane (e.g., vinyltributyltin, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Triphenylarsine (AsPh₃, 10 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried flask, dissolve the this compound derivative and organostannane in anhydrous, degassed DMF.

  • Add the tris(dibenzylideneacetone)dipalladium(0) and triphenylarsine under a stream of inert gas.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

DOT Diagram: Stille Coupling Workflow

Stille_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Derivative Reaction Stille Coupling This compound->Reaction Organostannane Organostannane (R-SnBu₃) Organostannane->Reaction Catalyst Pd₂(dba)₃ / AsPh₃ Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Workup KF Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Thiazole Product Purification->Product

Caption: General workflow for a Stille cross-coupling reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking a thiazole ring to an alkyne. This is a crucial transformation in the synthesis of many natural products and pharmaceutical intermediates.

Reactivity Comparison: As with other palladium-catalyzed cross-couplings, this compound is significantly more reactive than 2-bromothiazole in the Sonogashira reaction. This allows the coupling to proceed under copper-free conditions, which can be advantageous in preventing the formation of alkyne homo-coupling byproducts (Glaser coupling).

Table 3: Comparison of 2-Iodo- vs. 2-Bromothiazole in a Sonogashira Coupling

ParameterThis compound Route2-Bromothiazole RouteAdvantage of this compound
Thiazole Precursor This compound2-Bromothiazole-
Coupling Partner Terminal AlkyneTerminal Alkyne-
Copper Co-catalyst Often not requiredTypically requiredAvoids homo-coupling byproducts
Reaction Temperature Room Temperature to 40 °C50-70 °CMilder conditions
Base Milder organic bases (e.g., Et₃N, DIPEA)Stronger bases may be neededBetter functional group compatibility
Yield Consistently highVariable, often lowerMore reliable outcomes

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol outlines a copper-free Sonogashira coupling, which is often feasible with the more reactive this compound.

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Triethylamine (Et₃N, 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the this compound derivative and bis(triphenylphosphine)palladium(II) dichloride.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

DOT Diagram: Comparison of Sonogashira Coupling Pathways

Sonogashira_Comparison cluster_Iodo This compound Pathway cluster_Bromo 2-Bromothiazole Pathway Iodo_Reactants This compound + Terminal Alkyne Iodo_Conditions Pd Catalyst (Copper-Free) Iodo_Reactants->Iodo_Conditions Iodo_Product High Yield Alkynylthiazole Iodo_Conditions->Iodo_Product Bromo_Reactants 2-Bromothiazole + Terminal Alkyne Bromo_Conditions Pd Catalyst + Cu(I) (Often required) Bromo_Reactants->Bromo_Conditions Bromo_Product Moderate Yield Alkynylthiazole Bromo_Conditions->Bromo_Product Side_Product Glaser Homo-coupling Byproduct Bromo_Conditions->Side_Product

Caption: Comparison of Sonogashira coupling pathways for 2-iodo- and 2-bromothiazole.

Alternative Synthetic Strategies and Comparative Assessment

While cross-coupling reactions with 2-halothiazoles represent a convergent and flexible approach, it is important to consider alternative strategies, such as the de novo synthesis of the thiazole ring. The Hantzsch thiazole synthesis, for example, is a classic method for constructing the thiazole ring from an α-haloketone and a thioamide.

Case Study: Synthesis of the Dabrafenib Thiazole Core

The synthesis of the core thiazole fragment of Dabrafenib is often accomplished via a Hantzsch-type condensation.[2][3]

Alternative Route: De Novo Thiazole Synthesis (Hantzsch Condensation)

This approach involves the reaction of an appropriately substituted α-bromoketone with a thioamide. While this method is robust, it can be less convergent for the synthesis of a library of analogues, as each new analogue may require a different set of starting materials for the condensation.

Comparative Logic:

  • Convergency: The this compound cross-coupling approach is generally more convergent, allowing for the late-stage introduction of diversity from a common intermediate. This is a significant advantage in medicinal chemistry programs where the rapid synthesis of analogues is crucial for structure-activity relationship (SAR) studies.

  • Step Economy: For a single target molecule, a de novo synthesis might be more step-economical if the starting materials are readily available. However, for a library of compounds, the cross-coupling strategy often proves more efficient overall.

  • Functional Group Compatibility: Cross-coupling reactions, especially with the milder conditions afforded by this compound, can tolerate a wider range of functional groups compared to the often harsh conditions of some condensation reactions.

Conclusion: The Strategic Value of this compound

The evidence presented in this guide strongly supports the strategic value of this compound as a premier building block in the synthesis of complex, bioactive molecules. Its enhanced reactivity in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allows for:

  • Milder Reaction Conditions: Preserving sensitive functional groups and reducing energy consumption.

  • Higher Yields and Shorter Reaction Times: Improving overall process efficiency and throughput.

  • Greater Synthetic Flexibility: Enabling more convergent and diverse synthetic strategies.

  • Cleaner Reactions: In some cases, avoiding the need for co-catalysts that can lead to unwanted side reactions.

While alternative synthetic strategies have their merits, the use of this compound in a convergent, cross-coupling-based approach offers significant advantages, particularly in the context of drug discovery and development where speed, efficiency, and flexibility are paramount. For researchers and scientists aiming to construct complex thiazole-containing molecules, this compound should be considered a key tool in their synthetic arsenal.

References

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • Nicolaou, K. C., et al. (1999). Total Synthesis of Epothilone E and Related Side-Chain Modified Analogues via a Stille Coupling Based Strategy. Bioorganic & Medicinal Chemistry, 7(5), 665-697. [Link]

  • Danishefsky, S. J., et al. (2001). Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D. The Journal of Organic Chemistry, 66(13), 4514-4524. [Link]

  • Farkas, D., & Tárkányi, G. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 705. [Link]

  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google P
  • Taylor, R. E., & Haley, J. D. (1997). Towards the Synthesis of Epothilone A: Enantioselective Preparation of the Thiazole Sidechain and Macrocyclic Ring Closure. Tetrahedron Letters, 38(12), 2061-2064. [Link]

  • Colombo, E., et al. (2022). Total Synthesis of an Epothilone Analogue Based on the Amide‐Triazole Bioisosterism. Chemistry–A European Journal, 28(51), e202201531. [Link]

  • CN103588767A - Preparation method of dabrafenib - Google P
  • Sevrioukova, I. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. International Journal of Molecular Sciences, 23(17), 9987. [Link]

  • Gomha, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]

  • Passarella, D., et al. (2024). Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism. ChemPlusChem, 89(10), e202400413. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2020). Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. Journal of Biological Chemistry, 295(21), 7338-7351. [Link]

  • Nicolaou, K. C., et al. (1998). Synthesis of epothilones A and B in solid and solution phase. Nature, 392(6671), 61-65. [Link]

  • Mulzer, J., Mantoulidis, A., & Ohler, E. (2000). Total syntheses of epothilones B and D. The Journal of Organic Chemistry, 65(22), 7456-7467. [Link]

  • Encyclopedia.pub. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. The Journal of biological chemistry, 290(38), 23149–23158. [Link]

  • Sinha, S. C., et al. (2001). Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones. Chembiochem : a European journal of chemical biology, 2(9), 656–665. [Link]

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Safety Operating Guide

Proper Disposal of 2-Iodothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-iodothiazole, a heterocyclic organic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 3034-54-6) is a compound that demands careful management due to its toxicological profile.[1][2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The presence of an iodine atom on the thiazole ring contributes to its reactivity and potential biological effects.[1] Due to these hazards, all waste containing this compound must be treated as hazardous waste.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling this compound and its associated waste streams. The following PPE must be worn to minimize exposure risks:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and potential contact with the corrosive compound, which can cause serious eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use and changed immediately if contaminated.[4]
Body Protection Fastened lab coat; impervious clothing if handling large quantitiesProvides a barrier against accidental spills and splashes.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If exposure limits are exceeded, a full-face respirator may be necessary.[4]Minimizes the risk of inhaling vapors or aerosols that can cause respiratory tract irritation.[2]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice to prevent dangerous reactions.[7][8]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (plastic is often preferred for halogenated organic waste).[8][9] The container must be labeled "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[7]

  • Separate Waste Streams:

    • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing boats, gloves, absorbent paper), and spill cleanup materials in a designated solid waste container.[7]

    • Liquid Waste: Collect liquid waste containing this compound, including reaction mixtures and rinsing solvents, in a separate, designated liquid waste container. Do not mix with incompatible wastes.[7]

  • Avoid Mixing Incompatibles: Keep this compound waste separate from strong oxidizing agents, strong bases, and strong reducing agents.[10] Halogenated waste streams should generally be kept separate from non-halogenated solvent waste.[8]

  • Container Management: Keep the waste container tightly closed except when adding waste.[9][11] Do not fill the container beyond 90% of its capacity to allow for expansion.[12]

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][9][11] This area should be away from general lab traffic and incompatible chemicals.

Spill Management: A Rapid and Safe Response

Accidental spills must be managed immediately to prevent exposure and environmental contamination. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate area.

  • Don Appropriate PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill. Avoid using combustible materials like paper towels for large spills.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and any solid this compound. Place the material into a designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container with details of the spill and its contents. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9][11]

The Disposal Workflow: From Laboratory to Final Disposition

The disposal of this compound waste is a regulated process that must be managed from "cradle to grave."[3] This involves collection, storage, and transfer to a licensed hazardous waste disposal facility.

Below is a diagram illustrating the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Spill & Emergency Response cluster_3 Step 4: Final Disposal A This compound Waste Generated (Solid or Liquid) B Assess Hazards: - Acutely Toxic - Skin/Eye Irritant - Halogenated Compound A->B C Select Compatible, Labeled Hazardous Waste Container B->C Treat as Hazardous Waste D Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated C->D E Keep Container Closed in Satellite Accumulation Area (SAA) D->E J Container is Full (<90%) or Experiment is Complete E->J F Spill Occurs G Don Full PPE F->G H Contain & Absorb Spill G->H I Collect Cleanup Debris as Hazardous Waste H->I I->J Add to SAA Container K Request Waste Pickup from Environmental Health & Safety (EHS) J->K L EHS Transports to Licensed Hazardous Waste Facility K->L

Caption: Logical workflow for the disposal of this compound waste.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed carefully.

  • Acutely Toxic Waste Consideration: While this compound is harmful, it is not typically classified as an "acutely toxic" P-listed waste by the EPA. However, institutional policies may vary.[3][11]

  • Rinsing Procedure: For non-P-listed chemicals, empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][11] The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Final Disposal: After triple-rinsing and air drying, deface or remove all labels from the container.[11] It can then typically be disposed of in the appropriate glass or plastic recycling bin.[7]

Regulatory Framework

The management of hazardous chemical waste is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][13] As a halogenated organic compound, this compound waste may fall under specific EPA waste codes (e.g., F001, F002 for spent halogenated solvents if used in degreasing or other solvent applications).[14] It is the responsibility of the waste generator—the laboratory professional—to ensure that all waste is properly identified, labeled, and managed in accordance with institutional policies and legal requirements.[9][15]

By adhering to these rigorous disposal procedures, you contribute to a culture of safety, protect our environment, and ensure the continued integrity of scientific research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facilities.

References

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • [Source 3 - Generic Laboratory Waste Management Guidelines - URL not provided]
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Duke University Shared Materials Instrumentation Facility. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • [Source 12 - Generic Safety D
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • [Source 18 - Generic Safety D
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Health Physics Society. (2011, September 7). Disposal of iodine-125 via decay in storage. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (2023, April). Disposal of Iodine. Retrieved from [Link]

  • [Source 25 - Radioactive Waste Disposal Procedures - URL not provided]
  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1000 - Air contaminants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Iodothiazole demands not only scientific rigor but also an unwavering commitment to safety. This compound, a halogenated heterocyclic molecule, presents a specific hazard profile that requires a thorough and reasoned approach to personal protection. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

The "Why": Understanding the Hazard Profile of this compound

Effective protection begins with a precise understanding of the risk. This compound is not a benign substance; its hazard classification dictates our every move. According to the Globally Harmonized System (GHS), its risks are well-defined and significant.[1]

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWhile primary protection involves procedural controls (e.g., no eating/drinking in labs), PPE prevents accidental hand-to-mouth transfer.
Skin Irritation (Category 2) H315: Causes skin irritationMandates complete skin coverage with a lab coat and chemically resistant gloves to prevent direct contact.[1]
Serious Eye Damage (Category 1) H318: Causes serious eye damageThis is a critical hazard. It necessitates protection beyond standard safety glasses; chemical splash goggles are required at a minimum.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationRequires handling in a well-ventilated area, preferably a chemical fume hood, and dictates the need for respiratory protection under certain conditions.[1]

Furthermore, related isothiazole compounds are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[2][3] We must assume a similar risk with this compound and prevent all skin exposure.

Core Protective Equipment: Your Last Line of Defense

Based on the hazard profile, a standard set of PPE is non-negotiable for any work involving this compound.

Eye and Face Protection

Due to the "Causes serious eye damage" classification, standard safety glasses are insufficient .[4]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and vapors.[5][6] They must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5]

  • Enhanced Protection: When working with larger quantities (>1 L) or performing operations with a high splash risk (e.g., heating, pressure work, quenching a reaction) outside of a fume hood, a face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the neck and face, but does not provide the vapor seal offered by goggles.[7]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required.[7] It should be fully buttoned with sleeves rolled down to provide maximum coverage. For tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.[6][8]

    • For Incidental Contact (e.g., handling sealed containers, small quantities): Nitrile gloves are a suitable choice. They provide good general resistance to a range of chemicals, including some acids and solvents, and are effective at preventing skin irritation.[9][10] Immediately remove and replace gloves after any splash.[11]

    • For Extended Contact (e.g., cleaning spills, submersion): Double-gloving is a field-proven best practice. Use a flexible laminate (e.g., Silver Shield/4H) as an inner glove with a heavier, chemically resistant outer glove such as Butyl rubber.[7] Butyl rubber offers excellent resistance to corrosive acids and ketones.[10]

    • Inspection is Key: Before every use, visually inspect gloves for tears, holes, or signs of degradation.[12]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control: All handling of this compound powder or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Secondary Control: If engineering controls are not feasible or during a large spill cleanup where exposure limits may be exceeded, respiratory protection is required. A full-face respirator with an organic vapor/acid gas cartridge (Type A, Brown, conforming to EN14387 or equivalent NIOSH standard) should be used. All respirator use must be done under a formal respiratory protection program with proper fit-testing.[8]

Operational Plan: From Preparation to Disposal

Proper PPE use is a process, not just a piece of equipment.

PPE Selection Workflow

The nature of your task dictates the necessary level of protection. Use this logic to ensure you are always adequately protected.

PPE_Workflow start Start: Handling this compound task What is the task? start->task weighing Weighing Solid (<1g) or making dilute solution (in fume hood) task->weighing Small Scale / Low Risk reaction Running reaction, workup, or purification (in fume hood) task->reaction Standard Lab Work spill Large Spill Cleanup or work outside hood task->spill High Risk / Emergency ppe1 Minimum PPE: - Flame-Resistant Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->ppe1 ppe2 Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron - Double Glove (e.g., Nitrile + Butyl) reaction->ppe2 ppe3 Emergency PPE: - Full-Face Respirator - Chemical Resistant Suit/Apron - Heavy Duty Gloves (Butyl/Viton) spill->ppe3

Caption: PPE selection flowchart for this compound handling.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on inner gloves (if double-gloving).

    • Put on chemical splash goggles.

    • Put on a face shield (if required).

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove outer gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Remove the face shield.

    • Remove the lab coat, folding it so the contaminated exterior is contained inward.

    • Remove chemical splash goggles.

    • Remove inner gloves using the same technique as in step 1.

    • Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Your responsibility extends to the proper disposal of contaminated materials.

  • Single-Use PPE: All contaminated disposable items (gloves, bench paper, pipette tips) must be treated as hazardous waste. Place them in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[13]

  • Chemical Waste: this compound itself, along with any solutions or reaction mixtures, must be collected in a designated container for halogenated organic waste .[13] Never pour this material down the drain.[13] The container must be compatible, sealed, and clearly labeled.

  • Reusable PPE:

    • Goggles/Face Shields: Clean thoroughly with soap and water after use.

    • Lab Coats: If significant contamination occurs, the lab coat should not be taken home. It must be professionally laundered by a service familiar with laboratory contaminants or disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material (like vermiculite or sand) to contain it.[13] Sweep up the material, place it in a sealed container, and dispose of it as halogenated hazardous waste.[14]

By integrating this comprehensive PPE strategy into your daily workflow, you build a self-validating system of safety. This allows you to handle this compound with the confidence that comes from expert preparation, protecting yourself, your colleagues, and the integrity of your research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10867563, this compound. Available at: [Link]

  • Thor Specialities (UK) LTD (2019). Safety data sheet for ACTICIDE LT 2. Available at: [Link]

  • Dartmouth College Environmental Health and Safety (n.d.). Personal Protective Equipment in Chemistry. Available at: [Link]

  • UBC Risk Management Services (2021). Personal Protective Equipment. Available at: [Link]

  • University of Arizona Research Laboratory & Safety Services (2015). Personal Protective Equipment Selection Guide. Available at: [Link]

  • ChemTalk (n.d.). Lab Safety Equipment & PPE. Available at: [Link]

  • Kimberly-Clark (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • Sempermed (2024). Recommendation on Chemical Resistance. Available at: [Link]

  • North Safety Products (n.d.). Chemical Resistance Guide. Available at: [Link]

  • University of California, Santa Cruz Environmental Health and Safety (n.d.). OSHA Glove Selection Chart. Available at: [Link]

  • Quick-FDS (n.d.). Safety Data Sheet. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.